(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-phenylthiadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGCSZUTJHLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380156 | |
| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-62-1 | |
| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (4--Phenyl-1,2,3-thiadiazol-5-yl)methanol (CAS No: 423768-62-1), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers, computational predictions, and experimental data from closely related analogues. We will delve into its chemical identity, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential physicochemical properties and biological relevance. This document aims to serve as a foundational resource for researchers interested in exploring the applications of this and related 1,2,3-thiadiazole derivatives.
Chemical Identity and Molecular Structure
(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol is a five-membered heterocyclic compound containing a phenyl ring and a hydroxymethyl group attached to the 1,2,3-thiadiazole core. The presence of the thiadiazole ring, a known pharmacophore, suggests potential biological activity.[1]
Table 1: Chemical Identity of this compound
| Parameter | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 423768-62-1 | [2][3] |
| Molecular Formula | C₉H₈N₂OS | [2][3] |
| Molecular Weight | 192.24 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(CO)SN=N2 | [3] |
| Purity (Commercial) | ≥95% | [2][3] |
Synthesis and Spectroscopic Characterization
Proposed Synthesis Workflow
The synthesis would likely proceed via the reaction of a suitable precursor, such as a hydrazone derivative of a phenyl-substituted keto-alcohol, with a cyclizing agent like thionyl chloride.
Caption: Proposed general workflow for the synthesis of this compound.
Predicted Spectroscopic Data
Direct experimental spectra for this compound are not widely published. However, we can predict the expected spectral features based on the known data for the parent compound, 4-phenyl-1,2,3-thiadiazole, and other related derivatives.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (phenyl group) expected in the δ 7.0-8.5 ppm region. A singlet or doublet for the methylene protons (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | Phenyl carbons expected in the δ 120-140 ppm range. Carbons of the thiadiazole ring are anticipated at a lower field. The methylene carbon should appear in the aliphatic region. |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400), C-S stretching, and a broad O-H stretch from the methanol group. |
| Mass Spec (m/z) | The molecular ion (M⁺) is expected at approximately 192.24. |
Experimental Protocol: Spectroscopic Analysis
For definitive characterization, the following standard protocols should be employed:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Utilize a standard pulse program with a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-200 ppm, using a sufficient number of scans for a good signal-to-noise ratio.
-
-
FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder and press into a thin pellet.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development and material science. While experimental data for this compound is scarce, we can infer some properties from computational data and related compounds.
Computational Physicochemical Data
Computational models provide valuable insights into the likely properties of a molecule.
Table 3: Computationally Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | [3] |
| LogP | 1.6974 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
Solubility and Melting Point
The solubility of a related compound, 4-phenyl-5-methyl-1,2,3-thiadiazole, is reported to be soluble in ethanol, DMSO, and DMF.[6] It is reasonable to expect that this compound will exhibit similar solubility in polar organic solvents, and potentially some aqueous solubility due to the hydroxyl group.
The melting point of this compound has not been experimentally reported.
Potential Biological and Pharmacological Relevance
The 1,2,3-thiadiazole scaffold is a component of various biologically active molecules. Derivatives have been reported to exhibit a range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[7] The presence of this core structure in this compound suggests that it could be a valuable building block for the synthesis of novel therapeutic agents.
Caption: Potential biological activities associated with the 1,2,3-thiadiazole scaffold.
Conclusion and Future Directions
This compound is a readily available chemical entity with a promising scaffold for further chemical exploration. This guide has consolidated the available information and provided predictions for its physicochemical properties and synthesis. However, there is a clear need for comprehensive experimental characterization of this compound. Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Performing full spectroscopic characterization (NMR, IR, Mass Spec) and X-ray crystallography to confirm its structure.
-
Experimentally determining its key physicochemical properties, including melting point and solubility in various solvents.
-
Conducting biological screening to explore its potential as an anticancer, antimicrobial, or other therapeutic agent.
By filling these knowledge gaps, the scientific community can better evaluate the potential of this compound in drug discovery and materials science.
References
- Benchmarking the Biological Activity of 4-Phenyl-1,2,3-Thiadiazole Against Known Compounds - Benchchem. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (2021).
- 4-phenyl-5-methyl-1,2,3-Thiadiazole. (n.d.).
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This compound. (n.d.). Retrieved January 21, 2026, from [Link]
- Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide - Benchchem. (n.d.).
- Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole - Benchchem. (n.d.).
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. (2011).
- 423768-62-1|this compound - BLDpharm. (n.d.).
- heteroaromatic compound-FDC Chemical. (n.d.).
- This compound - ChemScene. (n.d.).
- This compound - Advanced ChemBlocks. (n.d.).
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A Spectroscopic Guide to (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, a heterocyclic compound with potential applications in medicinal chemistry. This document details the synthesis and in-depth analysis of its structural features through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established chemical principles and data from closely related analogues, offering a robust framework for researchers working with this and similar molecular scaffolds.
Introduction and Molecular Overview
This compound (C₉H₈N₂OS) is a derivative of the 1,2,3-thiadiazole heterocyclic system.[1][2] The presence of a phenyl group at the C4 position and a hydroxymethyl group at the C5 position of the thiadiazole ring suggests a molecule with diverse chemical properties and potential for further functionalization. Accurate spectroscopic characterization is paramount for confirming the identity and purity of the synthesized compound, as well as for elucidating its electronic and structural features, which are critical for understanding its reactivity and potential biological activity.
The molecular weight of this compound is 192.24 g/mol .[1][2] The structural arrangement of the phenyl ring, the thiadiazole core, and the methanol substituent gives rise to a unique spectroscopic fingerprint that will be explored in detail in the following sections.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of 4-aryl-1,2,3-thiadiazoles can be achieved through various methods, with the Hurd-Mori synthesis being a classical approach involving the cyclization of a hydrazone derivative with thionyl chloride.[3] More contemporary methods offer a one-pot synthesis from an aryl ketone, a tosylhydrazone, and elemental sulfur.[4] The introduction of the 5-hydroxymethyl group can be accomplished by utilizing a starting material that already contains this functionality or through post-synthesis modification.
Proposed Synthetic Pathway: Modified Hurd-Mori Synthesis
A plausible synthetic route to this compound involves a modified Hurd-Mori reaction starting from 2-hydroxy-1-phenylethan-1-one.
Caption: A proposed two-step synthesis of the target compound.
Experimental Protocol
-
Hydrazone Formation:
-
Dissolve 2-hydroxy-1-phenylethan-1-one in a suitable solvent such as ethanol.
-
Add a slight molar excess of hydrazine hydrate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude hydrazone may be purified by recrystallization or used directly in the next step.
-
-
Cyclization:
-
Dissolve the hydrazone intermediate in an anhydrous solvent like dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The expected chemical shifts for this compound are based on the analysis of its constituent functional groups and comparison with related structures.[3][5]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[3]
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 - 7.6 | Multiplet | 3H | H-3", H-4", H-5" (meta and para protons of phenyl ring) | Typical chemical shift for aromatic protons in a phenyl group.[6] |
| ~7.8 - 8.0 | Multiplet | 2H | H-2", H-6" (ortho protons of phenyl ring) | Deshielding effect of the adjacent thiadiazole ring. |
| ~5.0 | Singlet | 2H | -CH₂OH | Protons on a carbon adjacent to an aromatic system and an oxygen atom. |
| ~3.5 | Broad Singlet | 1H | -CH₂OH | Exchangeable proton of the hydroxyl group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.
-
Data Acquisition: Acquire the ¹³C NMR spectrum with a spectral width of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~60 | -CH₂OH | Aliphatic carbon attached to an oxygen atom. |
| ~127 - 130 | Phenyl carbons (C-2" to C-6") | Typical range for carbons in a phenyl ring.[3] |
| ~132 | Phenyl carbon (C-1") | Quaternary carbon of the phenyl ring attached to the thiadiazole. |
| ~145 | C4' (Thiadiazole) | Carbon of the thiadiazole ring attached to the phenyl group. |
| ~155 | C5' (Thiadiazole) | Carbon of the thiadiazole ring attached to the methanol group, deshielded by adjacent heteroatoms. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 (broad) | O-H stretch | Alcohol (-OH) | Characteristic broad absorption for a hydroxyl group. |
| ~3100-3000 | C-H stretch | Aromatic (Phenyl) | Typical C-H stretching for sp² hybridized carbons.[3] |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₂) | C-H stretching for sp³ hybridized carbons. |
| ~1600-1450 | C=C and C=N stretch | Aromatic and Thiadiazole rings | Skeletal vibrations of the aromatic and heteroaromatic rings.[3] |
| ~1050 | C-O stretch | Primary Alcohol | Characteristic stretching vibration for a C-O bond in a primary alcohol.[7] |
| ~760 and ~690 | C-H bend | Monosubstituted Phenyl | Out-of-plane bending vibrations characteristic of a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol:
-
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that is likely to show the molecular ion peak.
-
Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Expected Mass Spectrometry Data:
| m/z | Ion | Rationale |
| 192.03 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₉H₈N₂OS.[3] |
| 164.03 | [M - N₂]⁺ | Loss of a neutral nitrogen molecule, a common fragmentation pathway for thiadiazoles.[8] |
| 161.03 | [M - H₂O]⁺ | Loss of a water molecule from the methanol group. |
| 103.04 | [C₇H₅N]⁺ | Phenylnitrile fragment. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation. |
Conclusion
This technical guide has outlined the synthesis and comprehensive spectroscopic characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, a detailed and self-validating analytical framework has been established. The provided experimental protocols and data interpretations, supported by references to related compounds, offer a reliable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. This foundational spectroscopic information is crucial for ensuring the quality of this compound in further research and applications.
References
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. National Library of Medicine. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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International Journal of Basic and Applied Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
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Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion... Retrieved from [Link]
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MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. PubChem. Retrieved from [Link]
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Wiley Online Library. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][3][9][10]thiadiazoles. PubMed. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Retrieved from [Link]
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ResearchGate. (n.d.). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. Retrieved from [Link]
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Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) data of 2 and 3 (DMSO-d6). Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Phenyl-1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties.[1] As a Senior Application Scientist, this guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation and characterization of 4-phenyl-1,2,3-thiadiazole and its derivatives. Understanding the nuances of their ¹H and ¹³C NMR spectra is paramount for confirming molecular identity, assessing purity, and gaining insights into structure-activity relationships (SAR) during the drug discovery and development process.
This guide will delve into the fundamental principles of NMR as applied to this specific class of compounds, provide a detailed analysis of the spectral features of the parent molecule, 4-phenyl-1,2,3-thiadiazole, and explore the influence of various substituents on the phenyl ring. The content is structured to offer both a theoretical foundation and practical, field-proven insights to aid researchers in their daily work.
Core Principles of NMR Spectroscopy for 4-Phenyl-1,2,3-Thiadiazole Analysis
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For 4-phenyl-1,2,3-thiadiazole derivatives, both ¹H and ¹³C NMR are crucial for unambiguous structure determination.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. Key parameters in ¹H NMR include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-deficient regions are deshielded and appear at higher ppm values (downfield), while those in electron-rich regions are shielded and appear at lower ppm values (upfield).
-
Integration: The area under a proton signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This arises from the interaction of neighboring protons (spin-spin coupling) and provides information about the number of adjacent protons. Common patterns include singlets (s), doublets (d), triplets (t), and multiplets (m).
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).
Synthesis of 4-Phenyl-1,2,3-thiadiazole
A common and effective method for the synthesis of 4-phenyl-1,2,3-thiadiazole is the Hurd-Mori synthesis, which involves the cyclization of a hydrazone derivative with thionyl chloride.[3] A more recent and efficient one-pot synthesis involves the reaction of acetophenone, tosylhydrazine, and elemental sulfur catalyzed by iodine in dimethyl sulfoxide (DMSO).[3]
Experimental Protocol: Iodine-Catalyzed Synthesis of 4-Phenyl-1,2,3-thiadiazole
-
To a 25 mL Schlenk tube equipped with a stir bar, add tosylhydrazine (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).[3]
-
Degas the tube and backfill with an inert gas (e.g., argon) three times.[3]
-
Add acetophenone (0.3 mmol) and DMSO (3 mL) under the inert atmosphere.[3]
-
Stir the reaction mixture at 100°C for 5 hours.[3]
-
After completion, cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate (5 mL).[3]
-
Extract the product with ethyl acetate (3 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography to yield 4-phenyl-1,2,3-thiadiazole.[3]
Caption: Structure and atom numbering of 4-phenyl-1,2,3-thiadiazole.
¹H NMR Spectral Data
The proton NMR spectrum of 4-phenyl-1,2,3-thiadiazole is characterized by signals in the aromatic region.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| H-5 | 8.89 | s | DMSO-d₆ |
| Ar-H | 7.28-7.55 | m | DMSO-d₆ |
Table 1: ¹H NMR Spectral Data for 4-Phenyl-1,2,3-thiadiazole. [4] Interpretation:
-
The singlet at 8.89 ppm is characteristic of the lone proton on the thiadiazole ring (H-5). [4]Its downfield shift is attributed to the deshielding effect of the heterocyclic ring system.
-
The multiplet observed between 7.28 and 7.55 ppm corresponds to the five protons of the phenyl group. [4]The overlapping signals are due to the similar electronic environments of the ortho, meta, and para protons.
¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Thiadiazole Ring Carbons | > 140 |
| Phenyl Ring Carbons | 120-140 |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for 4-Phenyl-1,2,3-thiadiazole. [3] Interpretation:
-
The carbons of the thiadiazole ring are expected to resonate at a lower field (higher ppm) compared to the phenyl carbons due to the influence of the electronegative nitrogen and sulfur atoms. [3]* The carbons of the phenyl ring typically appear in the range of 120-140 ppm. [3]The exact chemical shifts of the individual phenyl carbons (C1' to C6') would require more detailed spectral analysis, such as 2D NMR experiments (HSQC, HMBC), for unambiguous assignment.
Influence of Substituents on NMR Spectra
The introduction of substituents on the phenyl ring of 4-phenyl-1,2,3-thiadiazole derivatives significantly influences the ¹H and ¹³C NMR spectra. The electronic nature of the substituent (electron-donating or electron-withdrawing) alters the electron density distribution within the molecule, leading to changes in the chemical shifts of nearby protons and carbons.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring, particularly at the ortho and para positions. This increased shielding causes the corresponding protons and carbons to shift upfield (to lower ppm values).
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups decrease the electron density on the phenyl ring. This deshielding effect results in a downfield shift (to higher ppm values) for the ortho and para protons and carbons.
The chemical shift of the H-5 proton on the thiadiazole ring is also sensitive to the electronic effects of the substituent on the phenyl ring, although to a lesser extent than the phenyl protons themselves.
Experimental Protocols for NMR Analysis
Obtaining high-quality and reproducible NMR data is contingent upon meticulous sample preparation and data acquisition.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified 4-phenyl-1,2,3-thiadiazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure complete dissolution and to avoid signal overlap with the analyte. [3]3. For compounds with low solubility, DMSO-d₆ is often a suitable choice. [3]4. If quantitative analysis is required, an internal standard with a known concentration can be added.
Data Acquisition
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. [3]* The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width of 0-200 ppm is typically used. [3]* Due to the lower natural abundance of ¹³C, a greater number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio. [3]
Caption: Standard workflow for NMR analysis of 4-phenyl-1,2,3-thiadiazole derivatives.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of 4-phenyl-1,2,3-thiadiazole derivatives. A thorough understanding of their spectral features, including chemical shifts and coupling patterns, is essential for researchers in drug discovery and related fields. This guide has provided a comprehensive overview of the synthesis, NMR analysis, and the influence of substituents on the spectral properties of this important class of heterocyclic compounds. By following the outlined experimental protocols and interpretative guidelines, scientists can confidently elucidate the structures of novel 4-phenyl-1,2,3-thiadiazole derivatives, paving the way for further advancements in their application.
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole - Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-t[1][3][5]hiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - MDPI. Available from: [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. Available from: [Link]
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An In-Depth Technical Guide to the Biological Activity of 1,2,3-Thiadiazole Derivatives
Abstract
The 1,2,3-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological and physiological effects exhibited by 1,2,3-thiadiazole derivatives. We will delve into their anticancer, antimicrobial, insecticidal, herbicidal, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to facilitate the exploration and development of novel 1,2,3-thiadiazole-based therapeutic and agricultural agents.
Introduction: The Versatile 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2] This unique structural arrangement confers a distinct electronic and physicochemical profile, making it a privileged scaffold in the design of bioactive molecules.[1] The stability of the thiadiazole ring, coupled with its ability to engage in various non-covalent interactions, allows for the development of potent and selective modulators of diverse biological targets.[2] Marketed drugs and agricultural products containing the broader thiadiazole scaffold underscore the therapeutic and commercial potential of this heterocyclic family.[1][3] This guide will focus specifically on the 1,2,3-isomer and its derivatives, which have shown significant promise across multiple therapeutic and agricultural domains.[1][4]
Key Biological Activities and Mechanisms of Action
1,2,3-Thiadiazole derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, insecticidal, and herbicidal effects.[1][4] The versatility of this scaffold allows for structural modifications that can fine-tune its activity towards specific targets.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and 1,2,3-thiadiazole derivatives have emerged as a promising class of compounds.[5][6] Their mechanisms of action are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.
2.1.1. Microtubule Destabilization
Certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been identified as potent microtubule-destabilizing agents.[4] By interfering with the dynamics of microtubule polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is analogous to that of established anticancer drugs like vinca alkaloids and combretastatins.
2.1.2. Kinase Inhibition
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Structure-activity/property relationship studies have been conducted on 1,2,3-thiadiazole derivatives as potent VEGFR-2/KDR kinase inhibitors, suggesting their potential in angiogenesis-dependent tumors.[7]
2.1.3. Necroptosis Inhibition
Necroptosis is a form of regulated necrotic cell death that can be initiated by stimuli such as TNF-α.[8][9] A series of[1][4][8]thiadiazole benzylamides, termed necrostatins, have been identified as potent inhibitors of necroptosis.[8][9] This activity presents a potential therapeutic strategy for diseases where excessive cell death contributes to pathology.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the 4- and 5-positions: For necroptosis inhibitors, small cyclic alkyl groups (e.g., cyclopropyl) at the 4-position and 2,6-dihalobenzylamides at the 5-position of the 1,2,3-thiadiazole ring were found to be optimal for activity.[8][9]
-
Chirality: In necrostatins with a benzylic methyl group, the inhibitory activity was found to reside exclusively with the (S)-enantiomer.[8][9]
-
Fused Ring Systems: Dehydroepiandrosterone (DHEA) derivatives with a fused 1,2,3-thiadiazole d-ring have shown potent antitumor activity against human breast cancer cells.[5]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. 1,2,3-Thiadiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][10]
2.2.1. Antibacterial Activity
Various substituted 1,2,3-thiadiazoles have shown promising activity against both Gram-positive and Gram-negative bacteria.[10] For instance, certain derivatives have demonstrated notable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10] The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria.
2.2.2. Antifungal Activity
1,2,3-Thiadiazole derivatives have also been investigated for their antifungal properties. Carboxamide derivatives have displayed broad-spectrum fungicidal activity against various plant pathogenic fungi.[1] Additionally, some compounds have shown potent activity against clinically relevant fungi like Candida albicans.[4][10]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
The specific substituents on the 1,2,3-thiadiazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.
-
Hybrid molecules incorporating the 1,2,3-thiadiazole scaffold with other known antimicrobial pharmacophores have shown synergistic effects.
Insecticidal Activity
In the field of agriculture, 1,2,3-thiadiazole derivatives have been explored as effective insecticidal agents.[1] These compounds offer an alternative to traditional insecticides, which is particularly important in addressing the growing issue of pesticide resistance.
2.3.1. Target Pests and Efficacy
Derivatives such as N-tert-butyl-N,N′-diacylhydrazines and pyrazole oximes incorporating a 1,2,3-thiadiazole moiety have demonstrated significant insecticidal activity against pests like Myzus persicae (green peach aphid).[1] Some novel 1,2,3-thiadiazole derivatives containing a 1,3,4-thiadiazole ring have shown excellent insecticidal activity against Plutella xylostella (diamondback moth) and Culex pipiens (common house mosquito).[11]
Structure-Activity Relationship (SAR) Insights for Insecticidal Activity:
-
Carboxamide analogues based on (E)-β-farnesene have shown significantly higher aphicidal activity than the parent compound.[1]
-
The nature and position of substituents on the thiadiazole and associated rings are critical for optimizing insecticidal potency.
Herbicidal and Plant Growth Regulatory Activity
1,2,3-Thiadiazole derivatives also play a role in crop protection and management as herbicides and plant activators.[4]
2.4.1. Nitrification Inhibition
Certain mono- and disubstituted 1,2,3-thiadiazoles have been identified as novel nitrification inhibitors.[12] By slowing the conversion of ammonium to nitrate in the soil, these compounds can improve nitrogen fertilizer efficiency and reduce environmental nitrogen losses.[12] SAR studies have shown that short, non-polar alkyl substituents on the heteroaromatic ring are beneficial for this activity.[12]
2.4.2. Plant Activators
Some 1,2,3-thiadiazole derivatives can induce systemic acquired resistance (SAR) in plants, acting as "plant activators" that enhance the plant's natural defense mechanisms against pathogens.[1][3]
Antiviral Activity
The antiviral potential of 1,2,3-thiadiazole derivatives has been demonstrated against several viruses, including HIV-1.[1]
2.5.1. Anti-HIV-1 Activity
Specific 1,2,3-thiadiazole derivatives have shown potent activity against HIV-1, with some compounds exhibiting EC50 values in the nanomolar range.[1] The substitution pattern on the phenyl ring attached to the thiadiazole core significantly influences the antiviral potency. For example, a 2,4-dibromo substitution on the phenyl ring was found to dramatically increase the anti-HIV-1 activity.[1]
Synthesis and Methodologies
The synthesis of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry. Several synthetic routes have been developed, with the Hurd-Mori reaction being a cornerstone method.[1][4][13]
The Hurd-Mori Reaction
This classical method involves the cyclization of hydrazones with thionyl chloride (SOCl₂).[1][4] It is a versatile and widely used approach for the preparation of a variety of substituted 1,2,3-thiadiazoles.
Generalized Hurd-Mori Synthesis Workflow:
Caption: Generalized workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Modern Synthetic Approaches
Recent advancements have led to more efficient and environmentally friendly methods for synthesizing 1,2,3-thiadiazoles. These include:
-
Ionic liquid-supported synthesis: Utilizing ionic liquids as a recyclable medium and catalyst for the reaction of sulfonyl hydrazines with ketones.[1]
Experimental Protocol: Synthesis of a 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivative
This protocol outlines the key steps for the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a common intermediate for further derivatization.[3]
Step 1: Preparation of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate
-
To a solution of 3-methoxy carbonyl hydrazonoacetic acid ethyl ester in dichloromethane, add thionyl chloride dropwise while maintaining the temperature below 20 °C.
-
Stir the reaction mixture in an ice-water bath for 1 hour, then allow it to stand at room temperature for 20 hours.
-
Remove excess thionyl chloride and dichloromethane by distillation.
-
Purify the residue by fractional distillation under reduced pressure to obtain the ethyl ester derivative.[3]
Step 2: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
-
Add the ethyl ester derivative to a solution of sodium hydroxide in methanol.
-
Stir the mixture at room temperature for 16 hours.
-
Remove methanol by vacuum distillation.
-
Wash the remaining sodium salt with ethyl ether, then dissolve it in water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter and wash the precipitate with pentane to obtain the pure carboxylic acid.[3]
Step 3: Conversion to 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride
-
Reflux a mixture of the carboxylic acid and thionyl chloride for 6 hours.
-
Remove excess thionyl chloride under vacuum.
-
Purify the resulting acid chloride by fractional distillation under reduced pressure.[3]
Caption: Workflow for the synthesis of a key 1,2,3-thiadiazole intermediate.
Data Summary and Comparative Analysis
The following table summarizes the biological activities of representative 1,2,3-thiadiazole derivatives, providing a comparative overview of their potency.
| Compound Class | Biological Activity | Key Findings | Reference |
| [1][4][8]Thiadiazole benzylamides | Necroptosis Inhibition | Optimal activity with cyclopropyl at 4-position and 2,6-dihalobenzylamides at 5-position. | [8][9] |
| (E)-β-farnesene carboxamides | Insecticidal (Aphicidal) | LC₅₀ values ranging from 33.4 to 61.8 μg/mL against Myzus persicae. | [1] |
| Phenyl-substituted 1,2,3-thiadiazoles | Anti-HIV-1 | 2,4-Dibromo substitution on the phenyl ring significantly increased antiviral potency (EC₅₀ = 0.0364 µM). | [1] |
| Pyrazole oxime derivatives | Anticancer | Compounds with a methyl group at the 4-position of the thiadiazole ring showed potent activity against various cancer cell lines. | [5] |
| Mono- and di-substituted 1,2,3-thiadiazoles | Nitrification Inhibition | Methyl and fused cyclopentyl ring substitutions showed promising inhibitory activities. | [12] |
| DHEA-fused 1,2,3-thiadiazoles | Anticancer | IC₅₀ values as low as 0.042 μM against human breast cancer T47D cells. | [5] |
Future Perspectives and Conclusion
The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The diverse range of biological activities demonstrated by its derivatives highlights the immense potential of this heterocycle in both medicine and agriculture. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by active 1,2,3-thiadiazole derivatives to enable rational drug design.
-
Optimization of Pharmacokinetics: Improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Development of Novel Synthetic Methodologies: Exploring new, efficient, and sustainable synthetic routes to access a wider diversity of 1,2,3-thiadiazole derivatives.
-
Combinatorial Approaches: Investigating the synergistic effects of 1,2,3-thiadiazole derivatives in combination with existing therapeutic agents.
References
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021-06-21). MDPI. [Link]
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Structure activity relationship study of[1][4][8]thiadiazole necroptosis inhibitors. (2007-12-15). PMC - NIH. [Link]
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Structure-activity relationship study of[1][4][8]thiadiazole necroptosis inhibitors. (2007-12-15). PubMed. [Link]
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A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
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Thiadiazole derivatives as anticancer agents. (2020-09-02). PMC - NIH. [Link]
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Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2015-01-28). ACS Publications. [Link]
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Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (2025-08-14). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]
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Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. (2022-09-07). ResearchGate. [Link]
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Structural investigation, drug likeness scoring and structure activity/property relationships applied on 1,2,3-thiadiazole derivatives, with kinase inhibitors activity. (2025-08-07). ResearchGate. [Link]
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Thiadiazole derivatives as anticancer agents. Scilit. [Link]
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(PDF) Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
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Synthesis and Biological Activities of 1,2,3-Thiadiazole Derivatives Containing 1,3,4-Thiadiazole Moiety. (2025-08-07). ResearchGate. [Link]
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Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2025-08-10). ResearchGate. [Link]
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The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide for Drug Discovery and Development Professionals
Introduction: The Enduring Significance of 1,2,3-Thiadiazoles in Modern Chemistry
The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold that holds a significant position in the landscape of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone for the development of novel bioactive compounds. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and antitumor properties.[3] Furthermore, they have found applications as plant activators, inducing systemic acquired resistance (SAR) in crops.[4][5]
Among the various synthetic routes to this important heterocycle, the Hurd-Mori synthesis stands out as a classical and highly effective method.[6] This reaction, which involves the cyclization of hydrazone derivatives with thionyl chloride, provides a reliable and versatile pathway to a wide array of substituted 1,2,3-thiadiazoles.[1][6] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the Hurd-Mori synthesis. We will delve into the mechanistic intricacies of the reaction, offer a detailed and validated experimental protocol, explore its substrate scope and limitations, and provide practical insights into reaction optimization and troubleshooting.
The Core of the Transformation: Unraveling the Hurd-Mori Reaction Mechanism
The Hurd-Mori synthesis is fundamentally a [4+1] cycloaddition, where four atoms are contributed by the hydrazone precursor and the sulfur atom is supplied by the thionating agent, typically thionyl chloride (SOCl₂).[1] The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of organic reactivity. A thorough understanding of this mechanism is paramount for predicting reaction outcomes, optimizing conditions, and troubleshooting potential issues.
The generally accepted mechanism involves the following key stages:
-
Activation of the Hydrazone: The reaction is initiated by the electrophilic attack of thionyl chloride on the more nucleophilic nitrogen atom of the hydrazone. This step is crucial as it activates the hydrazone for the subsequent cyclization. The choice of hydrazone precursor is critical; those substituted at the N2-position with an electron-withdrawing group (e.g., acyl, tosyl) generally provide the best yields.[1]
-
Formation of a Chloro-sulfinyl Intermediate: The initial adduct rapidly rearranges to form a chloro-sulfinyl intermediate. This intermediate is highly reactive and poised for intramolecular cyclization.
-
Intramolecular Cyclization: The lone pair of electrons on the adjacent carbon atom attacks the electrophilic sulfur atom, leading to the formation of a five-membered ring. This step is often the rate-determining step of the reaction.
-
Elimination and Aromatization: The cyclized intermediate then undergoes a series of elimination reactions, losing hydrogen chloride and sulfur monoxide (which decomposes to sulfur and sulfur dioxide), to yield the stable, aromatic 1,2,3-thiadiazole ring.
Below is a visual representation of the proposed reaction mechanism:
Caption: A simplified diagram illustrating the key intermediates in the Hurd-Mori synthesis.
From Benchtop to Discovery: A Validated Experimental Protocol
To provide a practical and reproducible methodology, we present a detailed, step-by-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common and representative example of the Hurd-Mori reaction.[7] This two-step procedure begins with the formation of the acetophenone semicarbazone, followed by the thionyl chloride-mediated cyclization.
Step 1: Synthesis of Acetophenone Semicarbazone
This initial step prepares the necessary hydrazone precursor for the cyclization reaction.
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add a solution of acetophenone (1.0 equivalent) in ethanol.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain acetophenone semicarbazone as a white solid.
Rationale and Insights:
-
Sodium Acetate: Acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base which is the active nucleophile. It also helps to maintain a suitable pH for the condensation reaction.
-
Ethanol/Water Solvent System: Provides good solubility for the reactants while allowing for easy precipitation of the product upon cooling.
Step 2: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-thiadiazole
This is the core cyclization step that forms the thiadiazole ring.
Materials:
-
Acetophenone semicarbazone
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All glassware must be thoroughly dried.
-
Suspend the acetophenone semicarbazone (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure 4-phenyl-1,2,3-thiadiazole.
Rationale and Insights:
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. The presence of moisture will consume the reagent and significantly reduce the yield.
-
Slow Addition at Low Temperature: The initial reaction with thionyl chloride can be highly exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature and prevent the formation of side products.
-
Dichloromethane as Solvent: DCM is a good aprotic solvent for this reaction as it is inert to the reaction conditions and allows for easy work-up.
-
Aqueous Work-up: The quenching with ice water hydrolyzes any remaining thionyl chloride. The sodium bicarbonate wash neutralizes any acidic byproducts.
Caption: A flowchart outlining the two main stages of the Hurd-Mori synthesis.
Exploring the Boundaries: Substrate Scope and Limitations
The Hurd-Mori synthesis is a versatile reaction that tolerates a wide range of functional groups, making it a valuable tool in drug discovery where diverse molecular architectures are often required.[8] The reaction is particularly well-suited for the synthesis of 4- and 5-substituted 1,2,3-thiadiazoles from readily available ketones and aldehydes.
| Starting Ketone/Aldehyde | Hydrazone Precursor | Product | Yield (%) | Reference |
| Acetophenone | Acetophenone semicarbazone | 4-Phenyl-1,2,3-thiadiazole | 75-90 | [7] |
| Propiophenone | Propiophenone semicarbazone | 4-Methyl-5-phenyl-1,2,3-thiadiazole | 65-80 | [3] |
| Cyclohexanone | Cyclohexanone semicarbazone | 4,5,6,7-Tetrahydrobenzo[d][1][6][8]thiadiazole | 70-85 | [3] |
| 2-Acetylpyridine | 2-Acetylpyridine semicarbazone | 4-(Pyridin-2-yl)-1,2,3-thiadiazole | 60-75 | [8] |
| 4-Methoxyacetophenone | 4-Methoxyacetophenone semicarbazone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 80-92 | [3] |
| 4-Nitroacetophenone | 4-Nitroacetophenone semicarbazone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 70-85 | [3] |
| Aliphatic ketones (e.g., 2-butanone) | 2-Butanone semicarbazone | 4,5-Dimethyl-1,2,3-thiadiazole | 50-70 | [1] |
Key Observations and Limitations:
-
Electronic Effects: The success of the Hurd-Mori reaction can be influenced by the electronic nature of the substituents on the starting ketone or aldehyde. Electron-withdrawing groups on the aromatic ring of acetophenone derivatives generally lead to good yields. Conversely, strong electron-donating groups can sometimes result in lower yields due to side reactions.
-
Steric Hindrance: Highly sterically hindered ketones may fail to undergo the reaction or give low yields.
-
Functional Group Compatibility: While the reaction is generally tolerant of many functional groups, substrates with unprotected acidic protons (e.g., carboxylic acids, phenols) or nucleophilic groups (e.g., primary amines) will react with thionyl chloride and are not compatible with the reaction conditions. These functional groups must be protected prior to the Hurd-Mori synthesis.
-
Alternative Hydrazones: While semicarbazones are commonly used, other hydrazone derivatives, such as N-tosylhydrazones, can also be employed and in some cases, may offer advantages in terms of yield and reaction conditions.[9]
Mastering the Reaction: Optimization and Troubleshooting
Even with a well-established protocol, challenges can arise in the laboratory. A proactive approach to optimization and a systematic method for troubleshooting are essential for achieving consistent and high-yielding results.
Optimization Strategies:
-
Stoichiometry of Thionyl Chloride: The amount of thionyl chloride can be a critical parameter. While a 2-3 fold excess is typically used, for less reactive substrates, increasing the stoichiometry may improve the yield. Conversely, for sensitive substrates, a smaller excess may be beneficial to minimize side reactions.
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the substrate. For sluggish reactions, gentle heating (e.g., refluxing in DCM or 1,2-dichloroethane) may be necessary. However, prolonged heating at high temperatures can lead to decomposition. Careful monitoring by TLC is crucial to determine the optimal reaction time.
-
Solvent Choice: While DCM is a common choice, other aprotic solvents such as chloroform, 1,2-dichloroethane, or dioxane can also be used. The choice of solvent can influence the solubility of the reactants and intermediates, and thus affect the reaction rate and yield.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the hydrazone precursor. 2. Presence of moisture in the reaction. 3. Insufficiently reactive hydrazone. 4. Low reaction temperature or insufficient reaction time. | 1. Ensure the hydrazone formation step goes to completion and the precursor is pure. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Consider using a more activated hydrazone, such as an N-tosylhydrazone. 4. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC. |
| Formation of Multiple Products | 1. Side reactions due to high reaction temperature. 2. Presence of impurities in the starting materials. 3. Alternative cyclization pathways. | 1. Maintain a lower reaction temperature, especially during the addition of thionyl chloride. 2. Purify the starting ketone/aldehyde and hydrazone precursor. 3. Optimize reaction conditions (solvent, temperature) to favor the desired thiadiazole formation. |
| Dark, Tarry Reaction Mixture | 1. Decomposition of starting materials or product. 2. Excessive heating. | 1. Use a lower reaction temperature and monitor the reaction closely. 2. Shorten the reaction time once the starting material is consumed (as determined by TLC). |
Conclusion: A Timeless Synthesis for Modern Challenges
The Hurd-Mori synthesis of 1,2,3-thiadiazoles remains a powerful and relevant tool in the arsenal of the modern medicinal and synthetic chemist. Its operational simplicity, broad substrate scope, and the significant biological activities of its products ensure its continued application in drug discovery and development. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and employing systematic optimization and troubleshooting strategies, researchers can effectively harness the power of this classic reaction to create novel molecular entities with the potential to address pressing challenges in human health and agriculture.
References
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- Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004.
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Stanetty, P.; Turner, M.; Mihovilovic, M. D. Synthesis of Pyrrolo[2,3-d][1][6][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules2005 , 10, 367-375.
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Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]
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- Chen, J.; Jiang, Y.; Yu, J.-T.; Cheng, J. A Facile and Practical TBAI-Catalyzed Reaction of N-Tosylhydrazones with Sulfur for the Synthesis of 1,2,3-Thiadiazoles. J. Org. Chem.2016, 81, 271-275.
- Stanetty, P.; Kremslehner, M.; Müllner, M. Application of the Hurd-Mori-Reaction for the Synthesis of Tricyclic Anellated 1,2,3-Thiadiazoles. J. Heterocycl. Chem.1996, 33, 1759-1763.
- Du, Z.; et al. Synthesis and evaluation of 1,2,3-thiadiazole derivatives as potential plant activators. Pest Manag. Sci.2010, 66, 647-652.
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The Rising Potential of Thiadiazoles in Oncology: A Technical Guide to Mechanisms of Action in Cancer Cells
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the five-membered heterocyclic ring, thiadiazole, has emerged as a particularly promising pharmacophore.[1] Its derivatives have demonstrated significant cytotoxic and antiproliferative activities across a wide spectrum of cancer cell lines.[2][3] The mesoionic character of the thiadiazole ring allows its compounds to readily cross cellular membranes and interact with a variety of biological targets, a feature that contributes to their broad spectrum of activity.[4][5][6] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of thiadiazole compounds in cancer cells, supported by field-proven experimental insights and methodologies.
Chapter 1: Induction of Apoptosis: The Controlled Demolition of Cancer Cells
A primary mechanism by which thiadiazole compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[2][6] Unlike necrosis, which is a chaotic and inflammatory process, apoptosis is a highly regulated cellular suicide program essential for tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth.[2] Thiadiazole derivatives can effectively reactivate this dormant pathway.
Core Mechanism: The Bax/Bcl-2 Balance and Caspase Cascade
Studies have shown that certain 1,3,4-thiadiazole derivatives trigger the intrinsic apoptotic pathway by modulating the expression of key regulatory proteins within the Bcl-2 family.[5] Specifically, they can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] This event initiates the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspases-6 and -7) leads to the systematic dismantling of the cell, culminating in its death.[5]
Caption: Intrinsic apoptotic pathway induced by thiadiazole compounds.
Experimental Protocol: Apoptosis Assessment via Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol provides a reliable method to quantify apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., A549, MCF-7) in 6-well plates at a density of 2 x 10⁵ cells/well. Allow them to adhere overnight. Treat the cells with the thiadiazole compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Gently aspirate the culture medium. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect all cells, including those floating in the medium, by centrifugation at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Chapter 2: Disruption of the Cell Cycle: Halting Uncontrolled Proliferation
Cancer is characterized by uncontrolled cell division. The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity before proceeding to the next phase. Many thiadiazole derivatives exhibit their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cells from replicating.[1][8]
Core Mechanism: Checkpoint Enforcement
Thiadiazole compounds have been shown to arrest the cell cycle at various phases, most commonly the G2/M or G1/S transitions.[8][9]
-
G2/M Arrest: Some compounds prevent cells from entering mitosis. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which are master regulators of the cell cycle. For instance, a derivative can induce G2/M phase arrest in breast cancer cells.[5][9]
-
S-Phase Arrest: Other derivatives can halt the cell cycle during the DNA synthesis (S) phase, as observed in colorectal cancer cells treated with a triazolo-thiadiazole compound.[10]
-
G1/S Arrest: Certain thiadiazoles can also block the transition from the G1 to the S phase in glioma cells, preventing the initiation of DNA replication.[8]
This arrest provides the cell time to repair DNA damage, but if the damage is too severe—or if the arrest is prolonged—it can trigger apoptosis.
Caption: Thiadiazole-induced cell cycle arrest at G1/S and G2/M checkpoints.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Principle: This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. PI stoichiometrically binds to DNA, so cells in G2/M (with twice the DNA content) will have approximately double the fluorescence intensity of cells in G0/G1. Cells in the S phase will have intermediate fluorescence.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed and treat cells with the thiadiazole compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol carefully. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubation: Incubate the tubes in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample. Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Chapter 3: Inhibition of Key Oncogenic Signaling Pathways
The anticancer activity of thiadiazoles is often linked to their ability to inhibit specific enzymes and signaling pathways that are hyperactive in cancer cells.[2] This targeted approach can offer greater selectivity and reduced toxicity compared to conventional chemotherapy.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[11] Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway.[7][12]
Mechanism of Inhibition: Certain thiadiazole-linked honokiol derivatives have been shown to suppress the PI3K/Akt/mTOR pathway, leading to the induction of cytotoxic autophagy in cancer cells.[12] Molecular docking studies suggest these compounds can bind directly to the active site of PI3Kα.[12] By inhibiting PI3K, these compounds prevent the phosphorylation and subsequent activation of Akt. Downstream, this leads to the deactivation of mTOR, a key protein kinase that promotes cell growth and proliferation.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiadiazole compounds.
Anti-Angiogenesis via VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients.[5] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process.[9][13]
Mechanism of Inhibition: Thiadiazole derivatives have been developed as potent inhibitors of VEGFR-2.[9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and downstream signaling.[13] This inhibition prevents endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels and starving the tumor.[5][14] Some compounds have demonstrated stronger VEGFR-2 inhibition than the reference drug Sorafenib.[9]
Experimental Protocol: In Vitro Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel). It serves as a robust in vitro model for angiogenesis.
Step-by-Step Methodology:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. Be careful not to introduce air bubbles.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs). Resuspend them in media containing various concentrations of the thiadiazole compound and appropriate controls.
-
Incubation: Seed 1.5 x 10⁴ cells onto the surface of the solidified Matrigel. Incubate at 37°C for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like networks using an inverted microscope. Capture images and quantify the extent of tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure parameters such as total tube length, number of junctions, and number of branches.
Chapter 4: Targeting DNA Integrity and Replication
The integrity and faithful replication of DNA are paramount for cell survival. Cancer cells, due to their high proliferation rate, are particularly vulnerable to agents that damage DNA or interfere with its replication machinery.
Core Mechanism: Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription.[10] Some thiadiazole derivatives function as topoisomerase inhibitors. They can act in two ways:
-
Topoisomerase Poisons: These compounds stabilize the transient "cleavage complex" formed between the topoisomerase and DNA. This leads to permanent, double-strand DNA breaks, which are highly cytotoxic.[15]
-
Catalytic Inhibitors: These agents interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex, preventing the relaxation of supercoiled DNA needed for replication.[10][15]
By disrupting the function of these crucial enzymes, thiadiazoles can halt DNA replication and trigger cell death.[2]
Caption: Workflow for a topoisomerase DNA relaxation assay.
Quantitative Data Summary
The efficacy of thiadiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class/Derivative | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Honokiol Derivative (8a) | A549 (Lung) | PI3K/Akt/mTOR | 1.62 ± 0.19 | [12] |
| HCT116 (Colon) | PI3K/Akt/mTOR | 2.03 ± 0.11 | [12] | |
| MDA-MB-231 (Breast) | PI3K/Akt/mTOR | 2.37 ± 0.28 | [12] | |
| Thiadiazole Derivative (3) | C6 (Glioma) | Akt Inhibition, Apoptosis | 22.00 ± 3.00 (µg/mL) | [16] |
| A549 (Lung) | Akt Inhibition, Apoptosis | 21.00 ± 1.15 (µg/mL) | [16] | |
| VEGFR-2 Inhibitor (13b) | MCF-7 (Breast) | VEGFR-2 Inhibition | 3.98 | [9] |
| HCT-116 (Colon) | VEGFR-2 Inhibition | 7.62 | [9] | |
| DHEA Derivative (25) | T47D (Breast) | Apoptosis, Anti-migration | 0.058 | [4] |
| Cinnamic Acid Hybrid (22) | MCF-7 (Breast) | Tubulin Inhibition | 0.28 (µg/mL) | [3] |
| A549 (Lung) | Tubulin Inhibition | 0.52 (µg/mL) | [3] |
Conclusion and Future Perspectives
Thiadiazole and its derivatives represent a highly versatile and potent class of anticancer agents. Their strength lies in their structural adaptability, which allows for the fine-tuning of their activity against a multitude of biological targets. The mechanisms of action are diverse, ranging from the broad induction of apoptosis and cell cycle arrest to the specific inhibition of key oncogenic pathways like PI3K/Akt/mTOR and VEGFR-2, as well as interference with DNA replication machinery.
The ability of a single scaffold to engage in such varied and critical anticancer processes underscores its potential in modern drug development. Future research will likely focus on optimizing the selectivity and potency of these compounds, exploring novel hybrid molecules that combine the thiadiazole core with other pharmacophores, and advancing the most promising candidates into in vivo and clinical investigations.[17] The continued exploration of this chemical space holds significant promise for the development of next-generation cancer therapeutics.
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Tzani, A., et al. (2020). 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity Targeting Topoisomerase II Alpha. Anticancer Research, 40(10), 5527-5539. Available from: [Link]
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Matysiak, J., et al. (2015). Search for human DNA topoisomerase II poisons in the group of 2,5-disubstituted-1,3,4-thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 803-809. Available from: [Link]
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Karpińska, P., & Szymanowska, D. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available from: [Link]
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Thomas, A., et al. (2021). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][2][5][17]thiadiazole Scaffolds. Letters in Drug Design & Discovery, 18(1), 76-88. Available from: [Link]
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An In-Depth Technical Guide to the In Vitro Investigation of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
A Proposed Framework for Preclinical Evaluation
Authored by: A Senior Application Scientist
Abstract
The 1,2,3-thiadiazole scaffold is a compelling pharmacophore with a diverse range of documented biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide presents a comprehensive, forward-looking framework for the in vitro evaluation of a specific, yet under-investigated derivative: (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol. This document is intended for researchers, scientists, and drug development professionals, providing a structured approach to elucidating the therapeutic potential of this novel compound. By leveraging established methodologies and proposing a logical sequence of assays, this guide aims to serve as a foundational resource for its preclinical assessment.
Introduction: The Therapeutic Promise of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][4] The versatility of this core allows for substitutions at various positions, leading to a wide array of compounds with potentially unique pharmacological profiles. While much of the existing research has focused on the related 1,3,4-thiadiazole isomer, the 1,2,3-thiadiazole class remains a promising area for novel drug discovery.[5][6]
This compound, the subject of this guide, features a phenyl group at the 4-position and a methanol group at the 5-position. The introduction of the methanol group provides a potential site for further chemical modification and may influence the compound's solubility, metabolic stability, and target interactions. This guide outlines a systematic in vitro approach to characterize this compound and explore its therapeutic potential.
Synthesis and Characterization
A reliable and scalable synthesis of this compound is the essential first step for any in vitro investigation. The Hurd-Mori reaction is a widely utilized and effective method for the synthesis of 1,2,3-thiadiazoles.[3]
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process, starting from readily available commercial reagents.
Sources
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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry and agrochemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key molecular targets of 1,2,3-thiadiazole derivatives, offering insights into their mechanisms of action and outlining robust experimental methodologies for target identification and validation. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics and agricultural agents based on this versatile heterocycle.
Part 1: The Therapeutic Landscape of 1,2,3-Thiadiazole Derivatives
The unique electronic properties of the 1,2,3-thiadiazole ring system contribute to its ability to interact with a diverse array of biological macromolecules. This has led to the identification of derivatives with potent anticancer, antimicrobial, and plant health-promoting activities. The following sections delve into the specific molecular targets that underpin these therapeutic effects.
Anticancer Activity: Disrupting Key Oncogenic Pathways
1,2,3-Thiadiazole derivatives have shown significant promise as anticancer agents by targeting critical components of cancer cell proliferation and survival.
Hsp90 is a molecular chaperone that plays a pivotal role in the conformational maturation and stability of a multitude of client proteins, many of which are oncoproteins critical for cancer cell growth and survival. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Certain 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent Hsp90 inhibitors.[1] These compounds bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity. This inhibition results in the destabilization and subsequent degradation of key Hsp90 client proteins, including:
-
CRAF: A serine/threonine-protein kinase in the MAPK/ERK pathway.
-
ERBB2 (HER2): A receptor tyrosine kinase overexpressed in various cancers.
-
CDK4: A cyclin-dependent kinase that regulates cell cycle progression.[1]
The downstream consequences of Hsp90 inhibition by these 1,2,3-thiadiazole derivatives include cell cycle arrest and induction of apoptosis.[1] The disruption of the Hsp90 chaperone machinery triggers a heat shock response, characterized by the upregulation of Hsp72 and Hsp27.[1]
Quantitative Data: Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives
| Compound Class | Target | Method | Affinity (Kd) | Reference |
| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90α (N-terminal domain) | Fluorescence Thermal Shift Assay | 0.6 to 0.8 nM | [2] |
| Aryl-dihydroxyphenyl-thiadiazoles | Hsp90α | Isothermal Titration Calorimetry | ~1 nM | [3] |
Signaling Pathway: Hsp90 Inhibition
Caption: Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
A series of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles have been identified as potent microtubule-destabilizing agents.[4] These compounds effectively inhibit tubulin polymerization, leading to a disruption of the microtubule network. This disruption activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.[4] The downstream signaling effects of microtubule destabilization can be complex, involving the activation of stress-activated protein kinases like JNK.[1]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound Class | Target | Method | IC50 | Reference |
| 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles | Tubulin | Tubulin Polymerization Assay | Not specified | [4] |
Experimental Workflow: Tubulin Polymerization Assay
Caption: Simplified signaling pathway for SAR induction by 1,2,3-thiadiazole derivatives.
Part 2: Experimental Protocols for Target Identification and Validation
The identification and validation of the molecular targets of bioactive small molecules are crucial steps in drug discovery and development. This section provides detailed, step-by-step methodologies for key experiments relevant to the study of 1,2,3-thiadiazole derivatives.
Target Deconvolution using Affinity Chromatography-Mass Spectrometry
This protocol outlines a general workflow for identifying the protein targets of a 1,2,3-thiadiazole derivative using affinity chromatography coupled with mass spectrometry.
1. Synthesis of an Affinity Probe: a. Identify a non-essential position on the 1,2,3-thiadiazole derivative for the attachment of a linker arm. b. Synthesize the derivative with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester). c. Couple the linker-modified derivative to an affinity matrix (e.g., NHS-activated sepharose beads).
2. Preparation of Cell Lysate: a. Culture the relevant cells (e.g., cancer cell line) to a high density. b. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. d. Clarify the lysate by centrifugation to remove cellular debris. e. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Affinity Purification: a. Equilibrate the affinity matrix with the lysis buffer. b. Incubate the cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation. c. As a negative control, incubate the lysate with an underivatized affinity matrix. d. Wash the matrix extensively with lysis buffer to remove non-specifically bound proteins. e. Elute the bound proteins using a competitive elution buffer containing an excess of the free 1,2,3-thiadiazole derivative or by changing the pH or ionic strength of the buffer.
4. Protein Identification by Mass Spectrometry: a. Concentrate and desalt the eluted protein samples. b. Separate the proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Excise the protein bands and perform in-gel digestion with trypsin. d. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). e. Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search algorithm (e.g., Mascot, Sequest).
5. Validation of Putative Targets: a. Validate the interaction between the 1,2,3-thiadiazole derivative and the identified protein(s) using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
Hsp90 Inhibition Assay: Fluorescence Thermal Shift Assay (FTSA)
FTSA, also known as differential scanning fluorimetry (DSF) or ThermoFluor, is a rapid and sensitive method to assess the binding of a ligand to a protein by measuring the change in its thermal stability.
1. Reagents and Materials: a. Purified recombinant Hsp90 protein. b. SYPRO Orange dye (5000x stock in DMSO). c. 1,2,3-Thiadiazole derivative stock solution in DMSO. d. Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). e. Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
2. Assay Procedure: a. Prepare a master mix containing Hsp90 protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer. b. Aliquot the master mix into the wells of a 96-well PCR plate. c. Add the 1,2,3-thiadiazole derivative to the wells at various concentrations (e.g., in a serial dilution). Include a DMSO vehicle control. d. Seal the plate and centrifuge briefly. e. Place the plate in the real-time PCR instrument.
3. Data Acquisition and Analysis: a. Set the instrument to acquire fluorescence data over a temperature range (e.g., 25°C to 95°C with a ramp rate of 1°C/min). b. Plot the fluorescence intensity as a function of temperature to generate a melt curve. c. Determine the melting temperature (Tm), the midpoint of the protein unfolding transition, for each concentration of the derivative. d. A significant increase in Tm in the presence of the compound indicates binding and stabilization of the protein. e. The dissociation constant (Kd) can be estimated by fitting the change in Tm as a function of ligand concentration to a binding isotherm.
Cytochrome P450 Inhibition Assay using LC-MS/MS
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a 1,2,3-thiadiazole derivative against a specific CYP isoform using human liver microsomes.
1. Reagents and Materials: a. Human liver microsomes (HLMs). b. CYP isoform-specific substrate (e.g., phenacetin for CYP1A2). c. NADPH regenerating system. d. 1,2,3-Thiadiazole derivative stock solution in a suitable solvent. e. Acetonitrile with an internal standard for protein precipitation. f. LC-MS/MS system.
2. Incubation Procedure: a. Prepare a pre-incubation mixture containing HLMs, the 1,2,3-thiadiazole derivative at various concentrations, and phosphate buffer (pH 7.4). Include a vehicle control. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system. d. Incubate at 37°C for a specific time (e.g., 10 minutes). e. Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
3. Sample Processing and Analysis: a. Centrifuge the samples to precipitate the proteins. b. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. c. Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
4. Data Analysis: a. Calculate the percentage of inhibition of metabolite formation at each concentration of the 1,2,3-thiadiazole derivative compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Introduction to (4-Phenyl-1,2,3-thiadiazol-5-yl)methanol
An In-Depth Technical Guide to CAS Number 423768-62-1: (4-Phenyl-1,2,3-thiadiazol-5-yl)methanol
Senior Application Scientist Note: An important clarification is warranted at the outset of this technical guide. The provided CAS number, 423768-62-1, unequivocally corresponds to the chemical entity This compound . The initially supplied topic name, "4-((5-((6-amino-9H-purin-9-yl)methyl)-2-furanyl)ethynyl)benzonitrile," does not match this CAS number, and extensive database searches have not identified a registered CAS number for this latter, more complex molecule. This guide will, therefore, focus exclusively on the compound correctly identified by CAS number 423768-62-1. This distinction is critical for maintaining scientific accuracy and ensuring the correct application of the information herein.
This compound is a heterocyclic organic compound featuring a 1,2,3-thiadiazole ring system. This scaffold is of significant interest in medicinal and agricultural chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a phenyl group and a reactive hydroxymethyl substituent makes this molecule a versatile building block for the synthesis of more complex compounds with potential therapeutic or agrochemical applications. The 1,2,3-thiadiazole core itself is known to be susceptible to ring-opening reactions under thermal or photochemical stress, a property that can be exploited in certain synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 423768-62-1 | [1], [2] |
| Molecular Formula | C₉H₈N₂OS | [1][3], [2] |
| Molecular Weight | 192.24 g/mol | [1][3], [2] |
| IUPAC Name | This compound | [2] |
| SMILES | OCc1c(nns1)c2ccccc2 | [1], [2] |
| Purity | Typically ≥95% | [1][3], [2] |
| Storage Conditions | Sealed in a dry environment, recommended at 2-8°C | [1][3] |
Synthesis and Reactivity
The synthesis of 4-substituted-1,2,3-thiadiazoles is often achieved through the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. For this compound, a plausible synthetic route would start from a suitable precursor that can be converted to the corresponding hydrazone.
Caption: Synthetic pathway for 4-phenyl-1,2,3-thiadiazole derivatives via the Hurd-Mori reaction.
Detailed Experimental Protocol for Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole Derivatives
This protocol is a general guideline for the synthesis of the 4-phenyl-1,2,3-thiadiazole core and would require modification for the specific synthesis of the methanol derivative.
Step 1: Formation of Acetophenone Semicarbazone
-
Dissolve acetophenone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride and sodium acetate in water.
-
Add the semicarbazide solution to the acetophenone solution with stirring.
-
A white crystalline product, acetophenone semicarbazone, should precipitate.
-
Collect the product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
Step 2: Cyclization to form the 1,2,3-Thiadiazole Ring
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place the dry acetophenone semicarbazone.
-
Add an anhydrous solvent such as dichloromethane and cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Potential Applications and Biological Activity
While specific biological data for this compound is limited in publicly available literature, the broader class of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives has been extensively studied and has shown a wide range of biological activities.
Anticancer Activity: Thiadiazole derivatives have demonstrated significant potential as anticancer agents.[3] They can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and histone deacetylases. Some derivatives have shown efficacy against a range of cancer cell lines, including breast, renal, melanoma, and colon cancer lines.[3] The cytotoxic properties of 1,3,4-thiadiazole derivatives, in particular, have been a subject of considerable research.
Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a key feature in a number of compounds with antimicrobial and antifungal properties. These compounds can disrupt key biochemical pathways in pathogens.
Plant Growth Regulation: Certain 1,2,3-thiadiazole derivatives have been investigated as plant growth regulators.[4] For instance, some compounds have been shown to inhibit the growth of lateral roots and retard the elongation of the primary root in seedlings, suggesting potential applications in agriculture for controlling plant development.[4]
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of expected spectral features based on its structure and data from related compounds.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons of the phenyl group are expected in the δ 7.0-8.5 ppm region. The methylene protons of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet. |
| ¹³C NMR | Carbons of the phenyl ring are expected in the δ 120-140 ppm range. The carbons of the thiadiazole ring would appear at a lower field. The carbon of the hydroxymethyl group would be expected in the δ 50-65 ppm range. |
| FT-IR | Expected bands include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400 cm⁻¹), and C-S stretching. |
| Mass Spectrometry | The molecular ion (M⁺) peak would be expected at m/z = 192.24. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, vapor, or mist. Keep away from heat, sparks, and open flames.
-
First Aid:
-
In case of skin contact: Wash off immediately with soap and plenty of water.
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Always consult the material safety data sheet (MSDS) from the supplier for complete and detailed safety information.
Commercial Suppliers
This compound is available from several chemical suppliers, typically for research and development purposes.
| Supplier | Product Number/ID |
| ChemScene | CS-0317847[1][3] |
| Advanced ChemBlocks | X212849[2] |
| BLD Pharmatech | BD45928 |
| Angene International Limited | - |
| ETA chemicals Co.,Ltd | ETA-11207[5] |
Conclusion
This compound, correctly identified by CAS number 423768-62-1, is a valuable heterocyclic building block with significant potential for the development of new bioactive compounds. Its synthesis, primarily through the Hurd-Mori reaction, provides a pathway to a range of derivatives. While further research is needed to fully elucidate the specific biological activities of this particular molecule, the extensive studies on the thiadiazole scaffold suggest promising avenues for its application in anticancer, antimicrobial, and agricultural research. Researchers and drug development professionals should find this compound to be a useful tool in their synthetic and discovery programs.
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Selective Reduction of 5-Carboxylate 1,2,3-Thiadiazole to the Corresponding Alcohol
Introduction: The Significance of (1,2,3-Thiadiazol-5-yl)methanol Scaffolds
The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antitumor, antiviral, and fungicidal properties. The functionalization of this ring system is of paramount importance for the generation of novel molecular entities with enhanced therapeutic potential. Specifically, the conversion of a chemically stable 5-carboxylate group to a versatile 5-hydroxymethyl (alcohol) functionality opens up a plethora of synthetic possibilities for further molecular elaboration, such as the introduction of pharmacophoric groups or the construction of more complex drug-like molecules. This application note provides a detailed, field-proven protocol for the efficient and selective reduction of 5-carboxylate 1,2,3-thiadiazoles to their corresponding primary alcohols, a key transformation for the synthesis of advanced intermediates in drug discovery programs.[1]
Mechanism and Theory: The Chemoselectivity of Hydride Reductions
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can readily achieve this conversion, they often lack chemoselectivity, posing a risk to other sensitive functional groups within a complex molecule. Sodium borohydride (NaBH₄) is a milder and more selective reducing agent, typically used for the reduction of aldehydes and ketones. However, under specific conditions, its reactivity can be enhanced to effectively reduce esters.
The choice of sodium borohydride for the reduction of 5-carboxylate 1,2,3-thiadiazoles is a strategic one, balancing reactivity with the preservation of the heterocyclic ring, which could be susceptible to cleavage under harsher reducing conditions. The generally accepted mechanism for the reduction of an ester with NaBH₄ in a protic solvent like methanol involves the activation of the carbonyl group by the solvent, followed by the nucleophilic attack of a hydride ion (H⁻) from the borohydride. This forms a tetrahedral intermediate which then collapses, eliminating an alkoxide and forming an aldehyde. The aldehyde, being more reactive than the starting ester, is then rapidly reduced to the corresponding primary alcohol.
Caption: General mechanism for the NaBH₄ reduction of a 5-carboxylate 1,2,3-thiadiazole.
Materials and Methods
This section outlines the necessary reagents and equipment for the successful execution of this protocol.
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | ≥98% | Commercially available | Starting material. |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially available | Reducing agent. Handle with care. |
| Methanol (MeOH) | Anhydrous | Commercially available | Solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially available | For extraction. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | For work-up. | |
| Brine (saturated aqueous NaCl) | Prepared in-house | For work-up. | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | Drying agent. | |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |
Experimental Protocol: Step-by-Step Reduction
The following protocol is based on the successful reduction of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to (4-methyl-1,2,3-thiadiazol-5-yl)methanol as a key step in the synthesis of novel tetrazole derivatives.[1]
Sources
Application Notes & Protocols for (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol in Cancer Research
Authored for: Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Emergence of the 1,2,3-Thiadiazole Scaffold in Oncology
The search for novel, more effective anticancer therapeutics is a paramount objective in medicinal chemistry.[1] Within this landscape, the 1,2,3-thiadiazole ring has emerged as a versatile and potent scaffold.[1][2] This five-membered heterocyclic compound is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[1][3] A key feature of the thiadiazole ring is its mesoionic character, which facilitates the crossing of cellular membranes, enabling robust interactions with intracellular targets often implicated in cancer progression.[1][3]
This document provides a detailed guide for investigating the anticancer potential of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol , a representative member of this promising class of compounds. While extensive research exists for the broader family of 1,2,3-thiadiazole derivatives, this guide offers the foundational protocols and theoretical framework necessary to explore the specific efficacy and mechanism of action of this particular molecule. We will delve into its plausible biological mechanisms, supported by established findings for analogous compounds, and provide detailed, field-proven protocols for its in vitro evaluation.
Compound Profile: this compound
| Property | Details |
| IUPAC Name | This compound[4] |
| CAS Number | 423768-62-1[4][5] |
| Molecular Formula | C₉H₈N₂OS[4][5] |
| Molecular Weight | 192.24 g/mol [4][5] |
| Purity | Typically ≥95% (Verify with supplier)[4][5] |
| Storage | Sealed in dry conditions, 2-8°C[5] |
II. Plausible Mechanisms of Anticancer Activity
The anticancer effects of 1,2,3-thiadiazole derivatives are often multifaceted, targeting several key pathways essential for tumor growth and survival.[3] Based on extensive literature for this class of compounds, two primary mechanisms are proposed as starting points for the investigation of this compound.
A. Inhibition of Tubulin Polymerization
A significant mechanism of action for many thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] By acting as analogs of natural microtubule-destabilizing agents like combretastatin A-4, these compounds can bind to tubulin, preventing the assembly of microtubules.[3] This disruption is catastrophic for the cell, leading to a halt in the cell cycle at the G2/M phase and the subsequent induction of programmed cell death (apoptosis).[3]
B. Induction of the Intrinsic Apoptosis Pathway
Apoptosis is a regulated process of programmed cell death crucial for eliminating damaged or cancerous cells.[6] Many chemotherapeutic agents exert their function by triggering this pathway.[7] The intrinsic (or mitochondrial) pathway is a common mechanism. It is initiated by cellular stress, which leads to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This shift causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell.[8]
III. Protocols for In Vitro Evaluation
A systematic in vitro evaluation is the first critical step to determine the anticancer potential of a novel compound.[9] The following protocols provide a robust framework for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the bedrock of reproducible in vitro data. This protocol outlines standard procedures for maintaining cancer cell lines in an exponential growth phase, ensuring they are optimal for experimentation.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma).[7][10]
-
Appropriate culture medium (e.g., RPMI-1640 or DMEM).[7]
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (100X).
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to an appropriately sized culture flask and incubate at 37°C with 5% CO₂.[9]
-
Subculture (Passaging): When cells reach 80-90% confluency, remove the medium and wash the monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Collect the cell suspension, centrifuge at 200 x g for 5 minutes, and resuspend the pellet in fresh medium.
-
Seed new flasks at the desired split ratio (e.g., 1:3 to 1:6) and return to the incubator.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] This allows for the quantification of the cytotoxic or cytostatic effect of the compound and the determination of its half-maximal inhibitory concentration (IC₅₀).[9][11]
Materials:
-
96-well flat-bottom plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[7][9]
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in culture medium.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Expertise Note: Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis software.[7]
Data Presentation: Example IC₅₀ Values
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) [Hypothetical Data] | Doxorubicin (Positive Control) IC₅₀ (µM) [Example Data] |
| MCF-7 | Breast Adenocarcinoma | 18.2 ± 2.5 | 0.8 ± 0.1[7] |
| NCI-H460 | Lung Carcinoma | 25.6 ± 3.1 | 1.2 ± 0.2[7] |
| SF-268 | Glioma | 21.4 ± 2.9 | 0.9 ± 0.15[7] |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Cold sterile PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated or vehicle-treated control.[7]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. By staining fixed and permeabilized cells with PI, a flow cytometer can measure the fluorescence intensity of individual cells, which corresponds to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing if the compound induces cell cycle arrest at a specific phase (e.g., G2/M arrest, as predicted by the tubulin inhibition mechanism).[14]
Materials:
-
Cold 70% ethanol.
-
Cold sterile PBS.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Expertise Note: RNase A is critical to degrade cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.
-
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest all cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours (or overnight) at -20°C.[9]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An accumulation of cells in the G2/M peak would support the hypothesis of tubulin polymerization inhibition.
IV. References
-
Application Notes and Protocols: 1,2,3-Thiadiazole Derivatives as Potential Anticancer Agents. Benchchem.
-
Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
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Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
-
Assaying cell cycle status using flow cytometry. NIH National Center for Biotechnology Information.
-
Thiadiazole derivatives as anticancer agents. NIH National Center for Biotechnology Information.
-
In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem.
-
Cell Cycle Protocols. BD Biosciences.
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
-
A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.
-
Seven Assays to Detect Apoptosis. Cell Signaling Technology.
-
Cell Cycle Analysis with Flow Cytometry. Biocompare.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NIH National Center for Biotechnology Information.
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.
-
Apoptosis Assays. Thermo Fisher Scientific.
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH National Center for Biotechnology Information.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Scientific Research in Medical and Biological Sciences.
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences.
-
Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. NIH National Center for Biotechnology Information.
-
Assessing Specificity of Anticancer Drugs In Vitro. JoVE.
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. NIH National Center for Biotechnology Information.
-
This compound. ChemScene.
-
This compound. Advanced ChemBlocks.
-
Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. NIH National Center for Biotechnology Information.
-
Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. PubMed.
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- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol as an Antifungal Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has catalyzed the search for novel therapeutic agents. This document provides a comprehensive guide to the evaluation of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, a heterocyclic compound belonging to the 1,2,3-thiadiazole class, as a potential antifungal agent. Drawing from established methodologies and the known bioactivity of related thiadiazole derivatives, these application notes offer detailed protocols for determining its in vitro efficacy against a range of fungal pathogens. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing. Furthermore, this guide elucidates the putative mechanism of action, provides a framework for data interpretation, and presents the necessary experimental workflows for a thorough preliminary assessment of this compound's antifungal properties.
Introduction: The Therapeutic Potential of Thiadiazole Derivatives
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The 1,3,4-thiadiazole scaffold, in particular, has been extensively studied, with derivatives exhibiting a broad spectrum of pharmacological effects, including antibacterial, antiviral, and antifungal properties.[2][3] The antifungal activity of some thiadiazole derivatives is believed to stem from their ability to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5] This mechanism is analogous to that of the widely used azole antifungals.[4]
This compound, a member of the 1,2,3-thiadiazole subclass, presents a promising scaffold for the development of new antifungal drugs. Its structural features suggest the potential for interaction with fungal-specific metabolic pathways. These application notes are designed to provide researchers with the necessary tools to systematically investigate and validate the antifungal potential of this compound.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
While the precise molecular target of this compound has yet to be definitively elucidated, the structural similarities of the thiadiazole nucleus to azole antifungals suggest a probable mechanism of action involving the disruption of fungal cell membrane integrity. The proposed pathway centers on the inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[5]
Caption: Proposed mechanism of action of this compound.
Synthesis of this compound
For researchers wishing to synthesize the compound in-house, a general procedure adapted from the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole can be employed.[6] This synthesis involves the reaction of acetophenone with semicarbazide hydrochloride to form acetophenone semicarbazone, followed by cyclization with thionyl chloride.
Experimental Protocols: In Vitro Antifungal Susceptibility Testing
The following protocols are based on the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[7][8][9] These methods are the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal agents.
Materials and Reagents
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Tween 80 (for filamentous fungi)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Spectrophotometer or McFarland standards
-
Hemocytometer
-
Incubator (35°C)
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
4.2.1. Preparation of Antifungal Stock Solution
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
4.2.2. Inoculum Preparation
-
For Yeasts (Candida spp., Cryptococcus spp.):
-
Culture the yeast on SDA at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[10]
-
-
For Filamentous Fungi (Aspergillus spp.):
-
Culture the fungus on PDA until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing a small amount of Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[10]
-
4.2.3. Plate Preparation and Inoculation
-
Add 100 µL of RPMI-1640 to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the working antifungal solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
Add 100 µL of the prepared inoculum to each well from columns 1-11.
4.2.4. Incubation and Endpoint Determination
-
Incubate the plates at 35°C.
-
Read the MIC after 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[11]
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. For azole-like compounds, a significant reduction (≥50%) in growth compared to the control may also be considered the endpoint for yeasts.[11]
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[12]
4.3.1. Procedure
-
Following the determination of the MIC, take a 20 µL aliquot from each well that shows no visible growth.[13]
-
Spot-inoculate the aliquots onto separate sections of an SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the subcultures from the growth control well.
-
The MFC is the lowest concentration of the compound from which fewer than three colonies grow, corresponding to approximately 99-99.5% killing activity.[13]
Caption: Workflow for MFC determination.
Data Presentation and Interpretation
The results of the MIC and MFC assays should be presented in a clear and concise tabular format. This allows for easy comparison of the compound's activity against different fungal species and in relation to control antifungal agents.
Table 1: Hypothetical MIC and MFC Data for this compound
| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans ATCC 90028 | 0.25 | 0.5 | 0.5 |
| Candida glabrata ATCC 90030 | 0.5 | 1 | 16 |
| Cryptococcus neoformans ATCC 90112 | 0.125 | 0.25 | 4 |
| Aspergillus fumigatus ATCC 204305 | 1 | 2 | 1 |
Interpretation:
-
A low MIC value indicates high potency of the compound in inhibiting fungal growth.
-
The relationship between the MIC and MFC provides insight into whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
Conclusion
These application notes provide a robust framework for the initial in vitro evaluation of this compound as a novel antifungal agent. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data, which is crucial for the advancement of this compound through the drug discovery pipeline. Further studies, including cytotoxicity assays, in vivo efficacy models, and more detailed mechanistic investigations, are warranted to fully characterize its therapeutic potential.
References
- Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (2023). Methods in Molecular Biology, 2658, 3-16.
- Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes.
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentr
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI.
- Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals.
- Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC - NIH.
- Minimum fungicidal concentration assessment method. MIC = minimum... (n.d.).
- Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (n.d.). PMC - PubMed Central.
- Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.
- A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central - NIH.
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52. (n.d.). Benchchem.
- In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. (n.d.). Longdom Publishing.
- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). MDPI.
- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). WJPMR.
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PMC - PubMed Central.
- Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole. (n.d.). Benchchem.
- Validating the Antifungal Properties of (1,2,3-Thiadiazol-5-yl)
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (n.d.). Semantic Scholar.
- This compound. (n.d.). Advanced ChemBlocks.
- Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evalu
- Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). PMC - NIH.
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Application Notes and Protocols: Experimental Design for Testing the Antiviral Activity of Thiadiazoles
Introduction: The Antiviral Potential of Thiadiazole Scaffolds
Thiadiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The thiadiazole ring, a bioisostere of pyrimidine and benzene rings, is a key structural motif in several clinically used drugs.[3] Its presence can enhance lipophilicity and cell permeability, contributing to favorable pharmacokinetic profiles.[3] A growing body of evidence highlights the potential of thiadiazole derivatives as potent antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, coronaviruses, and herpes viruses.[4][5][6] The development of resistance to existing antiviral drugs underscores the urgent need for novel therapeutic agents, and thiadiazoles offer a promising scaffold for the design of new, effective, and less toxic antiviral compounds.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the antiviral activity of novel thiadiazole derivatives. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of meaningful data to support the advancement of promising antiviral candidates.
Part 1: Foundational Assays - Cytotoxicity and Initial Antiviral Screening
A critical first step in the evaluation of any potential therapeutic agent is to determine its toxicity to host cells. An ideal antiviral compound should exhibit potent activity against the virus at concentrations that are non-toxic to the host.[7] Therefore, cytotoxicity testing is performed in parallel with or preceding antiviral assays to establish a therapeutic window.
Cytotoxicity Assessment: The MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The concentration of the dissolved formazan is directly proportional to the number of living cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, HeLa, depending on the target virus) into a 96-well microplate at a predetermined density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of the thiadiazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in cell culture medium to obtain a range of concentrations to be tested.
-
Compound Treatment: Remove the growth medium from the cell plate and add the various concentrations of the thiadiazole compound to the wells in triplicate. Include a "cells only" control (with medium and solvent) and a "no cells" blank control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Initial Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay
For many viruses, infection of susceptible cells leads to morphological changes known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis.[10] The CPE inhibition assay is a rapid and cost-effective method for the high-throughput screening of compounds for antiviral activity.[10][11]
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a suitable host cell line into a 96-well microplate to achieve 80-90% confluency after 24 hours.
-
Compound and Virus Preparation: Prepare serial dilutions of the thiadiazole compound in culture medium. Prepare a virus stock at a concentration known to cause significant CPE within 48-72 hours.
-
Infection and Treatment: Pre-treat the cell monolayers with the different concentrations of the thiadiazole compound for a short period (e.g., 1-2 hours). Subsequently, infect the cells with the virus. Alternatively, the compound and virus can be added simultaneously.
-
Controls: Include the following controls on each plate:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium (no compound).
-
Compound Cytotoxicity Control: Cells with the highest concentration of the compound (no virus).
-
Positive Control: A known antiviral drug.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator until CPE is clearly visible in the virus control wells (typically >80% of the monolayer).
-
CPE Visualization and Quantification: Observe the cell monolayers under a microscope to assess the degree of CPE. For a quantitative measure, the cell viability can be determined using a staining method such as crystal violet or neutral red, followed by absorbance reading.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.
Part 2: Confirmatory and Mechanistic Assays
Compounds that demonstrate promising activity in the initial screening should be further evaluated using more quantitative and mechanistically informative assays.
Plaque Reduction Assay
The plaque reduction assay is considered a "gold standard" for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12][13] A plaque is a localized area of cell death or viral replication in a cell monolayer, which appears as a clear zone.[14] The number of plaques is directly proportional to the number of infectious virus particles.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Compound and Virus Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 50-100 plaque-forming units, PFU) with serial dilutions of the thiadiazole compound for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the thiadiazole compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[14]
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a duration that allows for visible plaque formation (this varies depending on the virus, typically 3-10 days).
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50, the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation: Example Plaque Reduction Assay Results
| Thiadiazole Derivative | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Compound A | >100 | 5.2 | >19.2 |
| Compound B | 75.4 | 12.8 | 5.9 |
| Positive Control | 50.1 | 1.5 | 33.4 |
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[15] It is a highly sensitive method and provides a direct measure of the antiviral effect on the entire viral replication cycle.
Protocol: Virus Yield Reduction Assay
-
Infection and Treatment: Seed cells in multi-well plates and treat with various concentrations of the thiadiazole compound, followed by infection with a known multiplicity of infection (MOI) of the virus.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest the cell culture supernatant (for secreted viruses) or the cells and supernatant (for cell-associated viruses). Subject the samples to freeze-thaw cycles to release intracellular virions.
-
Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested samples using a plaque assay or a TCID50 assay.
-
Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.
TCID50 Assay
For viruses that do not form plaques, the Tissue Culture Infectious Dose 50 (TCID50) assay is a common method to determine the virus titer.[16] The TCID50 is the dilution of virus required to infect 50% of the inoculated cell cultures.[16]
Protocol: TCID50 Assay for Virus Titration
-
Cell Seeding: Seed susceptible cells into a 96-well plate.
-
Serial Dilution: Prepare ten-fold serial dilutions of the virus stock.[17]
-
Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution.
-
Incubation: Incubate the plate for several days, observing for the development of CPE.
-
Scoring: For each dilution, score the number of wells that show CPE.
-
Calculation: Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber formula.[18]
Part 3: Elucidating the Mechanism of Action
Understanding how an antiviral compound works is crucial for its further development.[][20] Mechanism of action studies aim to identify the specific stage of the viral life cycle that is inhibited by the compound.
The Viral Life Cycle: A Target for Intervention
The life cycle of a virus can be broadly divided into several key stages, each presenting a potential target for antiviral drugs:
-
Attachment and Entry: The virus binds to receptors on the host cell surface and enters the cell.[20]
-
Uncoating: The viral capsid is removed, releasing the viral genome into the cytoplasm.[20]
-
Replication: The viral genome is replicated, and viral proteins are synthesized using the host cell's machinery.[20]
-
Assembly: New viral particles are assembled from the newly synthesized components.
-
Release: The newly formed virions are released from the host cell to infect other cells.[20]
Experimental Workflow for Mechanism of Action Studies
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Application Notes & Protocols for High-Throughput Screening of 1,2,3-Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,3-thiadiazole scaffold is a privileged heterocyclic structure renowned for its broad spectrum of biological activities, including potent anticancer, antifungal, and antiviral properties.[1][2][3] The mesoionic character of this ring system allows for favorable interaction with diverse biological targets and the ability to cross cellular membranes.[1] High-Throughput Screening (HTS) is an indispensable methodology for unlocking the full therapeutic potential of compound libraries based on this scaffold. This guide provides an in-depth overview of the strategic considerations for HTS campaign design and offers detailed, field-proven protocols for screening 1,2,3-thiadiazole derivatives against common therapeutic targets.
Chapter 1: HTS Campaign Strategy: Foundation and Validation
A successful HTS campaign is built on a foundation of strategic planning and rigorous validation. Before screening tens of thousands of compounds, it is critical to develop a robust, reproducible, and relevant assay. The choice between a cell-based and a biochemical (cell-free) assay is a primary decision point.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are ideal for identifying direct interactions and are less prone to artifacts from compound cytotoxicity.[4] However, they do not provide information on crucial drug-like properties such as cell permeability.[4][5]
-
Cell-Based Assays: These assays use living cells, providing a more biologically relevant context.[5] They can simultaneously assess a compound's target engagement, cell permeability, and general cytotoxicity, making them powerful tools for primary screening.[5][6]
Regardless of the format, the assay must be validated to ensure it is suitable for HTS.[7][8] This involves a systematic process to demonstrate that the method is acceptable for its intended purpose.[9]
Key HTS Validation Parameters
Assay performance is quantified using several statistical parameters. These should be established during validation by running multiple plates with only positive and negative controls.[10]
| Parameter | Formula | Acceptance Criterion | Description |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | ≥ 0.5 | A measure of assay quality that combines signal dynamic range and data variation. A score ≥ 0.5 indicates an excellent assay suitable for HTS. |
| Signal-to-Background (S/B) | μp / μn | ≥ 10 (recommended) | The ratio of the mean signal of the positive control (p) to the negative control (n). It indicates the dynamic range of the assay. |
| Coefficient of Variation (CV%) | (σ / μ) * 100 | ≤ 20% | A measure of the relative variability of the data. It should be calculated for both positive (p) and negative (n) controls.[7] |
(Where μ = mean and σ = standard deviation)
General HTS Workflow
The overall process from assay development to hit identification follows a standardized workflow. This ensures that resources are used efficiently and that the results are reliable and actionable.
Caption: Generalized workflow for a High-Throughput Screening (HTS) campaign.
Chapter 2: Protocols for Anticancer Drug Discovery
1,2,3-Thiadiazole derivatives have shown significant anticancer activity against a range of human cancer cell lines, including breast, colon, and leukemia.[1][11] Activities include inhibition of kinases like Akt and disruption of microtubule polymerization.[1][11]
Protocol 1: Primary HTS for Cytotoxicity/Cell Viability
This protocol describes a homogeneous, luminescence-based assay to quantify ATP levels, an indicator of metabolically active cells. It is a highly sensitive and robust method for primary screening to identify compounds with cytotoxic or cytostatic effects.
Principle: The assay reagent lyses the cells and provides luciferase and its substrate. In the presence of ATP from viable cells, a stable luminescent signal is generated that is proportional to the ATP concentration.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer).[12]
-
Cell culture medium, FBS, and antibiotics.
-
384-well solid white assay plates.
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
1,2,3-Thiadiazole compound library dissolved in DMSO.
-
Positive control (e.g., Doxorubicin).
-
Multichannel pipettes, automated liquid handlers.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimized seeding density (e.g., 2,500 cells/well) in 30 µL of culture medium.
-
Dispense 30 µL of the cell suspension into each well of a 384-well white plate.
-
Causality: An optimized cell seeding density is crucial. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, creating artifacts.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Addition:
-
Prepare compound plates by diluting the 1,2,3-thiadiazole library to the final screening concentration (e.g., 10 µM).
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of compound solution to the assay plates.
-
Controls: Dedicate specific columns for controls:
-
Negative Control: 0.1% DMSO (vehicle).
-
Positive Control: Doxorubicin at a concentration known to cause >80% cell death (e.g., 50 µM).
-
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Signal Generation and Detection:
-
Equilibrate the assay plates and the luminescent reagent to room temperature.
-
Add 30 µL of the assay reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound well: % Inhibition = 100 * (1 - [ (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive) ] )
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
Protocol 2: Secondary Screen for Kinase Inhibition (Biochemical)
Many thiadiazole derivatives function as kinase inhibitors.[11] This protocol describes a universal, luminescence-based biochemical assay to measure the activity of any ADP-producing enzyme, such as a kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, a reagent is added to deplete the remaining ATP. Finally, a second reagent converts the ADP generated in the kinase reaction into ATP, which is then measured using a standard luciferase/luciferin reaction. The light output is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., AKT1) and its specific substrate.
-
Kinase buffer.
-
ATP.
-
ADP-Glo™ Kinase Assay kit or similar.
-
384-well low-volume white assay plates.
-
1,2,3-Thiadiazole "hit" compounds for dose-response analysis.
-
Positive control kinase inhibitor (e.g., Staurosporine).
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Add 2.5 µL of a 2X solution of the test compound (or DMSO for controls) to the wells.
-
Add 2.5 µL of a 2X enzyme/substrate mixture.
-
Controls:
-
No Enzyme Control: Buffer only, to measure background signal.
-
Max Activity Control: DMSO vehicle.
-
-
Causality: It is critical to use an ATP concentration at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Initiate Reaction:
-
Add 5 µL of a 1X ATP solution to all wells to start the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each active compound.
Chapter 3: Protocol for Antifungal Drug Discovery
The development of new antifungal agents is a global health priority, and thiadiazole derivatives have shown promise in this area.[3] High-throughput methods adapted from classical microbiology allow for the rapid screening of compound libraries against pathogenic fungi.[13][14]
Protocol 3: HTS for Antifungal Susceptibility
This protocol is a high-throughput adaptation of the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method, optimized for a 384-well format to determine the minimum inhibitory concentration (MIC) of compounds.[13]
Principle: Fungal growth in the presence of a test compound is monitored by measuring the increase in optical density (OD) or by using a metabolic indicator dye like resazurin. Inhibition of growth results in a lower signal compared to the no-compound control.
Materials:
-
Fungal strain of interest (e.g., Candida albicans).
-
RPMI-1640 medium.
-
384-well clear, flat-bottom sterile microplates.
-
1,2,3-Thiadiazole compound library.
-
Positive control (e.g., Fluconazole).
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain and harvest cells in the exponential growth phase.
-
Adjust the cell suspension to a final concentration of 1-5 x 10³ cells/mL in RPMI medium.
-
Causality: A standardized inoculum is the most critical variable for reproducibility in antifungal susceptibility testing.
-
-
Plate Preparation and Inoculation:
-
Add 40 µL of the fungal inoculum to each well of a 384-well plate.
-
Add the test compounds (e.g., 100 nL) to achieve the desired final concentration.
-
Controls:
-
Growth Control: Wells with inoculum and DMSO vehicle.
-
Sterility Control: Wells with medium only (no inoculum).
-
Positive Control: Wells with inoculum and a known antifungal like Fluconazole.
-
-
-
Incubation and Measurement:
-
Seal the plates to prevent evaporation and incubate at 35°C for 24-48 hours without shaking.
-
Before reading, gently agitate the plate to resuspend any settled cells.
-
Measure the optical density at 600 nm (OD₆₀₀).
-
Data Analysis:
-
Subtract the average OD of the sterility control wells from all other wells.
-
Calculate the percent growth inhibition: % Inhibition = 100 * (1 - [ OD_Compound / OD_GrowthControl ] )
-
Hits are defined as compounds that achieve a high level of inhibition (e.g., ≥80%). These can then be advanced to determine the precise MIC.
Chapter 4: Hit Triage and Confirmation Strategy
A primary screen often generates a large number of "hits," many of which may be artifacts or undesirable compounds. A systematic triage strategy is essential to focus resources on the most promising candidates.
Caption: A typical hit-to-lead triage and confirmation cascade.
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate false positives due to experimental error.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).
-
Counter-Screening: Assays are employed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, autofluorescent compounds).
-
Selectivity Profiling: For anticancer screens, hits are tested against non-cancerous cell lines to assess for a therapeutic window. For biochemical screens, hits are tested against related targets to determine their selectivity.[15]
-
Structure-Activity Relationship (SAR) Analysis: Active compounds and their close structural analogs are analyzed to identify the chemical features required for biological activity, guiding the next phase of lead optimization.
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Tuncbag, N., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]
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Pierce, C. G., & Lopez-Ribot, J. L. (2011). Novel high-throughput screen against Candida albicans identifies antifungal potentiators and agents effective against biofilms. Journal of Antimicrobial Chemotherapy, 66(5), 1045–1052. [Link]
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El-Gogary, R. I., et al. (2014). High throughput toxicity screening and intracellular detection of nanomaterials. Wiley interdisciplinary reviews. Nanomedicine and nanobiotechnology, 6(5), 473–491. [Link]
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Application Notes and Protocols for Testing the Cytotoxicity of Thiadiazole Compounds
Introduction: The Therapeutic Promise and Toxicological Considerations of Thiadiazole Compounds
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique chemical properties of the thiadiazole ring, such as its mesoionic nature and ability to improve liposolubility, allow these compounds to effectively cross cellular membranes and interact with various biological targets.[1] Numerous studies have highlighted the potent antitumor activity of thiadiazole-based agents against a variety of human cancer cell lines.[1][3][4][5][6] These compounds can induce cell cycle arrest and apoptosis, and interfere with critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[1][3][7]
Given their therapeutic potential, rigorous evaluation of the cytotoxicity of novel thiadiazole compounds is a critical step in preclinical drug development.[8][9][10] In vitro cytotoxicity assays serve as a rapid, cost-effective, and reliable method to assess the toxic potential of these compounds and to elucidate their mechanisms of action.[8][9] This guide provides a comprehensive overview of cell culture protocols and methodologies for determining the cytotoxicity of thiadiazole compounds, designed for researchers, scientists, and drug development professionals.
I. Foundational Principles of In Vitro Cytotoxicity Testing
The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death or inhibits cell proliferation.[8][11] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[1] A variety of assays are available, each interrogating different aspects of cellular health, from membrane integrity to metabolic activity and the activation of apoptotic pathways.[11][12]
Key Parameters in Cytotoxicity Assessment:
-
Cell Viability: Measures the overall health of a cell population, often by assessing metabolic activity.[13]
-
Cytotoxicity: Refers to the quality of being toxic to cells, leading to cell damage or death.[11][14] Assays often measure the loss of membrane integrity.[9][12]
-
Apoptosis: A form of programmed cell death that is a common mechanism of action for anticancer drugs.[2][11]
The selection of appropriate assays is crucial for obtaining meaningful and reproducible data. A multi-parametric approach, utilizing assays that measure different cytotoxicity endpoints, is highly recommended to gain a comprehensive understanding of a compound's effects.
II. Strategic Selection of Cell Lines
The choice of cell line is a critical determinant of the relevance and translatability of cytotoxicity data.[15] Human cancer cell lines are extensively used as in vitro models for anticancer drug screening.[15][16][17]
Considerations for Cell Line Selection:
-
Relevance to the Therapeutic Target: Select cell lines derived from the cancer type the thiadiazole compound is intended to treat.[15] For example, for a compound targeting breast cancer, cell lines such as MCF-7 or MDA-MB-231 would be appropriate.[18][19]
-
Genotypic and Phenotypic Characteristics: The genetic background and expression levels of target proteins in a cell line can significantly influence its response to a drug.[15] Public databases can be utilized to retrieve this information.[15]
-
Inclusion of a Non-Cancerous Cell Line: To assess the selectivity of the thiadiazole compound, it is essential to include a non-cancerous cell line (e.g., NIH/3T3 mouse embryonic fibroblasts) in the testing panel.[1] This helps to determine if the compound is selectively toxic to cancer cells while sparing normal cells.[3]
The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types, provides a valuable resource for broad-spectrum anticancer drug screening.[16][17]
III. Core Cytotoxicity Assays: Methodologies and Protocols
This section details the protocols for three widely used cytotoxicity assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
A. MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][20] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow for Cytotoxicity Assays
Caption: The LDH assay measures cytotoxicity via enzyme release.
Protocol: LDH Release Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to handle the plates gently to avoid accidental cell lysis. [14]
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis. [21] * Background Control: Culture medium without cells.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells. [21] * Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains lactate, NAD+, and a tetrazolium salt.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light. [22]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. [22]
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
C. Caspase-3/7 Assay: Detecting Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. [23]Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis. [24][25]Caspase-3/7 assays utilize a synthetic substrate that contains the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7. [26]This cleavage releases a fluorophore or a luminescent substrate, resulting in a measurable signal that is proportional to caspase activity. [24][26] Protocol: Caspase-Glo® 3/7 Assay (Luminescent)
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements. [25]
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. [25] * Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from the experimental readings.
-
The resulting luminescence is proportional to the amount of caspase-3/7 activity.
-
Table 2: Comparison of Core Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases [13] | Cell Viability (Metabolic Activity) | Simple, cost-effective, high-throughput [13] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step |
| LDH | Measurement of lactate dehydrogenase released from damaged cells [11][27] | Cytotoxicity (Membrane Integrity) | Simple, reliable, can be multiplexed with other assays [27] | Does not distinguish between apoptosis and necrosis; sensitive to handling errors that cause cell lysis [17] |
| Caspase-3/7 | Cleavage of a synthetic substrate by active caspase-3 and -7 [24][26] | Apoptosis | Highly sensitive, specific for apoptosis, suitable for high-throughput screening [26][28] | Measures an early to mid-stage apoptotic event; may not capture all forms of cell death |
IV. Troubleshooting Common Issues in Cytotoxicity Assays
Reproducibility is key in cytotoxicity testing. [29]High variability or inconsistent results can often be traced back to a few common issues. [30]
-
High Variability Between Replicates: This can be caused by inconsistent cell seeding, pipetting errors, or the "edge effect" in 96-well plates where wells on the periphery of the plate evaporate more quickly. [12][30]To mitigate this, ensure a homogenous cell suspension before seeding, use calibrated pipettes, and consider not using the outer wells of the plate for experimental samples. [12]* Low Absorbance/Fluorescence Signal: This may be due to low cell density, insufficient incubation time with the assay reagent, or the use of an inappropriate assay for the cell type. [30]Optimizing cell seeding density and incubation times is crucial. [30]* High Background Signal: Contamination of the cell culture with bacteria or yeast can lead to false-positive signals in MTT assays. [30]Phenol red in the culture medium can also interfere with absorbance readings. [30]Using phenol red-free medium during the assay incubation can help. [30]* Compound Interference: Some thiadiazole compounds may directly interact with the assay reagents. For instance, a colored compound could interfere with absorbance readings, or a reducing agent could non-enzymatically reduce MTT. [31]It is important to run controls with the compound in cell-free medium to check for such interference. [31]
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the in vitro cytotoxicity testing of thiadiazole compounds. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the cytotoxic potential and mechanism of action of their compounds of interest. As the field of drug discovery moves towards more physiologically relevant models, future studies may incorporate 3D cell culture systems, such as spheroids and organoids, to better mimic the in vivo tumor microenvironment. [32]
VI. References
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Akalin Çiftçi, G., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Pathway. Letters in Drug Design & Discovery, 16(1), 122-131. [Link]
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Zaccone, M. R., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2315. [Link]
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BMG Labtech. (2023). Apoptosis – what assay should I use? [Link]
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Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Karcz, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3841. [Link]
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Karcz, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3841. [Link]
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An, W. F., & Tolliday, N. (2010). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current protocols in chemical biology, 2(3), 10.2174/1874839211002030141. [Link]
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Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Experimental oncology, 42(1), 4–12. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Weitman, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50922. [Link]
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Alshammari, A. F., et al. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. BioMed Research International, 2023, 1-14. [Link]
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Pamies, D., et al. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 23(19), 11499. [Link]
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Kumar, P., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 381-392. [Link]
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Gazdar, A. F., et al. (2014). Cancer cell lines for drug discovery and development. Cancer research, 74(9), 2377–2384. [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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Gomaa, A. M., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1606-1619. [Link]
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Gillet, J. P., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current medicinal chemistry, 24(21), 2246–2260. [Link]
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ResearchGate. (n.d.). Screening the cytotoxic activities of compounds, in vitro, against human tumor cell lines. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 1(4), 393-404. [Link]
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Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
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Riss, T. L., et al. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Faghih, Z., et al. (2018). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 17(2), 563–574. [Link]
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Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Toxicology in vitro : an international journal published in association with BIBRA, 20(6), 849–856. [Link]
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Eppendorf and Promega. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Application Notes and Protocols for the Formulation of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol for Drug Delivery
Introduction: The Therapeutic Potential of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol and the Rationale for Advanced Formulation
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] this compound, a member of this promising class of heterocyclic compounds, holds significant therapeutic potential, particularly in oncology. The unique structural characteristics of the 1,2,3-thiadiazole ring are believed to facilitate interactions with various biological targets, potentially leading to the disruption of cancer cell proliferation and survival.[2]
However, a significant hurdle in the clinical translation of many promising small molecules, including likely this compound, is their poor aqueous solubility. This inherent limitation can lead to low bioavailability, suboptimal therapeutic efficacy, and challenges in administration. To overcome these obstacles, advanced drug delivery systems are paramount. This document provides detailed application notes and protocols for the formulation of this compound into two distinct and highly effective drug delivery platforms: liposomes and polymeric nanoparticles. These formulations are designed to enhance the solubility, stability, and ultimately, the therapeutic performance of this promising anticancer agent.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the rational design of a drug delivery system. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 423768-62-1 | [3][4] |
| Molecular Formula | C₉H₈N₂OS | [3] |
| Molecular Weight | 192.24 g/mol | [3] |
| Purity | ≥95% (Commercially available) | [3] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and DMF. | [5] |
| Storage | Store at -20°C for long-term stability. | [5] |
Formulation Strategy 1: Liposomal Encapsulation of this compound
Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6][7] For a poorly soluble compound like this compound, liposomal formulation offers a robust strategy to improve its solubility and bioavailability.[8]
Principle of Liposomal Formulation
The thin-film hydration method is a widely used technique for the preparation of liposomes. This method involves dissolving the lipids and the drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the self-assembly of lipids into multilamellar vesicles (MLVs). To achieve a more uniform size distribution and enhance stability, these MLVs are then subjected to size reduction techniques such as sonication or extrusion.
Detailed Protocol for Liposomal Formulation
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Preparation of the Lipid-Drug Mixture:
-
In a round-bottom flask, dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v).
-
The inclusion of cholesterol is crucial for stabilizing the lipid bilayer and reducing drug leakage.
-
-
Formation of the Thin Lipid Film:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of residual solvent, further dry the film under vacuum for at least 2 hours.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid-drug film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 RPM for 1 hour at a temperature above the lipid phase transition temperature (approximately 50-60°C for SPC). This process facilitates the formation of MLVs.
-
-
Size Reduction:
-
Sonication: Sonicate the MLV suspension using a bath sonicator for 30 minutes or a probe sonicator (40% amplitude, 5 minutes with 30-second on/off cycles) on ice to prevent overheating and lipid degradation. This will produce smaller, more uniform vesicles.
-
Extrusion (Recommended for Uniformity): For a more defined particle size, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane for at least 10 passes. This will result in the formation of small unilamellar vesicles (SUVs).
-
-
Purification:
-
To remove the unencapsulated this compound, dialyze the liposomal suspension against PBS (pH 7.4) using a dialysis membrane (MWCO 12-14 kDa) for 24 hours, with buffer changes every 4-6 hours.
-
Formulation Strategy 2: Polymeric Nanoparticle Formulation of this compound
Polymeric nanoparticles are solid, colloidal particles that can encapsulate or adsorb drugs, offering advantages such as controlled release and improved stability.[9][10] For hydrophobic drugs, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are excellent choices for creating a stable and effective delivery system.[11]
Principle of Polymeric Nanoparticle Formulation
The nanoprecipitation (or solvent displacement) method is a straightforward and reproducible technique for preparing polymeric nanoparticles.[12] It involves dissolving the polymer and the drug in a water-miscible organic solvent and then adding this solution to an aqueous phase containing a stabilizer. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapment of the drug within the nanoparticle matrix.
Detailed Protocol for Polymeric Nanoparticle Formulation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10,000-25,000 Da)
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed, MW 30,000-70,000 Da)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone. Ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 100 mg of PVA in 20 mL of deionized water by stirring at room temperature. PVA acts as a stabilizer to prevent nanoparticle aggregation.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring (e.g., 600 RPM).
-
Continue stirring for 3-4 hours at room temperature to allow for the complete evaporation of acetone.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation at 15,000 RPM for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer or lyophilize for long-term storage.
-
Characterization of Formulated this compound
Thorough characterization of the formulated nanoparticles is essential to ensure their quality, stability, and performance.[13]
Physicochemical Characterization
The following table outlines the key characterization techniques and their purpose.
| Parameter | Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and size distribution of the liposomes or nanoparticles. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the particles, which is an indicator of their stability in suspension. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the formulated particles. |
Drug Loading and Encapsulation Efficiency
Protocol for Determining Encapsulation Efficiency:
-
Sample Preparation:
-
Take a known amount of the liposomal or nanoparticle suspension.
-
Lyse the particles to release the encapsulated drug. For liposomes, use a surfactant like Triton X-100. For PLGA nanoparticles, dissolve them in a suitable organic solvent like acetonitrile.
-
-
Quantification:
-
Quantify the total amount of this compound in the lysed suspension using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Separately, quantify the amount of free, unencapsulated drug in the supernatant after centrifugation of the intact formulation.
-
-
Calculation:
-
Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL) = [(Weight of Drug in Particles) / (Weight of Particles)] x 100
-
In Vitro Efficacy Evaluation: A Protocol for Cytotoxicity Assessment
The anticancer activity of the formulated this compound should be evaluated in a relevant cancer cell line. Based on literature indicating the efficacy of thiadiazole derivatives against breast cancer, the MCF-7 human breast adenocarcinoma cell line is a suitable model.[1][14]
Cell Culture Protocol for MCF-7 Cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[15][16]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[15]
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-seed at a 1:2 to 1:4 ratio.[17]
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[18]
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free this compound, the liposomal formulation, the polymeric nanoparticle formulation, and empty nanoparticles (as a control) in the culture medium.
-
Replace the medium in the wells with 100 µL of the prepared dilutions. Include untreated cells as a negative control.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each formulation.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the formulation and preclinical evaluation of this compound as a potential anticancer therapeutic. The successful encapsulation of this promising compound into liposomal and polymeric nanoparticle delivery systems is a critical step in overcoming its inherent solubility challenges and unlocking its full therapeutic potential. The subsequent characterization and in vitro efficacy studies will provide the necessary data to guide further development and optimization of these novel drug delivery systems.
References
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Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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(2014). 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. ResearchGate. Retrieved January 21, 2026, from [Link]
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Giménez, V., et al. (2021). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Polymers, 13(17), 2994. [Link]
- Chandran, S., Roy, A., & Mishra, B. (1997). Recent trends in drug delivery systems: liposomal drug delivery system--preparation and characterisation. Indian journal of experimental biology, 35(8), 801–809.
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MCF-7 Culture Protocol. (n.d.). Altogen Biosystems. Retrieved January 21, 2026, from [Link]
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Beach, M. A., et al. (2024). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale, 16(1), 25-50. [Link]
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A549 Cell Subculture Protocol. (n.d.). Altogen Biosystems. Retrieved January 21, 2026, from [Link]
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Klos, M., et al. (2018). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Toxicology in Vitro, 53, 136-144. [Link]
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Laouini, A., et al. (2012). Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. International journal of nanomedicine, 7, 5955–5965. [Link]
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Gomaa, A. M. (2017). Thiadiazole derivatives as anticancer agents. Archives of Pharmacal Research, 40(10), 1129-1146. [Link]
-
Beach, M. A., et al. (2024). Polymeric Nanoparticles for Drug Delivery. Chemical reviews, 124(11), 5505–5616. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024, January 23). Kosheeka. Retrieved January 21, 2026, from [Link]
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Mil-homens, T., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 987. [Link]
-
MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved January 21, 2026, from [Link]
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An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 21, 2026, from [Link]
-
Culturing A549 cells. (2014, April 9). Nanopartikel.info. Retrieved January 21, 2026, from [Link]
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Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking. (2008, August 27). UCSC Genome Browser. Retrieved January 21, 2026, from [Link]
-
Characterisation of polymeric nanoparticles for drug delivery. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
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Polymeric Nanoparticles Engineered for Optimal Drug Delivery Using Atomistic Computational Simulation. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 21, 2026, from [Link]
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(4-Methyl-1,2,3-thiadiazol-5-yl)methanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
(2013). Thiadiazole derivatives as anticancer agents. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. (n.d.). Scholars Research Library. Retrieved January 21, 2026, from [Link]
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Liposome Characterisation and Analysis for Drug Delivery. (n.d.). Intertek. Retrieved January 21, 2026, from [Link]
-
How to culture MCF7 cells? (2012, March 14). ResearchGate. Retrieved January 21, 2026, from [Link]
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
- Preparation and Characterization of Liposomes in Novel Drug Delivery Systems: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(8), 136-143.
-
(2023). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 4(7), 12045–12053. [Link]
-
Sartor, M. (2018). Synthesis of novel polymeric nanoparticles for hydrophobic and hydrophilic drug delivery. eScholarship, University of California. [Link]
-
Zielińska, A., et al. (2020). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Molecules (Basel, Switzerland), 25(16), 3731. [Link]
-
Li, Y., et al. (2017). Identification, Synthesis, and Safety Assessment of Thidiazuron [1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits. Journal of agricultural and food chemistry, 65(51), 11304–11311. [Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. (n.d.). REPROCELL. Retrieved January 21, 2026, from [Link]
-
MCF7 [MCF-7] Cell Line. (n.d.). Elabscience. Retrieved January 21, 2026, from [Link]
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 055-059.
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A549 ATCC #: CCL-185 Tissue: lung Product Format: frozen Morpholog. (n.d.). ENCODE. Retrieved January 21, 2026, from [Link]
- Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (2022). Revista Electronica de Veterinaria, 23(1), 1-10.
-
Plíhal, O., et al. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. Frontiers in plant science, 14, 1131326. [Link]
-
Sławiński, J., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules (Basel, Switzerland), 26(21), 6565. [Link]
-
Plíhal, O., et al. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. Frontiers in plant science, 14, 1131326. [Link]
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Application Note & Protocol: Quantification of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol in Human Plasma using LC-MS/MS
Introduction & Rationale
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is a novel heterocyclic compound of interest in pharmaceutical development. As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic (PK) and toxicokinetic (TK) profile is paramount for advancing it through preclinical and clinical trials. The accurate and precise quantification of this analyte in biological matrices such as plasma is the foundation of these studies.
This application note provides a detailed, robust, and validated protocol for the determination of this compound in human plasma. The methodology leverages the unparalleled sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification.[1][2]
The described method employs a straightforward Solid-Phase Extraction (SPE) for sample clean-up, ensuring minimal matrix effects and high recovery.[3][4] The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the specificity required to distinguish the analyte from endogenous plasma components. This protocol is designed to meet the rigorous standards set forth by global regulatory agencies, ensuring data integrity and reliability.[1][5][6]
Methodological Principle
The core of this analytical method is the coupling of physical separation by High-Performance Liquid Chromatography (HPLC) with highly selective detection by Tandem Mass Spectrometry (MS/MS).
-
Sample Preparation (Solid-Phase Extraction): Biological samples are complex mixtures. A sample preparation step is crucial to isolate the analyte of interest from interfering components like proteins and salts.[3][7][8] This protocol utilizes reversed-phase SPE, where the non-polar analyte is retained on a C18 sorbent while polar interferences are washed away.[7] A specific organic solvent is then used to elute the purified analyte.[9] This technique is chosen over simpler protein precipitation to achieve a cleaner extract, thereby reducing matrix effects and enhancing the longevity of the analytical column and mass spectrometer.[3][4]
-
Liquid Chromatography (LC): The cleaned-up sample extract is injected into an HPLC system. A reversed-phase C18 analytical column separates the analyte from any remaining impurities based on differential partitioning between the stationary phase and the mobile phase. A gradient elution program, starting with a high aqueous content and ramping up the organic solvent percentage, ensures sharp, symmetrical peaks and efficient separation.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is used, as it is a "soft" ionization technique ideal for generating intact molecular ions from polar to moderately polar small molecules with minimal fragmentation.[10][11][12] The mass spectrometer operates in two stages:
-
Q1 (First Quadrupole): Selects the protonated molecular ion (precursor ion) of this compound.
-
Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Selects a specific, stable fragment ion (product ion) unique to the analyte.
-
This precursor-to-product ion transition is highly specific and forms the basis of Multiple Reaction Monitoring (MRM), which allows for precise quantification even at very low concentrations.[2]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) |
| This compound | >98% Reference Standard | In-house Synthesis / Commercially Sourced |
| This compound-d5 | >98% Isotopic Purity | In-house Synthesis / Commercially Sourced |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System |
| Formic Acid (FA) | LC-MS Grade, ~99% | Sigma-Aldrich |
| Human Plasma (K2EDTA) | Pooled, Screened | BioIVT |
| SPE Cartridges | Strata-X 30 mg/1 mL | Phenomenex |
| HPLC Column | Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm | Phenomenex |
Experimental Protocols
Protocol I: Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of Methanol to create the Analyte Stock.
-
Similarly, prepare a 1 mg/mL stock solution of the internal standard, this compound-d5 (IS Stock).
-
-
Working Solutions:
-
Prepare serial dilutions of the Analyte Stock in 50:50 ACN:Water to create working solutions for Calibration Curve (CC) standards and Quality Control (QC) samples.
-
Prepare a 100 ng/mL IS Working Solution by diluting the IS Stock in 50:50 ACN:Water.
-
-
Spiking Solutions:
-
Spike blank human plasma with the appropriate analyte working solutions to achieve the final concentrations for the CC and QC samples. The total volume of spiking solution should not exceed 5% of the plasma volume.
-
CC Levels (Example): 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL.
-
QC Levels (Example): 1 ng/mL (LLOQ), 3 ng/mL (Low), 80 ng/mL (Mid), 800 ng/mL (High).
-
Protocol II: Sample Preparation (Solid-Phase Extraction)
This workflow is designed for efficient analyte extraction and matrix removal.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Protocol III: LC-MS/MS Instrumentation and Conditions
| Parameter | Setting | Rationale |
| HPLC System | Shimadzu Nexera X2 or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | Kinetex C18, 2.6 µm, 50 x 2.1 mm | Core-shell technology offers high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions and particle size. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shape. |
| Gradient | 0.0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (20% B) | Rapid gradient separates the analyte efficiently from matrix components. |
| MS System | Sciex QTRAP 6500+ or equivalent | High sensitivity and fast scanning capabilities. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analyte structure is amenable to protonation. |
| MRM Transitions | Analyte: m/z 193.1 → 118.1; IS: m/z 198.1 → 123.1 | These are hypothetical values and must be determined empirically by infusing the pure standards. |
| Collision Energy | Optimized during method development | Tuned to maximize the product ion signal. |
| Source Temp. | 550 °C | Facilitates efficient desolvation of droplets. |
Method Validation
The method must be validated according to the principles outlined in regulatory guidance documents from the FDA and EMA.[1][5][13][14] All validation experiments should be performed by analyzing replicate QC samples at a minimum of four concentration levels.
Caption: Key parameters for a full bioanalytical method validation.
Summary of Acceptance Criteria
The following table summarizes standard acceptance criteria based on FDA and EMA guidelines.[1][5][14]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in blank plasma from at least 6 unique sources. |
| Linearity | Calibration curve with a weighting factor (e.g., 1/x²) should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The mean concentration of QC samples should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The coefficient of variation (%CV) for QC sample replicates should not exceed 15% (20% at LLOQ). Assessed for both intra-run (repeatability) and inter-run (intermediate precision). |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor (ratio of analyte response in the presence of matrix to response in neat solution) should be consistent across different sources of matrix. The %CV should be ≤15%. |
| Stability | Analyte concentration in stability samples must be within ±15% of the nominal concentration of baseline (time zero) samples. Assessed for freeze-thaw cycles, bench-top storage, and long-term freezer storage. |
Data Analysis and Reporting
-
Integration: Integrate the chromatographic peaks for the analyte and the IS MRM transitions.
-
Response Ratio: Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the CC standards. Apply a linear regression with appropriate weighting (typically 1/x or 1/x²).
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the regression equation of the calibration curve.
-
Reporting: Report final concentrations along with the run acceptance data for CCs and QCs.
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][5][14]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1][13]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link][13]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link][14]
-
U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation. Retrieved from [Link][6]
-
Amerigo Scientific. (n.d.). Power of Solid Phase Extraction: Understanding the Principles of SPE. Retrieved from [Link][7]
-
Hawach Scientific. (2024). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link][9]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link][3]
-
Raykol Group. (n.d.). The Principle and Classification of Solid Phase Extraction. Retrieved from [Link][8]
-
LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link][10]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-12. Retrieved from [Link][2]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link][11]
-
Let's talk science. (2022, May 8). Electrospray Ionization (ESI) Explained. [Video]. YouTube. Retrieved from [Link][12]
Sources
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- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. nebiolab.com [nebiolab.com]
- 7. Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific [amerigoscientific.com]
- 8. The Principle and Classification of Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 9. specartridge.com [specartridge.com]
- 10. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
Welcome to the technical support center for the synthesis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
The synthesis of this compound is typically approached in two key stages:
-
Formation of the Heterocyclic Core: Synthesis of a 4-phenyl-1,2,3-thiadiazole intermediate, usually functionalized at the 5-position with a group amenable to conversion, such as a carbaldehyde or an ester. This is commonly achieved via the Hurd-Mori reaction.[1][2]
-
Functional Group Transformation: Reduction of the C5-substituent (e.g., aldehyde) to the desired primary alcohol.
This guide is structured to address common challenges in each of these critical stages.
Overall Synthesis Workflow
Caption: Overall two-stage synthesis pathway.
Section 1: Troubleshooting the Hurd-Mori Reaction for the Thiadiazole Core
The Hurd-Mori reaction is a robust method for forming the 1,2,3-thiadiazole ring from a hydrazone and thionyl chloride (SOCl₂).[3][4] However, its success is highly sensitive to reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My yield for the 4-phenyl-1,2,3-thiadiazole intermediate is consistently low. What are the most likely causes?
A1: Low yields in the Hurd-Mori synthesis are a common challenge and typically trace back to one of four critical areas.[5]
-
Suboptimal Reaction Temperature: The reaction of the hydrazone intermediate with thionyl chloride is highly exothermic. Adding the thionyl chloride at room temperature or higher can lead to thermal decomposition of the starting material and the desired product.
-
Presence of Moisture: Thionyl chloride reacts violently and irreversibly with water to produce SO₂ and HCl. Any moisture in the glassware, solvents, or starting materials will consume the reagent, drastically reducing the yield.[5][6]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle reagents in a dry atmosphere (e.g., under a nitrogen or argon atmosphere or with drying tubes).
-
-
Purity of Starting Materials: Impurities in the initial ketone (e.g., acetophenone) or the hydrazide (e.g., semicarbazide hydrochloride) can participate in side reactions, complicating the formation of the necessary hydrazone intermediate.[5]
-
Solution: Use high-purity starting materials. If purity is uncertain, consider recrystallizing or distilling the commercial reagents before use.
-
-
Incomplete Hydrazone Formation: The cyclization step can only be as good as the preceding hydrazone formation. If the initial condensation is incomplete, the overall yield will be compromised.
-
Solution: Ensure adequate reaction time and correct pH for the hydrazone formation step. It is often advantageous to isolate and purify the hydrazone intermediate before proceeding to the cyclization. This removes unreacted ketone and other impurities, ensuring a cleaner reaction with thionyl chloride.[5]
-
Caption: Troubleshooting workflow for low yield.
Q2: My crude product is a dark, oily substance instead of a solid. What are the likely impurities and how can I purify it?
A2: A dark, oily crude product often indicates the presence of decomposition products and chlorinated or sulfonated side-products, which are known to occur in the Hurd-Mori reaction.[7] Effective purification is essential.
-
Aqueous Workup: Before organic extraction, quench the reaction mixture by carefully pouring it onto crushed ice. This neutralizes excess thionyl chloride. Follow this with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[6]
-
Column Chromatography: This is the most effective method for separating the target thiadiazole from colored impurities and side-products. A silica gel column using a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective.[5][6][8]
-
Recrystallization: If a semi-pure solid can be obtained after chromatography, recrystallization can provide a highly pure final product. The choice of solvent is critical; it should dissolve the compound well when hot but poorly when cold. Experiment with solvents like ethanol, or mixtures such as toluene/ethyl acetate or benzene/chloroform.[8]
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbaldehyde
This protocol details the synthesis of the aldehyde precursor, a key intermediate for reduction to the target alcohol.
Part A: Acetophenone Semicarbazone Formation
-
In a 250 mL round-bottom flask, dissolve acetophenone (10.0 g, 0.083 mol) in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (9.3 g, 0.083 mol) and sodium acetate (12.5 g, 0.152 mol) in 50 mL of water.
-
Add the aqueous semicarbazide solution to the ethanolic acetophenone solution with stirring.
-
Heat the mixture to reflux for 1-2 hours. Monitor reaction completion via TLC.
-
Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product thoroughly.
Part B: Hurd-Mori Cyclization
-
Caution: This step must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.
-
In a 250 mL three-necked, oven-dried flask equipped with a dropping funnel, magnetic stirrer, and a drying tube, suspend the dry acetophenone semicarbazone (10.0 g, 0.056 mol) in 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add thionyl chloride (8.7 mL, 0.12 mol) dropwise to the cooled, stirring suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench excess thionyl chloride.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).
| Parameter | Condition | Reported Yield (%) | Reference |
| Solvent | Dichloromethane | 70-85% | [5][6] |
| Temperature | 0-5°C addition, then reflux | Good to Excellent | [5] |
| Reactant Ratio | ~2 eq. SOCl₂ per eq. hydrazone | Optimal | [6] |
| Alternative Method | I₂-catalyzed, one-pot | 71-89% | [9] |
Section 2: Optimizing the Reduction to this compound
The final step is the reduction of the C5-carbonyl (aldehyde or ester) to a primary alcohol. The choice of reducing agent is critical for yield, safety, and compatibility with the thiadiazole ring.
Frequently Asked Questions (FAQs)
Q3: Which reducing agent is better for this transformation: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
A3: Both reagents can effectively reduce an aldehyde to a primary alcohol, but they have different strengths and handling requirements.[10][11]
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild. Reduces aldehydes and ketones.[12] | Very Strong. Reduces aldehydes, ketones, esters, carboxylic acids, nitriles.[12][13] |
| Solvents | Protic solvents (e.g., Methanol, Ethanol, Water).[13] | Aprotic anhydrous solvents (e.g., Diethyl ether, THF). |
| Safety | Relatively safe, stable in air, can be handled openly. | Highly reactive, pyrophoric, reacts violently with water.[13] Must be handled under inert atmosphere. |
| Workup | Simple quench, often with dilute acid. | Careful, multi-step quench (e.g., Fieser workup) followed by acidic workup. |
| Recommendation | Preferred choice for reducing an aldehyde due to its safety, ease of use, and sufficient reactivity. | Use only if NaBH₄ fails or if reducing a less reactive group like an ester. |
Q4: My reduction reaction is slow, incomplete, or gives a low yield. What can I do?
A4:
-
Check Reagent Quality: Hydride reducing agents can degrade over time, especially if not stored properly. Use a fresh bottle of NaBH₄ or LiAlH₄.
-
Increase Stoichiometry: While the reaction stoichiometry is well-defined, a modest excess of the hydride reagent (e.g., 1.5-2.0 equivalents) is often used to drive the reaction to completion.
-
Adjust Temperature: For NaBH₄ reactions in methanol or ethanol, running the reaction at 0 °C and allowing it to warm to room temperature is standard. Gentle heating can sometimes improve conversion, but watch for solvent evaporation. For LiAlH₄, the reaction is typically started at 0 °C and then warmed to room temperature or refluxed in THF to ensure completion.
-
Ensure Proper Workup: The intermediate of the reaction is a metal alkoxide salt. This must be protonated in the workup step to yield the final alcohol product.[11] Ensure sufficient acid is added during the workup to complete this protonation.
Q5: Is the 1,2,3-thiadiazole ring stable under these reducing conditions?
A5: The 1,2,3-thiadiazole ring is generally stable to metal hydride reducing agents like NaBH₄ and LiAlH₄.[2] The primary site of reactivity for the hydride ion (H⁻) is the electrophilic carbon of the carbonyl group. The electron-rich aromatic thiadiazole ring is not susceptible to nucleophilic attack by the hydride.[13] However, very strong basic conditions can lead to ring cleavage, so prolonged reaction times at high temperatures should be avoided.[14]
Experimental Protocol: Reduction of 4-Phenyl-1,2,3-thiadiazole-5-carbaldehyde
Method A: Reduction with Sodium Borohydride (Preferred)
-
Dissolve the 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 g, 5.26 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.30 g, 7.89 mmol) portion-wise over 10 minutes to the stirring solution.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding 10 mL of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Method B: Reduction with Lithium Aluminum Hydride
-
Caution: LiAlH₄ is extremely reactive. All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
To a stirred suspension of LiAlH₄ (0.20 g, 5.26 mmol) in 15 mL of anhydrous THF at 0 °C, add a solution of 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 g, 5.26 mmol) in 10 mL of anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and then water again (0.6 mL).
-
Stir the resulting granular precipitate for 15 minutes, then remove it by filtration, washing the solid with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Purify as necessary.
References
- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
-
University of Calgary. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Study.com. (n.d.). What reagents can be used to reduce an aldehyde into an alcohol? Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Alcohols from Carbonyl Compounds: Reduction. Retrieved from [Link]
-
Siddiqui, Z. N., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Reduction of ketones and aldehydes. Retrieved from [Link]
-
Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][1][12]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4839-4855. Available at: [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2014). ResearchGate. Available at: [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Advances in Heterocyclic Chemistry, 87, 95-159.
-
Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Thiadiazoles and Their Properties. (2021). ISRES Publishing. Available at: [Link]
-
Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 54(1), 1-15. Available at: [Link]
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. isres.org [isres.org]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 13. science-revision.co.uk [science-revision.co.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol by Column Chromatography
Welcome to the technical support center for the purification of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful column chromatography purification of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purification via column chromatography can present unique challenges due to its structural features, including the presence of a polar hydroxyl group and a potentially acid-sensitive 1,2,3-thiadiazole ring. This guide will walk you through the critical aspects of the purification process, from understanding potential impurities to detailed protocols and troubleshooting common issues.
Understanding the Chemistry: Synthesis and Potential Impurities
A common route for the synthesis of 4-phenyl-1,2,3-thiadiazole derivatives is the Hurd-Mori reaction.[1][2] This reaction typically involves the cyclization of a hydrazone with thionyl chloride. In the context of synthesizing this compound, a likely precursor would be a derivative of phenylacetic acid.
Understanding the potential impurities from the synthesis is the first step in designing a robust purification strategy. Common impurities may include:
-
Unreacted Starting Materials: Such as the hydrazone precursor.
-
Side-Reaction Products: The Hurd-Mori reaction can sometimes yield byproducts.
-
Decomposition Products: The 1,2,3-thiadiazole ring can be unstable under certain conditions, particularly high temperatures, which may lead to the formation of byproducts like phenylacetylene through the extrusion of nitrogen and sulfur.[3]
Key Considerations for Column Chromatography
The success of the column chromatographic purification of this compound hinges on several critical factors:
-
Choice of Stationary Phase: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like 1,2,3-thiadiazoles.
-
Mobile Phase Selection: The polarity of the eluent is crucial for achieving good separation.
-
Sample Loading: Proper sample preparation and loading technique are essential for sharp bands and efficient separation.
Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for the purification of this compound.
Materials
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Neutralized silica gel (optional, see troubleshooting)
-
Alumina (neutral or basic, optional)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Fraction collection tubes
-
Rotary evaporator
Procedure
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. Start with a non-polar system and gradually increase polarity. Good starting points for solvent systems are mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Aim for an Rf value of 0.2-0.4 for the desired compound. This will ensure good separation on the column.
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase chosen from your TLC analysis.
-
Pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate settling.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent and sample addition.
-
Equilibrate the column by running the initial mobile phase through it until the packed bed is stable.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Carefully apply this solution to the top of the column.
-
-
Elution:
-
Begin elution with the initial, less polar solvent system determined by TLC.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane/ethyl acetate, or methanol in dichloromethane/methanol).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of compounds from the column by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My compound is streaking or tailing on the TLC plate and column. What should I do?
A1: Peak tailing is a common issue, especially with polar and nitrogen-containing compounds.
-
Cause: Strong interaction between the polar hydroxyl and amine-like nitrogen atoms of the thiadiazole ring with the acidic silanol groups on the silica gel surface.
-
Solution 1: Modify the Mobile Phase. Add a small amount (0.1-1%) of a modifier to the eluent to reduce tailing. For a compound like this compound, which has a hydroxyl group and a potentially basic nitrogen, adding a small amount of a polar solvent like methanol can sometimes help. If the compound is basic, a small amount of triethylamine can be added to the mobile phase to neutralize the acidic sites on the silica.
-
Solution 2: Use a Different Stationary Phase. If modifying the mobile phase is ineffective, consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative for acid-sensitive compounds. You can also use neutralized silica gel, which is prepared by washing standard silica gel with a basic solution (e.g., a solution of triethylamine in the mobile phase) and then re-equilibrating.
Q2: I am seeing a new spot on my TLC after running the column, suggesting my compound is decomposing. How can I prevent this?
A2: This is a strong indication of compound instability on the stationary phase.
-
Cause: The 1,2,3-thiadiazole ring is known to be sensitive to acidic conditions, and the acidic nature of standard silica gel can catalyze its decomposition.
-
Solution 1: Use Neutralized Silica Gel or Alumina. As mentioned above, switching to a less acidic or basic stationary phase is the most effective way to prevent decomposition of acid-sensitive compounds.
-
Solution 2: Minimize Residence Time on the Column. Use flash chromatography with applied pressure to speed up the separation, reducing the time your compound is in contact with the silica gel.
-
Solution 3: Work at Lower Temperatures. If practical, running the column in a cold room can sometimes slow down decomposition reactions.
Q3: The separation between my desired compound and an impurity is very poor.
A3: Poor resolution requires optimization of your chromatographic conditions.
-
Cause 1: Inappropriate Mobile Phase Polarity. The polarity of your eluent may not be optimal for separating the compounds of interest.
-
Solution 1: Fine-tune the Mobile Phase. Prepare a series of mobile phases with slightly different polarities and evaluate the separation by TLC. A change of just a few percent in the solvent ratio can have a significant impact on resolution. Consider trying a different solvent system altogether (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).
-
Cause 2: Column Overloading. Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution 2: Reduce the Sample Load. As a general rule, the amount of crude material should be about 1-2% of the weight of the stationary phase for difficult separations.
-
Cause 3: Poorly Packed Column. An unevenly packed column will result in channeling and band broadening.
-
Solution 3: Repack the Column. Ensure a homogenous slurry and careful packing to create a uniform stationary phase bed.
Q4: My compound is not eluting from the column, even with a highly polar mobile phase.
A4: This indicates a very strong interaction with the stationary phase.
-
Cause: Your compound is highly polar and is irreversibly adsorbing to the silica gel.
-
Solution 1: Drastically Increase Mobile Phase Polarity. Try a mobile phase with a higher percentage of methanol or even add a small amount of acetic acid (if your compound is stable to acid) or ammonia (if your compound is stable to base) to the mobile phase to help displace the compound from the stationary phase.
-
Solution 2: Switch to Reversed-Phase Chromatography. If your compound is very polar, reversed-phase chromatography, using a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), may be a more suitable purification method.
Data Presentation
To aid in the selection of an appropriate starting point for your purification, the following table summarizes common solvent systems used for the purification of thiadiazole derivatives.
| Compound Type | Stationary Phase | Mobile Phase System | Reference |
| 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols | Silica Gel | Toluene:Ethyl Acetate (10:1) | [4] |
| Matrinic thiadiazole derivatives | Silica Gel | Dichloromethane/Methanol | |
| Matrinic thiadiazole derivatives | Silica Gel | Petroleum ether/Ethyl acetate | |
| N-substituted 1,3,4-thiadiazole derivatives | Silica Gel | Benzene-Chloroform |
Visualizing the Workflow
The following diagram illustrates the logical workflow for troubleshooting common column chromatography issues when purifying this compound.
Caption: A flowchart for troubleshooting common column chromatography issues.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole. BenchChem.
- Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.
- eCampusOntario Pressbooks. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks.
- Advanced ChemBlocks. (n.d.). This compound. Advanced ChemBlocks Inc.
- Cardiff University. (2025). RSC Medicinal Chemistry. ORCA.
- Molecules. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.
- The Royal Society of Chemistry. (n.d.).
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
-
PMC. (n.d.). Synthesis of Pyrrolo[2,3-d][1][3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. NIH.
- LMA Leidykla. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. LMA Leidykla.
- University of Colorado Boulder. (n.d.). How to run column chromatography. University of Colorado Boulder.
- Organic Chemistry Research. (2021).
- YouTube. (2023).
- PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. NIH.
- Heterocycles. (1995). ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES. The Japan Institute of Heterocyclic Chemistry.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews.
- Journal of Chemical Research. (n.d.).
Sources
Stability testing of 1,2,3-thiadiazole compounds in different solvents
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole compounds. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during stability testing in various solvents. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols.
Section 1: Core Concepts & General FAQs
This section addresses foundational questions regarding the inherent stability of the 1,2,3-thiadiazole ring and the critical factors influencing its integrity in solution.
Q1: What are the primary degradation pathways for the 1,2,3-thiadiazole ring, and why is it sensitive to certain solvents?
A1: The 1,2,3-thiadiazole ring, while aromatic, possesses inherent weaknesses that make it susceptible to degradation, primarily through ring-opening reactions. The two most common pathways are:
-
Base-Catalyzed Ring Cleavage: This is the most significant stability concern. Strong bases (e.g., organolithium reagents, potassium t-butoxide) or even milder basic conditions can deprotonate the C5 position (if unsubstituted), initiating a cascade that leads to ring cleavage, extrusion of molecular nitrogen (N₂), and formation of an alkynethiolate intermediate.[1][2] This reactivity is crucial to understand because common laboratory reagents or basic functional groups on complex molecules can trigger this degradation. The rate of this decomposition can be influenced by substituents on the ring.[3]
-
Photodegradation: Like many heterocyclic systems, the 1,2,3-thiadiazole ring can absorb UV or visible light, leading to excited states that may undergo rearrangement or fragmentation. While less systematically documented than base-catalyzed cleavage, this pathway should not be overlooked, especially for compounds stored in transparent containers or used in light-exposed assays.
Expert Insight: The choice of solvent is critical because it can directly mediate these degradation pathways. Protic solvents (like methanol or water) can participate in subsequent reactions with intermediates, while strong aprotic bases in solvents like THF are known to efficiently promote ring cleavage.[1] Therefore, understanding the pH and potential basicity of your solvent system is paramount.
Q2: Why is a "Forced Degradation" or "Stress Testing" study necessary for my 1,2,3-thiadiazole compound?
A2: Forced degradation studies are a regulatory requirement and a fundamental component of drug development, as mandated by guidelines like ICH Q1A.[4][5][6][7][8] These studies involve intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to achieve several key objectives:[8][9][10][11]
-
Identify Degradation Products: It helps to rapidly identify potential degradants that might form under normal storage conditions over a longer period.
-
Elucidate Degradation Pathways: Understanding how the molecule degrades allows for the development of more stable formulations or chemical analogs.
-
Develop Stability-Indicating Methods: This is the most critical outcome for analytical scientists. A stability-indicating method is an analytical procedure (typically HPLC) that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products. Stress testing generates these degradants, which are then used to prove the method's specificity.
For 1,2,3-thiadiazoles, stress testing is particularly valuable for confirming susceptibility to base-catalyzed degradation and for developing an HPLC method that can separate the parent compound from any resulting ring-opened impurities.
Section 2: Experimental Design & Troubleshooting
This section provides practical guidance on setting up stability studies and troubleshooting common issues that arise during the process.
Q3: I am designing a stability study for a novel 1,2,3-thiadiazole derivative. Which solvents should I prioritize for testing?
A3: Your choice of solvents should be guided by the intended application of the compound. A well-rounded initial study should include solvents that represent a range of polarities and protic/aprotic properties.
| Solvent Category | Examples | Rationale & Potential Stability Issues |
| Aqueous Buffers | pH 4.5 Acetate, pH 7.4 Phosphate (PBS), pH 9.0 Borate | Essential for compounds intended for biological or physiological applications. 1,2,3-thiadiazoles may exhibit pH-dependent hydrolysis. Be particularly watchful for degradation at neutral to basic pH.[3] |
| Polar Protic | Methanol, Ethanol | Common solvents for stock solutions. Can act as nucleophiles, potentially reacting with degradation intermediates. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Widely used for sample preparation and analysis. Generally considered more inert, but DMSO can have trace water and basic impurities. Acetonitrile is often the preferred choice for analytical work due to its UV transparency and compatibility with RP-HPLC. |
| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Used in synthesis and purification. Stability in these solvents is important for assessing storage of the pure substance. Be aware that strong bases are often used in THF, which can readily cleave the thiadiazole ring.[1] |
Workflow for Solvent Selection & Stability Study:
Caption: Workflow for initial solvent stability screening.
Q4: I'm running a forced degradation study under basic conditions (0.1 M NaOH) and I see my compound disappear almost instantly, but no new distinct peaks appear on the HPLC. What is happening?
A4: This is a classic symptom of the 1,2,3-thiadiazole ring undergoing rapid base-catalyzed cleavage. The likely scenario is:
-
Rapid Degradation: The strong base (NaOH) is cleaving the ring, leading to the formation of a highly unstable alkynethiolate intermediate and the evolution of nitrogen gas.[1]
-
Formation of Non-Chromophoric Products: The resulting fragments may lack a UV chromophore, making them invisible to a standard UV detector on your HPLC.
-
Polar Fragments: The degradation products could be highly polar small molecules that elute in the solvent front (void volume) of a typical reversed-phase HPLC method, where they are masked by solvent and excipient peaks.
-
Polymerization/Precipitation: The reactive intermediates may polymerize into insoluble material that is lost during sample preparation (e.g., filtration) and never injected onto the column.
Troubleshooting Steps:
-
Reduce Stress Severity: Use milder basic conditions. Instead of 0.1 M NaOH at elevated temperature, start with 0.01 M NaOH at room temperature, or even a pH 10 buffer, and monitor over time. The goal of forced degradation is to achieve 5-20% degradation, not 100%.[10]
-
Use a Different Detector: If available, analyze the stressed sample using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). These detectors do not rely on a UV chromophore and can detect a much wider range of compounds.
-
Check the Void Volume: Pay close attention to the very beginning of your chromatogram. A large, distorted peak in the solvent front could indicate the presence of highly polar degradants.
-
NMR Analysis: For mechanistic studies, subjecting a concentrated sample to the basic conditions and analyzing by ¹H NMR can provide direct evidence of ring opening and the formation of new species.
Section 3: Analytical Method (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing. This section tackles common chromatographic problems.
Q5: My HPLC chromatogram shows significant peak tailing for my 1,2,3-thiadiazole compound. What are the likely causes and how can I fix it?
A5: Peak tailing is a common issue that compromises resolution and integration accuracy. For nitrogen-containing heterocycles like 1,2,3-thiadiazoles, the causes are often chemical in nature.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The nitrogen atoms in the thiadiazole ring can be basic and interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 column. This secondary interaction causes a portion of the analyte molecules to lag behind, resulting in a tail. | 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This protonates the silanol groups, "masking" them and preventing the interaction. 2. Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or designed specifically for analyzing basic compounds. Ensure you are using such a column. |
| Column Overload | Injecting too much sample can saturate the stationary phase at the column inlet, leading to a non-Gaussian peak shape.[12] | 1. Reduce Injection Concentration: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. 2. Increase Injection Volume of Diluted Sample: If sensitivity is an issue, you can often inject a larger volume of a more dilute sample to get the same mass on-column without causing overload. |
| Column Contamination/Void | Accumulation of particulate matter or strongly retained impurities on the column inlet frit can disrupt the sample band. A void (a physical gap in the packing material) can also cause severe tailing. | 1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol).[13][14] 2. Change Inlet Frit: If the problem persists, the inlet frit may be permanently clogged and require replacement. 3. Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contamination.[14] |
Troubleshooting Decision Tree for Peak Tailing:
Caption: A logical flow for diagnosing peak tailing issues.
Q6: I'm performing a photostability study according to ICH Q1B guidelines and my 1,2,3-thiadiazole sample is showing significant degradation. How do I know if this is a real effect?
A6: The ICH Q1B guideline outlines specific conditions for photostability testing, including exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[15][16][17][18] If you observe degradation, it is crucial to confirm it's not an artifact.
Protocol: Verifying Photodegradation
-
Run a Dark Control: The most important control is a sample prepared in the exact same way but protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions as the light-exposed sample.[19] If the dark control is stable, the degradation is unequivocally caused by light.
-
Evaluate the Sample Container: Ensure you are using chemically inert and transparent containers for the exposure part of the study.[16] For powder samples, spreading a thin layer in a suitable dish is recommended to ensure uniform exposure.[19]
-
Consider Thermal Effects: High-intensity lamps used in photostability chambers can generate heat. High irradiances can accelerate degradation that might not be purely photochemical.[19] Monitor the temperature of your sample chamber to ensure it does not significantly exceed your long-term stability storage conditions.
-
Confirm with a Stability-Indicating Method: The HPLC method used must be able to separate the main compound from the newly formed photodegradants. Peak purity analysis using a Diode Array Detector (DAD) can help confirm that the parent peak is spectrally pure and that new peaks are indeed new chemical entities.
Expert Insight: Forced degradation studies (as discussed in Q2) are intended to validate your analytical method.[16] If you performed a photolytic stress test during method development, you should have a good idea of what photodegradants to expect, which will help confirm the results of your formal ICH Q1B study.
References
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. Retrieved from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Hollenberg, P. F., et al. (1997). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry, 36(22), 6856-6864. Retrieved from [Link]
-
Singh, R., & Kumar, M. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1). Retrieved from [Link]
-
Raap, R., & Micetich, R. G. (1968). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 46(7), 1057-1063. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2020, August 28). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases. Retrieved from [Link]
-
MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]
-
MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]
-
ResearchGate. (2019, February 28). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Thieme. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (2024, December 14). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. medcraveonline.com [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. ajrconline.org [ajrconline.org]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
- 14. labcompare.com [labcompare.com]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thiadiazole Decomposition During Silica Gel Chromatography
As a Senior Application Scientist, this guide provides in-depth, field-proven insights into a common yet frustrating challenge in synthetic chemistry: the decomposition of thiadiazole-containing compounds during silica gel chromatography. This resource is designed for researchers, scientists, and drug development professionals who encounter this issue and require robust, scientifically-grounded solutions.
Introduction: The Stability Challenge of Thiadiazoles
Thiadiazoles are a critical class of heterocyclic compounds in medicinal chemistry, valued for their diverse biological activities. However, their purification can be notoriously difficult. The presence of nitrogen and sulfur atoms in the aromatic ring makes them susceptible to degradation, particularly on the acidic surface of standard silica gel. This guide will walk you through diagnosing, understanding, and resolving this decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm getting very low or no yield of my thiadiazole compound after silica gel chromatography. What is happening?
This is the most common symptom of on-column decomposition. If your crude NMR or TLC analysis shows the presence of your desired product, but it disappears after purification, the stationary phase is likely the culprit.
The Underlying Chemistry: Why Silica Gel Can Be Destructive
Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic protons can interact with the basic nitrogen atoms of the thiadiazole ring. This interaction can lead to several decomposition pathways:
-
Protonation and Ring Opening: The lone pair of electrons on the ring nitrogens can be protonated by the acidic silanols. This can induce electronic shifts within the ring, weakening the N-S or other bonds and potentially leading to ring-opening hydrolysis or other rearrangements.
-
Catalysis of Decomposition: The acidic surface can act as a catalyst, promoting the degradation of sensitive functional groups attached to the thiadiazole core.
Troubleshooting Workflow: Diagnosing Decomposition
To confirm that decomposition is occurring on the silica gel, perform a simple test:
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot it on a TLC plate.
-
In a separate vial, add a small amount of silica gel to a solution of your crude material and stir for 15-30 minutes.
-
Spot the silica-treated solution on the same TLC plate next to the original spot.
-
Develop the TLC plate. If you observe new spots or a significant decrease in the intensity of your product spot in the silica-treated lane, you have confirmed on-column decomposition.
Question 2: How can I prevent my thiadiazole from decomposing on silica gel?
The most effective strategy is to neutralize the acidic sites on the silica gel. This process is often referred to as "passivation" or "deactivation."
Solution: Using a Basic Modifier in Your Eluent
Adding a small amount of a volatile base to your mobile phase is the simplest and most common solution.
-
Triethylamine (TEA): This is the most frequently used base for this purpose. The lone pair on the nitrogen of TEA is highly basic and will preferentially interact with the acidic silanol groups, effectively "capping" them and rendering the silica surface less acidic for your compound to travel through.
-
Pyridine: Can also be used, but it is less volatile and can be harder to remove under vacuum.
Step-by-Step Protocol: Preparing a Passivated System
-
Prepare your Eluent: Create your desired solvent system (e.g., Hexane/Ethyl Acetate).
-
Add the Base: To this eluent mixture, add 0.1% to 1% (v/v) of triethylamine. A good starting point is 0.5%.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the base-containing eluent. This step is critical to ensure the entire silica bed is neutralized before your compound is introduced.
-
Load and Run: Dissolve your sample in a minimal amount of solvent (ideally with the base added as well) and run the chromatography as usual.
Visualizing the Logic: Troubleshooting Flow
Caption: A flowchart for diagnosing and solving thiadiazole decomposition.
Question 3: I tried adding triethylamine, but I'm still seeing some decomposition. What are my other options?
While TEA is often effective, highly sensitive thiadiazoles may require alternative stationary phases. The choice depends on the polarity of your compound and the nature of the impurities.
Alternative Stationary Phases
| Stationary Phase | Surface Chemistry | Best For | Considerations |
| Alumina (Al₂O₃) | Can be basic, neutral, or acidic | Basic or neutral compounds | Activity grade is crucial; can be very retentive. |
| Florisil® | Magnesium silicate; slightly basic | Moderately polar compounds | Can sometimes be less efficient than silica. |
| Reverse-Phase Silica (C18) | Non-polar alkyl chains | Non-polar to moderately polar compounds | Requires polar mobile phases (e.g., water/acetonitrile). |
Choosing the Right Alternative:
-
Neutral Alumina: This is often the best first choice after passivated silica fails. It lacks the strong acidity of silica.
-
Florisil®: A good option if your compound is sensitive to the Lewis acidity that can be present on alumina surfaces.
-
Reverse-Phase (C18) Chromatography: This is a powerful alternative if your compound has sufficient solubility in common reverse-phase solvents. Since the stationary phase is non-polar, the acidic interactions are eliminated.
Question 4: Can I pre-treat my bulk silica gel instead of adding a base to the eluent?
Yes, creating a slurry of silica gel with a basic solution can be a very effective method for passivation, especially for large-scale purifications.
Step-by-Step Protocol: Bulk Silica Passivation
-
Measure Silica: Weigh the required amount of silica gel for your column.
-
Prepare Basic Slurry: In a fume hood, make a slurry of the silica in your starting eluent (e.g., 5% ethyl acetate in hexane).
-
Add Base: While stirring, add 1-2% (v/v) of triethylamine to the slurry.
-
Stir: Stir the slurry for 30-60 minutes to ensure complete neutralization.
-
Pack Column: Pack your column using this pre-treated slurry.
-
Run Chromatography: Proceed with your purification, preferably keeping a small amount (0.1-0.5%) of TEA in the eluent to maintain the passivated state.
Visualizing the Mechanism: Silica Surface Interaction
Caption: How triethylamine passivates the acidic silica gel surface.
Summary of Key Recommendations
-
Confirm Decomposition: Use a TLC slurry test to definitively identify if on-column degradation is the issue.
-
First-Line Solution: Employ a mobile phase containing 0.5-1% triethylamine to neutralize the silica gel. Always equilibrate the column with the basic eluent before loading your sample.
-
Alternative Stationary Phases: If decomposition persists, switch to a more inert stationary phase like neutral alumina or consider reverse-phase (C18) chromatography.
-
Consider Compound Sensitivity: The structure of your specific thiadiazole (and any other functional groups present) will dictate its sensitivity. There is no one-size-fits-all solution, and empirical testing is key.
By systematically diagnosing the problem and applying these corrective strategies, you can significantly improve the recovery and purity of your target thiadiazole compounds.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Kirsch, G., & Wensbo, D. (Eds.). (2008). Thiadiazoles (Vol. 13). Springer Science & Business Media. [Link]
-
Biotage. A Guide to Modern Flash Chromatography. Biotage.com. [Link]
Technical Support Center: Optimizing the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
Welcome to the technical support guide for the Hurd-Mori synthesis. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this powerful reaction for the creation of 1,2,3-thiadiazole scaffolds. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Hurd-Mori synthesis, providing a solid foundation for new and experienced users alike.
Q1: What is the Hurd-Mori synthesis?
A1: The Hurd-Mori synthesis is a classic and versatile organic reaction used to synthesize 1,2,3-thiadiazoles.[1] The core transformation involves the cyclization of a hydrazone derivative that possesses an α-methylene group (a CH₂ group adjacent to the C=N bond) using thionyl chloride (SOCl₂).[2] This method is valued for its simplicity and the accessibility of its starting materials.
Q2: What is the proposed mechanism of the Hurd-Mori reaction?
A2: The reaction proceeds through a multi-step mechanism. Initially, the hydrazone reacts with thionyl chloride to form an N-sulfinylhydrazone intermediate. This is followed by an intramolecular cyclization, driven by the attack of the α-methylene carbon onto the sulfur atom. Subsequent elimination and dehydration steps lead to the formation of the aromatic 1,2,3-thiadiazole ring. The unexpected aromatization that is often observed, particularly with certain substrates, suggests a more complex pathway than simple dehydration.[3]
Q3: My target molecule contains a nitrogen heterocycle. Are there special considerations?
A3: Absolutely. The basicity of nitrogen atoms in the starting material can have a profound impact on the reaction's success. If the nitrogen is too basic, it can react with the highly electrophilic thionyl chloride or the HCl generated in situ, leading to side reactions and poor yields. The solution is to use an electron-withdrawing protecting group (e.g., a carbamate) on the nitrogen. This reduces its basicity and favors the desired cyclization pathway.[4]
Q4: Are there safer, more modern alternatives to thionyl chloride?
A4: Yes. Due to the hazardous nature of thionyl chloride, several milder and often higher-yielding methods have been developed. A prominent alternative involves the reaction of N-tosylhydrazones with elemental sulfur.[5][6] This transformation can be catalyzed by systems like tetrabutylammonium iodide (TBAI) or iodine in DMSO, offering a metal-free and more environmentally friendly approach.[5]
Section 2: Troubleshooting Guide
Even a well-established reaction can present challenges. This guide provides a logical framework for diagnosing and solving common experimental issues.
Q: My Hurd-Mori reaction is giving a very low yield. What are the most likely causes?
A: Low yield is the most common issue and can stem from several factors. Systematically evaluate the following:
-
Starting Material Integrity: The purity and structure of your hydrazone precursor are paramount.
-
Action: Confirm the structure and purity of your hydrazone using NMR and Mass Spectrometry. Ensure it has the required active α-methylene group. The reaction cannot proceed without it.[7]
-
-
Harsh Reaction Conditions: The reaction with thionyl chloride is often exothermic. High localized temperatures can cause decomposition of the starting material, intermediates, or the final product.[4][7]
-
Action: Begin the reaction at a low temperature (e.g., in an ice bath, 0°C). Add the thionyl chloride slowly and dropwise to the reaction mixture with vigorous stirring to dissipate heat. For particularly sensitive substrates, cooling may be required throughout the reaction.[2]
-
-
Substrate Electronics: As discussed in the FAQ, the electronic properties of your substrate play a huge role. Electron-donating groups, especially on nitrogen heterocycles, can severely hamper the reaction.[4]
-
Action: If your substrate has basic nitrogens, consider modifying the synthetic route to incorporate an electron-withdrawing protecting group. See Table 1 for a clear example of this effect.
-
Q: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
A: Side product formation is often related to the high reactivity of thionyl chloride and reaction conditions.
-
Known Side Products: In some cases, particularly with precursors containing carboxylic acid functionalities, alternative cyclization pathways can lead to the formation of oxadiazine derivatives. Chlorination and other competing reactions have also been reported.[8]
-
Action: Use standard analytical techniques (NMR, MS, IR) to characterize the impurity. A thorough literature search for your specific substrate class may reveal known side products.[7]
-
-
Minimization Strategies:
-
Temperature Control: As with low yield issues, maintaining a low and stable temperature is the most effective way to minimize side reactions.
-
Stoichiometry: While an excess of thionyl chloride is often used, a very large excess can promote side reactions. Try reducing the equivalents of SOCl₂ used (e.g., from 5 eq. to 2-3 eq.).
-
Solvent: The reaction is typically run in inert solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane.[4][8] Ensure your solvent is anhydrous, as thionyl chloride reacts violently with water.
-
Q: How should I purify my 1,2,3-thiadiazole product?
A: Purification is generally straightforward, but the stability of the thiadiazole ring must be considered.
-
Standard Methods: The most common purification techniques are column chromatography on silica gel or recrystallization.[4][7]
-
Stability: The 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[7] During aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize excess acid. When performing chromatography, it can be beneficial to use a solvent system containing a small amount of a neutralizer like triethylamine if your product shows signs of degradation on silica.
Section 3: Protocols & Data
Detailed Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole
This two-step protocol provides a reliable method for synthesizing a representative 1,2,3-thiadiazole from a commercially available ketone.[2]
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.
-
To this solution, add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the flask in an ice bath to induce precipitation of the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the acetophenone semicarbazone precursor.
Step 2: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
-
SAFETY FIRST: This step must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Thionyl chloride is highly corrosive and toxic.[9][10]
-
Suspend the acetophenone semicarbazone (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath (0°C).
-
Slowly, add thionyl chloride (1.4 mL, ~19 mmol) dropwise to the cooled, stirring suspension over 10-15 minutes. Gas evolution (HCl, SO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to obtain pure 4-phenyl-1,2,3-thiadiazole.
Data Tables for Reaction Optimization
Table 1: Effect of N-Protecting Group on Hurd-Mori Cyclization Yield
This data highlights the critical importance of mitigating nitrogen basicity in the precursor for a successful reaction. The electron-withdrawing carbamate group gives a vastly superior yield compared to the electron-donating alkyl groups.[4]
| Precursor N-Protecting Group | Electronic Effect | Reaction Conditions | Product Yield |
| Benzyl (Bn) | Electron-Donating | Chloroform, Reflux | 25% |
| Methyl (Me) | Electron-Donating | Chloroform, Reflux | 15% |
| Methyl Carbamate (-CO₂Me) | Electron-Withdrawing | CH₂Cl₂, Cooled | 94% |
Table 2: Representative Yields for Substituted 1,2,3-Thiadiazoles
The Hurd-Mori reaction and its modern variants are compatible with a range of functional groups.
| Starting Hydrazone Type | Cyclization Reagent | Product | Yield (%) | Reference |
| Acetophenone Semicarbazone | SOCl₂ | 4-phenyl-1,2,3-thiadiazole | Good to Excellent | [2] |
| Pyrazolyl-phenylethanone Semicarbazone | SOCl₂ | Pyrazolyl-1,2,3-thiadiazole | 82-93% | [3] |
| Ketone N-Tosylhydrazone | Sulfur, TBAI | 4-Aryl-1,2,3-thiadiazole | 75-90% | [5] |
| 2-Oxoallobetulin Semicarbazone | SOCl₂ | Triterpenoid-fused 1,2,3-thiadiazole | High | [5] |
Section 4: Safety First - Handling Thionyl Chloride (SOCl₂)
Thionyl chloride is an indispensable reagent for the classic Hurd-Mori synthesis, but its hazards demand rigorous safety protocols.
-
Corrosivity and Toxicity: Thionyl chloride is toxic if inhaled and causes severe skin burns and eye damage.[11] All manipulations must be conducted in a well-ventilated chemical fume hood.[12]
-
Reactive Hazard: It reacts violently with water, releasing toxic gases (HCl and SO₂).[10] Ensure all glassware is thoroughly dried before use and operate under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive. Never quench the reaction with water directly in a closed system.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[10]
-
Spill and Waste: Have a spill kit ready that includes an appropriate absorbent material (e.g., sand or diatomaceous earth). Do not use water or combustible materials to clean up spills.[9] Dispose of waste and quenched reaction mixtures according to your institution's hazardous waste guidelines.
References
-
Stanetty, P., et al. (2003). Synthesis of Pyrrolo[2,3-d][4][13]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Available at: [Link]
-
Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. Available at: [Link]
-
Al-mathkour, F. Y., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Available at: [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Link unavailable, referencing book title and authors)
-
Request PDF. (2021). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Available at: [Link]
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]
-
Semantic Scholar. On the regioselectivity in the Hurd-Mori reaction. Available at: [Link]
-
Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available at: [Link]
-
ResearchGate. Different methods for the preparation of 1,2,3‐thiadiazoles. Available at: [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Thionyl chloride. Available at: [Link]
-
NJ.gov. Hazard Summary: Thionyl Chloride. Available at: [Link]
-
Sci-Hub. Synthesis of 1,2,3‐thiadiazoles. Available at: [Link]
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. carlroth.com:443 [carlroth.com:443]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazoles
Welcome to the technical support center for the synthesis of 4-phenyl-1,2,3-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, explanations of underlying chemical principles, and detailed protocols to ensure the success of your experiments.
Introduction to the Hurd-Mori Synthesis
The most common and effective method for synthesizing 4-phenyl-1,2,3-thiadiazoles is the Hurd-Mori reaction.[1] This reaction involves the cyclization of a hydrazone derivative, typically an acetophenone semicarbazone, with thionyl chloride (SOCl₂).[2][3] While robust, this synthesis is not without its pitfalls. Careful control of reaction conditions is paramount to achieving high yields and purity.
This guide will address the most frequently encountered issues, from initial reaction setup to final product purification, providing you with the expertise to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yields and Reaction Failures
Q1: I'm experiencing very low yields or no product at all in my synthesis of 4-phenyl-1,2,3-thiadiazole. What are the most likely causes?
A1: Low yields in the Hurd-Mori synthesis are a common issue and can typically be traced back to a few key factors:
-
Suboptimal Reaction Temperature: The reaction between acetophenone semicarbazone and thionyl chloride is exothermic. If the temperature is not carefully controlled, especially during the addition of thionyl chloride, it can lead to the decomposition of both the starting material and the desired product. It is crucial to add the thionyl chloride dropwise at a low temperature (0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[4]
-
Presence of Moisture: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid. Any moisture in your glassware or solvents will consume the thionyl chloride, reducing the amount available for the cyclization reaction and consequently lowering your yield. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
-
Purity of Starting Materials: The purity of your acetophenone and semicarbazide hydrochloride is critical. Impurities can interfere with the formation of the acetophenone semicarbazone intermediate, leading to a lower overall yield. If the purity of your starting materials is questionable, consider recrystallization or distillation.[4]
-
Incomplete Semicarbazone Formation: The initial step of forming the acetophenone semicarbazone must be driven to completion. Ensure you are using the correct stoichiometry, allowing for adequate reaction time, and maintaining the appropriate pH for this step. Isolating and purifying the semicarbazone before the cyclization step can often lead to a cleaner reaction and better yield.[4][5]
Section 2: Unexpected Side Products and Impurities
Q2: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities and side products?
A2: The formation of a dark, oily product suggests the presence of significant impurities. The most common side reactions and their products are:
-
Decomposition of the Semicarbazone: Under the harsh, acidic conditions of the reaction, the semicarbazone intermediate can decompose, leading to a complex mixture of byproducts instead of the desired thiadiazole.[4]
-
Thermal or Photochemical Decomposition of the Product: The 1,2,3-thiadiazole ring, while generally stable, can undergo thermal or photolytic decomposition.[6] Prolonged exposure to high temperatures or UV light can cause the extrusion of nitrogen gas (N₂) to form highly reactive intermediates like thiirenes and thioketenes.[6][7] These can then react further to form various byproducts, including phenylacetylene.[4]
-
Residual Starting Materials: Incomplete reaction can lead to the presence of unreacted acetophenone semicarbazone in your crude product.
To address this, an aqueous wash of the crude product (dissolved in an organic solvent) with a saturated sodium bicarbonate solution, followed by brine, can help remove acidic impurities. Subsequent purification by column chromatography is often necessary.[8]
Q3: I've noticed a byproduct with a mass corresponding to phenylacetylene. How is this formed and how can I prevent it?
A3: The formation of phenylacetylene is a classic indicator of the thermal or photochemical decomposition of the 4-phenyl-1,2,3-thiadiazole ring.[4] The mechanism involves the extrusion of molecular nitrogen, leading to a transient thiirene intermediate, which can then rearrange to a thioketene. These reactive species can ultimately lead to the formation of phenylacetylene.[6]
To minimize this side reaction:
-
Maintain Low Temperatures: Avoid excessive heating during the reaction and workup.
-
Protect from Light: If possible, conduct the reaction in a flask wrapped in aluminum foil to prevent photochemical decomposition.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
Section 3: Purification Challenges
Q4: My 4-phenyl-1,2,3-thiadiazole derivative appears to be decomposing during column chromatography on silica gel. What's happening and what are my alternatives?
A4: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions, and standard silica gel is acidic.[8] This can lead to the decomposition of your product on the column.
Here are several strategies to overcome this:
-
Neutralized Silica: Use silica gel that has been neutralized by washing with a base like triethylamine before preparing your column.
-
Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[8]
-
Alternative Purification Methods: If your compound is highly sensitive, consider purification by recrystallization or preparative HPLC using a neutral mobile phase.[8]
Q5: My crude product is an oil and won't crystallize. How can I effectively purify it?
A5: Oily products are a common challenge. If your product is an oil, column chromatography is the recommended purification method.[8]
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The target compound should ideally have an Rf value between 0.2 and 0.4 for good separation. Common solvent systems include mixtures of hexane and ethyl acetate.[4][8]
-
Column Chromatography: Pack a column with silica gel or alumina and elute with your chosen solvent system.
-
Aqueous Wash: Before chromatography, dissolving the oil in a solvent like dichloromethane and washing with saturated sodium bicarbonate solution and then brine can remove some impurities.[8]
Visualizing the Reaction and Side Products
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction pathway and a key decomposition route.
Caption: Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.
Caption: Thermal/photochemical decomposition of 4-phenyl-1,2,3-thiadiazole.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. High reaction temperature.[4] 2. Moisture in reagents/glassware.[4] 3. Impure starting materials.[4] 4. Incomplete semicarbazone formation.[4] | 1. Maintain 0-5 °C during SOCl₂ addition. 2. Use oven-dried glassware and anhydrous solvents. 3. Purify starting materials. 4. Ensure complete formation of the semicarbazone intermediate. |
| Dark, Oily Product | 1. Decomposition of starting material or product.[4] 2. Presence of acidic byproducts. | 1. Control reaction temperature carefully. 2. Perform an aqueous wash with sodium bicarbonate solution.[8] 3. Purify by column chromatography.[8] |
| Product Decomposes on Silica Gel | 1. Acidity of silica gel.[8] | 1. Use neutralized silica gel. 2. Use basic or neutral alumina for chromatography.[8] 3. Consider recrystallization or preparative HPLC.[8] |
| Formation of Phenylacetylene | 1. Thermal or photochemical decomposition of the thiadiazole ring.[4][6] | 1. Avoid high temperatures. 2. Protect the reaction from light. 3. Minimize reaction time. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Acetophenone Semicarbazone
-
Dissolve 10.0 g (0.083 mol) of acetophenone in 100 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve 9.3 g (0.083 mol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.
-
Add the semicarbazide solution to the acetophenone solution with stirring.
-
Heat the mixture to reflux for 1 hour.[4]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product in a desiccator.
Protocol 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Cyclization)
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place 10.0 g (0.056 mol) of dry acetophenone semicarbazone.
-
Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL (0.20 mol) of thionyl chloride dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (or alumina) using a mixture of hexane and ethyl acetate as the eluent.[4]
References
Sources
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Purification of Crude (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol. Here, we address common challenges related to identifying and removing impurities from crude reaction mixtures, ensuring the high purity required for subsequent applications. Our approach is rooted in established chemical principles and field-proven methodologies to streamline your purification workflow.
Part 1: Frequently Asked Questions - Impurity Identification
This section addresses the critical first step in any purification challenge: understanding what you are trying to remove.
Q1: What are the most probable impurities in my crude this compound sample?
The impurity profile is intrinsically linked to the synthetic route. Assuming a common pathway, such as a modified Hurd-Mori synthesis from a phenylacetyl-type precursor, the following impurities are frequently encountered:
-
Unreacted Starting Materials: These can include the ketone precursor (e.g., 2-hydroxy-1-phenylethan-1-one) and the hydrazide source (e.g., semicarbazide or tosylhydrazide).[1][2]
-
Semicarbazone Intermediate: The immediate precursor to the thiadiazole ring, formed by the condensation of the ketone and the hydrazide, may persist if the cyclization reaction is incomplete.[2][3]
-
Reagents and Their Byproducts: Thionyl chloride (SOCl₂) is a common cyclizing agent in Hurd-Mori reactions.[3][4] Its reaction with any moisture will produce HCl and SO₂, which can lead to acid-catalyzed side reactions or degradation.
-
Side-Reaction Products: Over-oxidation of the primary alcohol to an aldehyde or carboxylic acid can occur under harsh conditions.
-
Decomposition Products: The 1,2,3-thiadiazole ring, while aromatic, can be thermally or photochemically sensitive.[5] Prolonged heating can cause extrusion of nitrogen and sulfur, potentially leading to the formation of phenylacetylene derivatives.[2]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., ethanol, dichloromethane, ethyl acetate) are common contaminants.
Q2: What is the most effective analytical workflow for identifying these impurities?
A multi-technique approach is essential for unambiguous impurity identification.[6] The recommended workflow involves a combination of chromatographic separation and spectroscopic characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for separating and quantifying impurities.[7] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile or water/methanol) is an excellent starting point for resolving the polar parent compound from less polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated component, providing critical clues to their identity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude product can reveal the presence of impurities by comparing the spectra to that of a pure standard. Specific signals can often be assigned to common impurities like starting materials or solvents.[9]
-
Thin Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring reaction progress and choosing a suitable solvent system for column chromatography.[10]
Q3: My crude ¹H NMR spectrum is complex. Where do I start with the interpretation?
Interpreting a complex crude NMR requires a systematic approach:
-
Identify Solvent Peaks: First, identify and disregard signals from the deuterated solvent and any residual protonated solvents from your reaction (e.g., ethyl acetate, hexane, methanol).
-
Assign Product Peaks: Identify the characteristic signals for this compound. You should expect aromatic protons from the phenyl group, a singlet for the CH₂ group, and a broad singlet for the OH proton.
-
Look for Starting Material Signals: Compare the remaining signals to the NMR spectra of your starting materials. For example, the distinct signals of an acetophenone-type precursor are often easily spotted.
-
Analyze Integration Values: The relative integration of impurity peaks compared to your product peak gives a rough estimate of their concentration.
Part 2: Troubleshooting Guide - Purification Strategies
Once impurities have been tentatively identified, the next step is their removal. This section provides solutions to common purification hurdles.
Q4: My crude product is a dark, intractable oil. How can I begin purification?
Oily products are a frequent challenge, often resulting from a mixture of impurities preventing crystallization.[11]
Initial Cleanup:
-
Dissolve the oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Perform aqueous washes. A wash with a saturated sodium bicarbonate (NaHCO₃) solution will remove acidic impurities, while a wash with brine (saturated NaCl) will help remove residual water and some water-soluble organics.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
If the product remains oily, column chromatography is the next logical step.[1]
Q5: My compound appears to be decomposing on the silica gel column. What are my options?
The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of standard silica gel.[1] If you observe streaking on TLC or a low recovery from the column, consider the following:
-
Neutralized Silica Gel: Deactivate the silica by preparing a slurry with your column solvent containing a small amount of a volatile base, such as 1% triethylamine (Et₃N).
-
Alumina Chromatography: Switch to a different stationary phase. Basic or neutral alumina can be excellent alternatives for acid-sensitive compounds.[1]
-
Alternative Purification Methods: If the compound is highly sensitive, consider purification by recrystallization or preparative HPLC using a neutral mobile phase.[1]
Q6: How do I select the right solvent system for column chromatography?
The ideal solvent system should provide good separation between your product and its impurities, visualized by a difference in Retention Factor (Rf) values on a TLC plate.
-
Initial Screening: Use TLC to test various solvent systems. A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1]
-
Target Rf: Aim for an Rf value of approximately 0.25-0.4 for your target compound. This typically ensures good separation and a reasonable elution time from the column.
-
Polarity Adjustment: For more polar compounds, a system like dichloromethane/methanol may be required.[12] Start with a low percentage of methanol and gradually increase it.
| Solvent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating non-polar impurities. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds and impurities.[12] |
| Toluene / Ethyl Acetate | Medium | Reported for successful separation of some thiadiazoles.[1] |
Q7: My recrystallization attempts result in low yield or "oiling out." How can I optimize this?
Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection and execution.[13]
-
Solvent Choice is Key: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[1] Alcohols like methanol or ethanol are often good starting points for aromatic compounds.[14]
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be used. Common pairs include ethyl acetate/hexane or methanol/water.[11][15] Add the "good" solvent at high heat until the compound dissolves, then add the "poor" solvent dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Slow Cooling: Rapid cooling encourages the formation of small, impure crystals or oils. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[11]
-
Seeding: If you have a small amount of pure material, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.[13]
-
Concentration: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent is a common cause of low yield.[1]
Part 3: Experimental Protocols
Protocol 1: Column Chromatography for a Crude Oily Product
This protocol assumes the product is acid-sensitive and uses neutralized silica gel.
-
Slurry Preparation: In a fume hood, add 100 g of silica gel to a beaker. Add 300-400 mL of the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) containing 1% triethylamine. Stir gently to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve your crude oil in a minimal amount of the eluent or DCM. If it doesn't fully dissolve, you can adsorb it onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent (like DCM), add a few grams of silica, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin adding the eluent to the top of the column, ensuring the solvent level never drops below the top of the silica bed. Collect fractions in test tubes.
-
Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Optimizing Recrystallization
-
Solvent Screening: Place ~10-20 mg of your crude material into several small test tubes. To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene) dropwise.
-
Solubility Test: Observe if the compound dissolves at room temperature. If it does, that solvent is unsuitable for recrystallization.
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. If the compound dissolves when hot, it is a potential recrystallization solvent.
-
Cooling Test: Allow the tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath. The solvent that produces the most high-quality crystals is the best choice.
-
Scale-Up: Once an optimal solvent or solvent pair is identified, perform the recrystallization on the bulk of your material in an appropriately sized Erlenmeyer flask.
Part 4: Visualization & Workflows
Impurity Identification & Removal Workflow
The following diagram outlines the logical progression from receiving a crude sample to obtaining a pure product.
Caption: Decision-making process for selecting a purification method.
References
-
Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]
-
ISRES Publishing. Thiadiazoles and Their Properties. Available at: [Link]
-
ResearchGate. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available at: [Link]
-
Wiley. The Chemistry of 1,2,3-Thiadiazoles. Available at: [Link]
-
MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]
-
NIH National Library of Medicine. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Available at: [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Available at: [Link]
-
OALib. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
NIH National Library of Medicine. Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway. Available at: [Link]
-
ResearchGate. How to recrystallize an oily compound? Available at: [Link]
-
OALib. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine. Available at: [Link]
-
John Wiley & Sons, Inc. Recrystallization. Available at: [Link]
-
MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]
-
ResearchGate. 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Available at: [Link]
-
Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
NIH National Library of Medicine. Synthesis of Pyrrolo[2,3-d]t[1][16][17]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Available at: [Link]
-
ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]
- Unknown Source.
-
International Journal for Modern Trends in Science and Technology. Synthesis of Pyrazole Derivatives A Review. Available at: [Link]
-
PubMed. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Available at: [Link]
-
Cognizance Journal. Synthesis and characterisation of some thiadiazole derivatives. Available at: [Link]
-
IJRPR. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
-
PubMed. Synthesis of pyrrolo[2,3-d]t[1][16][17]hiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rubingroup.org [rubingroup.org]
- 14. reddit.com [reddit.com]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 17. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Scaled-Up Synthesis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
Welcome to the comprehensive technical support guide for the synthesis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our focus is on ensuring scientific integrity, providing actionable insights based on field experience, and empowering you to overcome common challenges in this multi-step synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the 4-phenyl-1,2,3-thiadiazole core, often via the Hurd-Mori reaction. The second stage is the reduction of a suitable functional group at the 5-position, such as a carboxylic acid, to the desired primary alcohol.
Below is a visual representation of the general synthetic workflow:
Caption: General synthetic workflow for this compound.
II. Stage 1: Synthesis of the 4-Phenyl-1,2,3-Thiadiazole Core
The Hurd-Mori reaction is a cornerstone for the synthesis of 1,2,3-thiadiazoles.[1] It involves the reaction of a hydrazone derivative with thionyl chloride.[1] For the synthesis of the 4-phenyl substituted core, acetophenone is a common starting material.
Frequently Asked Questions (FAQs) - Stage 1
Q1: What are the most critical factors for a high yield in the Hurd-Mori reaction?
A1: Several factors can significantly impact your yield:
-
Purity of Starting Materials: Ensure your acetophenone and semicarbazide hydrochloride are of high purity. Impurities can lead to side reactions and a lower overall yield.[2]
-
Reaction Temperature: The reaction of the semicarbazone with thionyl chloride is exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of thionyl chloride is crucial to prevent decomposition of the starting material and product.[2]
-
Moisture Control: Thionyl chloride reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the consumption of the reagent.[2]
-
Nature of the Hydrazone: The Hurd-Mori reaction works well with hydrazones of ketones having an α-methylene group.[3]
Q2: I'm observing a dark, oily product that is difficult to purify. What are the likely impurities?
A2: A dark, oily product often indicates the presence of decomposition products or unreacted starting materials. Common impurities include:
-
Unreacted Acetophenone Semicarbazone: If the cyclization is incomplete, you will have residual starting material.
-
Sulfur-based byproducts: Thionyl chloride can lead to various sulfur-containing impurities, especially if the reaction temperature is not well-controlled.
-
Polymeric materials: At higher temperatures, side reactions can lead to the formation of polymeric tars.
Q3: Are there any less hazardous alternatives to thionyl chloride?
A3: Yes, concerns about the hazards of thionyl chloride have led to the development of milder alternatives. A notable example is the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by tetrabutylammonium iodide (TBAI).[4][5] This method is metal-free and proceeds under milder conditions.[4]
Troubleshooting Guide - Stage 1
Caption: Troubleshooting workflow for low yield or impure product in Stage 1.
Detailed Experimental Protocol - Stage 1
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Part A: Synthesis of Acetophenone Semicarbazone [2][6]
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
Add acetophenone (1.0 eq) to the solution.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Synthesis of 4-Phenyl-1,2,3-Thiadiazole-5-Carboxylic Acid (Hurd-Mori Reaction)
Note: This is an adaptation for the synthesis of the carboxylic acid derivative, which is a common precursor.
-
In a fume hood, suspend the dried acetophenone semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Ratio (eq) | Purity | Notes |
| Acetophenone | 1.0 | >98% | |
| Semicarbazide HCl | 1.1 | >98% | |
| Sodium Acetate | 1.5 | Anhydrous | |
| Thionyl Chloride | 2.0 - 3.0 | >99% | Use freshly opened or distilled. |
Table 1: Typical Reagent Stoichiometry and Quality for Stage 1.
III. Stage 2: Reduction of the Carboxylic Acid to the Alcohol
The final step in the synthesis is the reduction of the 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid to this compound. This transformation requires a reducing agent capable of converting a carboxylic acid to a primary alcohol.
Frequently Asked Questions (FAQs) - Stage 2
Q1: What are the recommended reducing agents for this conversion?
A1: Strong reducing agents are typically required for the reduction of carboxylic acids. Common choices include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for this purpose.[7] It is typically used in an anhydrous ether solvent like THF or diethyl ether.
-
Borane-Tetrahydrofuran Complex (BH₃-THF): This is another effective reagent that can selectively reduce carboxylic acids in the presence of some other functional groups like esters.[8]
Q2: Are there any potential side reactions to be aware of during the reduction?
A2: The 1,2,3-thiadiazole ring is generally stable under these reducing conditions, but it's important to consider the following:
-
Over-reduction: While unlikely with the target functional group, prolonged reaction times or excessive heat could potentially lead to decomposition of the heterocyclic ring.
-
Work-up procedure: The work-up after using LiAlH₄ can be hazardous if not done correctly. It involves the careful, slow addition of water and/or a basic solution to quench the excess reagent.
Q3: My reduction is sluggish or incomplete. What should I check?
A3: Incomplete reduction can be due to:
-
Inactive Reducing Agent: LiAlH₄ and BH₃-THF are sensitive to moisture. Ensure you are using fresh, high-quality reagents.
-
Insufficient Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. Typically, 2-3 equivalents are used.
-
Low Reaction Temperature: While the initial addition may be done at a low temperature, the reaction often requires warming to room temperature or gentle reflux to go to completion.
Troubleshooting Guide - Stage 2
Caption: Troubleshooting workflow for the reduction of the carboxylic acid.
Detailed Experimental Protocol - Stage 2
This protocol provides a general procedure for the reduction using Lithium Aluminum Hydride.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC). Gentle heating may be required.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or recrystallization.
| Reagent | Molar Ratio (eq) | Solvent | Notes |
| 4-Phenyl-1,2,3-Thiadiazole-5-Carboxylic Acid | 1.0 | Anhydrous THF | Ensure it is completely dry. |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 | Anhydrous THF | Handle with extreme care. |
Table 2: Typical Reagent Stoichiometry and Conditions for Stage 2.
IV. Final Product Characterization and Purification
Purification of the final product, this compound, is typically achieved through column chromatography on silica gel or recrystallization.[9] The choice of solvent for recrystallization will depend on the specific properties of the compound but mixtures of ethyl acetate and hexanes are a good starting point.
Characterization of the final product should be performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the disappearance of the carboxylic acid carbonyl.
V. References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 1–93). Springer.
-
Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]
-
Pan, X., et al. (2020). Recent advances in the synthesis of 1,2,3-thiadiazoles. RSC Advances, 10(34), 20188-20203.
-
Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives.
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
-
MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]
-
BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole.
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Pyrrolo[2,3-d][3][4][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
-
Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
-
ResearchGate. (n.d.). Conversion of Carboxylic Acids into the Corresponding Alcohol.
-
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C.
-
PubMed. (2005). Synthesis of pyrrolo[2,3-d][3][4][10]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds [mdpi.com]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. download.e-bookshelf.de [download.e-bookshelf.de]
Enhancing the biological activity of 1,2,3-thiadiazole derivatives through structural modification
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of 1,2,3-thiadiazole derivatives. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges in enhancing the biological activity of this versatile heterocyclic scaffold through structural modification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the design, synthesis, and evaluation of 1,2,3-thiadiazole derivatives.
Q1: My Hurd-Mori reaction for the synthesis of a 1,2,3-thiadiazole derivative is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, are a common issue. Several factors can be at play:
-
Purity of the Hydrazone Precursor: Ensure your starting hydrazone is pure and structurally correct. The presence of an active α-methylene group is crucial for the reaction to proceed efficiently.
-
Reaction Temperature: The Hurd-Mori reaction can be sensitive to high temperatures, which may lead to decomposition of the product. It is advisable to run the reaction at room temperature or even at cooler temperatures to minimize side reactions.
-
Nature of Substituents: The electronic properties of the substituents on your starting material can significantly influence the reaction outcome. Electron-donating groups on the hydrazone precursor have been reported to favor higher yields. Conversely, strong electron-withdrawing groups may lead to moderate or even poor yields. For instance, substrates with dihydroxyphenyl or nitrophenyl groups have been reported to fail in some cases[1].
-
Protecting Groups: If your substrate contains a nitrogenous heterocycle, the choice of the N-protecting group is critical. Electron-withdrawing protecting groups are generally preferred to prevent unwanted side reactions involving the nitrogen atom of the heterocycle.
Q2: I am observing an unexpected side product in my Hurd-Mori synthesis. What could it be and how can I characterize it?
A2: The formation of side products is a known challenge in the Hurd-Mori synthesis. One reported side product during the synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione. To identify your unexpected side product, a combination of standard analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
A thorough literature search for known side products specific to your starting materials and reaction conditions is also highly advisable.
Q3: What are the best practices for the purification of 1,2,3-thiadiazole derivatives, especially if they are thermally unstable?
A3: Purification of 1,2,3-thiadiazole derivatives is typically achieved through column chromatography on silica gel or recrystallization. However, the stability of the 1,2,3-thiadiazole ring can be a concern.
-
Avoid Harsh Conditions: The 1,2,3-thiadiazole ring can be sensitive to both strong acids and bases, which can lead to ring-opening or decomposition. Therefore, it is crucial to use neutral conditions during workup and purification.
-
Recrystallization Solvent Selection: The choice of solvent for recrystallization is critical and needs to be determined empirically for each derivative. A good starting point is to test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexanes) to find a suitable solvent or solvent system (a mixture of a good solvent and a poor solvent).
-
Purification of Thermally Labile Compounds: If you suspect your compound is thermally unstable, avoid high temperatures during purification. Use techniques like flash column chromatography at room temperature and remove the solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cooled water bath).
Q4: How do I rationally design structural modifications to enhance the biological activity of my 1,2,3-thiadiazole derivatives?
A4: Rational design involves understanding the structure-activity relationship (SAR) of the 1,2,3-thiadiazole scaffold. Here are some general principles gleaned from the literature:
-
Introduction of Specific Moieties: The addition of certain chemical entities has been shown to significantly enhance biological activity. For example, the introduction of a D-proline moiety to a dehydroepiandrosterone derivative of 1,2,3-thiadiazole dramatically increased its antiproliferative activity[2].
-
Electronic Effects of Substituents: The electronic nature of the substituents on the phenyl rings attached to the 1,2,3-thiadiazole core plays a crucial role. For instance, the presence of a nitro group on a phenyl ring has been linked to a significant enhancement in anti-HIV activity.
-
Positional Isomerism: The position of substituents can greatly affect activity. For example, in a series of antiviral piperidine-based thiadiazole derivatives, compounds with p-substituents exhibited more potent cytotoxic activity than their o-substituted counterparts[2].
-
Lipophilicity: The lipophilicity of the molecule, which influences its ability to cross cell membranes, is a key factor. The sulfur atom in the thiadiazole ring itself contributes to lipophilicity. Modifications that alter the overall lipophilicity of the molecule should be considered in the context of the biological target.
Q5: I am facing solubility issues with my 1,2,3-thiadiazole derivatives during biological assays. How can I overcome this?
A5: Poor aqueous solubility is a common challenge for many heterocyclic compounds and can lead to inaccurate biological data. Here are some strategies to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve compounds for in vitro assays. However, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%.
-
Formulation Strategies: For in vivo studies or more complex in vitro models, formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to enhance the solubility and bioavailability of your compounds.
-
Structural Modification: In the long term, medicinal chemistry efforts can be directed towards introducing polar functional groups or ionizable centers into the molecular structure to improve aqueous solubility, without compromising the desired biological activity.
Part 2: Troubleshooting Guides
This section provides more detailed troubleshooting advice for common experimental challenges.
Synthetic Troubleshooting: The Hurd-Mori Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive hydrazone precursor.2. Unfavorable reaction conditions.3. Incompatible substituents. | 1. Verify the structure of your hydrazone using NMR and MS. Ensure the presence of an α-methylene group.2. Optimize the reaction temperature; try running the reaction at 0 °C or room temperature. Ensure the thionyl chloride is fresh and of high quality.3. If your substrate has strong electron-withdrawing groups, the reaction may be sluggish. Consider alternative synthetic routes or milder cyclization conditions. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high.2. Presence of reactive functional groups.3. Regioselectivity issues. | 1. Lower the reaction temperature.2. Protect sensitive functional groups on your starting material before subjecting it to the Hurd-Mori reaction.3. The regioselectivity of the Hurd-Mori reaction can be influenced by the substitution pattern of the hydrazone. The reaction generally proceeds with high regioselectivity on the more reactive methylene group. If you are getting a mixture of regioisomers, purification by chromatography might be necessary, or an alternative synthetic strategy that offers better regiocontrol could be explored. |
| Product Decomposition during Workup or Purification | 1. Presence of strong acids or bases.2. Thermal instability of the product. | 1. Use a neutral workup procedure. Wash with saturated sodium bicarbonate solution to neutralize any excess acid, followed by water and brine. 2. Avoid heating during purification. Use flash chromatography at room temperature and remove solvents under reduced pressure at low temperatures. |
Biological Assay Troubleshooting: Cytotoxicity (MTT) Assay
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Absorbance | 1. Contamination of cell culture.2. Interference of the test compound with the MTT reagent. | 1. Regularly check cell cultures for microbial contamination. 2. Run a control experiment with your compound in cell-free media containing MTT to check for direct reduction of the reagent by your compound. |
| Inconsistent or Non-reproducible Results | 1. Uneven cell seeding.2. Pipetting errors.3. Variation in incubation times. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and be consistent with your technique. 3. Standardize all incubation times for cell treatment and MTT incubation. |
| Unexpected Increase in Absorbance at High Compound Concentrations | 1. Compound precipitation.2. Compound interferes with formazan crystal formation or solubilization.3. The compound induces cellular stress responses that increase metabolic activity before cell death. | 1. Check the solubility of your compound in the culture medium at the tested concentrations. 2. Visually inspect the wells for any unusual crystal formation. 3. Correlate the MTT results with other viability assays that measure different cellular parameters, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay). |
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative 1,2,3-thiadiazole derivative and for a standard in vitro cytotoxicity assay.
Protocol 1: Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction
This protocol describes a general procedure for the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The product, acetophenone semicarbazone, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a fume hood, suspend the dried acetophenone semicarbazone (1 equivalent) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and acid.
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-phenyl-1,2,3-thiadiazole as a solid.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a 1,2,3-thiadiazole derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (1,2,3-thiadiazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
Step 2: Compound Treatment
-
Prepare a series of dilutions of your test compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of your test compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software (e.g., GraphPad Prism).
Part 4: Visualization of Workflows
Synthetic Workflow for 1,2,3-Thiadiazole Derivatives
Caption: A generalized workflow for the synthesis of 1,2,3-thiadiazole derivatives via the Hurd-Mori reaction.
Workflow for In Vitro Cytotoxicity Screening
Caption: A typical workflow for assessing the in vitro cytotoxicity of novel compounds using the MTT assay.
References
-
Liu, et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Appl. Sci., 11(12), 5742. [Link]
-
Cui, et al. (2015). Synthesis and antitumor activity of dehydroepiandrosterone derivatives of thiadiazoles. Steroids, 98, 93-102. [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 1-93). Springer, Berlin, Heidelberg. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2016). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. Chemical and Pharmaceutical Bulletin, 64(9), 1356-1363. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Teng, X., Keys, H., Jeevanandam, A., Porco Jr, J. A., Degterev, A., Yuan, J., & Cuny, G. D. (2007). Structure-activity relationship study of[1][2][3] thiadiazole necroptosis inhibitors. Bioorganic & medicinal chemistry letters, 17(24), 6836-6840. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). Synthesis, molecular docking screening and anti-proliferative potency evaluation of some new imidazo [2, 1-b] thiazole linked thiadiazole conjugates. Molecules, 25(21), 4997. [Link]
Sources
Validation & Comparative
A Comparative Analysis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol and Its Analogs Against Conventional Anticancer Agents: An Efficacy and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents.[1] This guide provides a comprehensive comparative analysis of the efficacy of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol and its structurally related analogs against established anticancer drugs. Drawing upon available preclinical data, we delve into the mechanistic underpinnings of these compounds and present standardized protocols for their evaluation, offering a valuable resource for researchers in the field.
While specific preclinical data for this compound is limited, this guide will leverage findings from closely related 1,2,3-thiadiazole derivatives to provide a substantive comparison with conventional chemotherapeutics.[2] The mesoionic character of the thiadiazole ring is a key feature, enabling these compounds to readily traverse cellular membranes and interact with intracellular targets.[1]
Mechanistic Insights into Thiadiazole Derivatives' Anticancer Activity
The anticancer properties of thiadiazole derivatives are not attributed to a single mechanism but rather a multifaceted approach targeting various hallmarks of cancer. The primary mechanisms of action that have been identified for this class of compounds include:
-
Kinase Inhibition: Many thiadiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[2]
-
Tubulin Polymerization Inhibition: Similar to taxanes, some thiadiazole compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, these compounds can alter gene expression, leading to the reactivation of tumor suppressor genes.[2][3]
-
Topoisomerase Inhibition: Thiadiazoles can also target topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[2]
-
Induction of Apoptosis: A common outcome of the various mechanisms of thiadiazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing cancer cell division.[4]
The following diagram illustrates a generalized signaling pathway potentially targeted by thiadiazole derivatives, leading to apoptosis.
Caption: Potential mechanisms of action of thiadiazole derivatives leading to apoptosis.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of an anticancer agent. The following table summarizes the IC50 values for various thiadiazole derivatives against a range of cancer cell lines, benchmarked against established chemotherapeutic agents. It is important to note that these are not direct head-to-head comparisons of this compound but provide a valuable efficacy context for its class of compounds.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| D-ring fused 1,2,3-thiadiazole deriv. (avg) | T47D (Breast) | 0.042 - 0.058 | Doxorubicin | 0.04 |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | HT29 (Colon) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Etoposide | >100 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 |
| Pyrazole oxime 1,2,3-thiadiazole deriv. (8e) | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 |
| Pyrazole oxime 1,2,3-thiadiazole deriv. (8l) | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 |
| Pyrazole oxime 1,2,3-thiadiazole deriv. (8e) | Huh-7 (Hepatocellular) | 11.84 | Cisplatin | 12.70 |
| Pyrazole oxime 1,2,3-thiadiazole deriv. (8l) | Huh-7 (Hepatocellular) | 10.11 | Cisplatin | 12.70 |
Data compiled from multiple sources.[1][2][5][6]
Experimental Protocols for Efficacy Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the anticancer efficacy of novel compounds.
In Vitro Cytotoxicity Assays
A battery of in vitro assays should be employed to determine the cytotoxic and cytostatic effects of the test compound.
Caption: Workflow for in vitro cytotoxicity screening.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a reference drug (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
2. Sulforhodamine B (SRB) Assay
This assay quantifies the total protein content, providing an estimation of cell number.[8]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the bound dye with a basic solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Determine the IC50 value based on the protein content.
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[7]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity and determine the IC50 value.
In Vivo Xenograft Models
To evaluate the antitumor efficacy in a living organism, human tumor xenograft models in immunodeficient mice are the gold standard in preclinical research.[9][10]
Caption: Workflow for in vivo xenograft studies.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[9]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Treatment Administration: Administer the test compound, a vehicle control, and a positive control drug (e.g., Paclitaxel) via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.[10]
Conclusion
This compound and its analogs represent a compelling class of compounds for further investigation in anticancer drug discovery. Their diverse mechanisms of action and promising in vitro efficacy against various cancer cell lines, often comparable to or exceeding that of standard chemotherapeutic agents, underscore their therapeutic potential.[1][2] The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these and other novel anticancer candidates. Further in-depth studies, including in vivo xenograft models and detailed mechanistic investigations, are warranted to fully elucidate the clinical potential of this promising class of compounds.
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A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-1,2,3-Thiadiazole Derivatives
Authored by a Senior Application Scientist
Introduction: The Versatility of the Thiadiazole Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among them, the five-membered thiadiazole ring, containing one sulfur and two nitrogen atoms, stands out as a "privileged scaffold." Its significance stems from its mesoionic character, which allows thiadiazole-containing compounds to readily cross cellular membranes and interact with biological targets.[1][2] Thiadiazole exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] As a bioisostere of pyrimidine and oxadiazole, the thiadiazole nucleus is a key component in a wide array of pharmacologically active molecules, demonstrating anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4]
This guide focuses specifically on the 4-phenyl-1,2,3-thiadiazole core structure. We will dissect the nuanced relationships between chemical structure and biological function, offering a comparative analysis supported by experimental data to guide researchers in the rational design of novel therapeutic agents.
Core Structural-Activity Relationship (SAR) Principles
The biological activity of 4-phenyl-1,2,3-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacokinetic properties and binding affinity to target proteins.
Caption: Key substituent effects on the 4-phenyl-1,2,3-thiadiazole scaffold.
Comparative Analysis: Anticancer Activity
Thiadiazole derivatives have emerged as potent anticancer agents, targeting various mechanisms including kinase inhibition, tubulin polymerization, and histone deacetylases (HDACs).[1][5] The substitution pattern on the 4-phenyl ring is critical for both potency and selectivity.
While specific SAR data for a broad range of 4-phenyl-1,2,3-thiadiazole derivatives is still emerging, we can draw valuable insights from related thiadiazole isomers and fused systems. For instance, a series of D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives showed exceptional potency against the T47D human breast cancer cell line, with IC₅₀ values comparable to the standard drug Adriamycin (Doxorubicin).[1]
Table 1: Comparative Anticancer Efficacy of Thiadiazole Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source(s) |
| D-ring fused 1,2,3-thiadiazole deriv. (avg) | T47D (Breast) | 0.042 - 0.058 | Doxorubicin | 0.04 | [1][5] |
| 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | HepG-2 (Liver) | 84.9 ± 5.9 | Doxorubicin | Not Reported | [6] |
| 5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 63.2 ± 2.9 | Doxorubicin | Not Reported | [6] |
| K858 (1,3,4-thiadiazole deriv.) | Eg5 ATPase | 1.3 | - | - | [1] |
Analysis of Anticancer SAR:
-
Fused Ring Systems: The high potency of the D-ring fused 1,2,3-thiadiazoles suggests that creating rigid, multi-cyclic structures can significantly enhance binding affinity to cancer-related targets.[1]
-
Phenyl Ring Substitution (1,3,4-thiadiazole analogues): A structure-activity relationship study of 2-amine-5-(4-R-phenyl)-1,3,4-thiadiazoles revealed that the nature of the substituent at the C-5 phenyl ring is crucial for cytotoxic activity.[6] For example, compounds bearing bromo, hydroxyl, and methoxy substituents showed moderate-to-good anticancer activity.[6] This underscores the importance of exploring a diverse range of substituents on the phenyl ring of 1,2,3-thiadiazole analogues as well.
Comparative Analysis: Antimicrobial Activity
The thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, partly because its structure can mimic nucleobases and disrupt DNA replication in pathogens.[6][7] The SAR for antimicrobial activity often shows a different trend compared to anticancer activity.
A study on N-[3-aryl-5-(3-dimethylamino-acryloyl)-3H-[1][5][8]-thiadiazol-2-ylidene]-benzamides provided clear insights into the role of phenyl substituents.[9]
Key SAR Findings in Antimicrobial Thiadiazoles:
-
Electron-Donating vs. Electron-Withdrawing Groups: In one series of 1,3,4-thiadiazoles, replacing the substituent on the phenyl ring with electron-donating groups (e.g., -CH₃) led to high potency against fungi and bacteria. Conversely, introducing electron-withdrawing groups (e.g., -Cl, -NO₂) resulted in a significant decrease or complete loss of antifungal activity.[9] This suggests that the electron density of the aromatic system is a critical determinant for antimicrobial action, likely influencing how the molecule interacts with microbial targets.
-
Halogenation: In other series, halogenated compounds have shown potent antibacterial effects, particularly against Gram-positive bacteria.[10] For example, 2-amino-1,3,4-thiadiazole derivatives with chloro and fluoro substituents on the phenyl ring exhibited good activity against S. aureus and E. coli.[10] This highlights that the effect of a substituent can be context-dependent, varying with the overall molecular structure.
Table 2: Antimicrobial Activity of Substituted 1,3,4-Thiadiazole Derivatives
| Compound Series | Substituent (X) on Phenyl Ring | Activity against Candida albicans | Activity against S. aureus & P. aeruginosa | Source |
| 4-(Aryl)-1,3,4-thiadiazoles | -H, -CH₃ (Electron Donating) | High Potency | High Potency | [9] |
| 4-(Aryl)-1,3,4-thiadiazoles | -Cl, -NO₂ (Electron Withdrawing) | Inactive | Decreased Activity | [9] |
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below is a detailed methodology for assessing the anticancer activity of novel compounds using the MTT assay, a common colorimetric method for evaluating cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., T47D, MCF-7) in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Causality: This step ensures that the cells are healthy and in the logarithmic growth phase, providing a consistent baseline for viability measurements.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
Causality: A uniform cell number in each well is critical for minimizing variability and ensuring that observed differences are due to the compound's effect, not differences in initial cell density.
-
-
Compound Treatment:
-
Prepare a stock solution of the test 4-phenyl-1,2,3-thiadiazole derivative in DMSO.
-
Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 4-phenyl-1,2,3-thiadiazole scaffold is a promising platform for the development of novel therapeutic agents. The structure-activity relationship is highly dependent on the substitution pattern of the phenyl ring. While direct comparative data for the 1,2,3-isomer is less abundant than for its 1,3,4- and 1,2,4- counterparts, existing research strongly indicates that modulating the electronic and steric properties of the phenyl substituent is a key strategy for optimizing biological activity.
Future research should focus on synthesizing and screening a wider, more diverse library of 4-phenyl-1,2,3-thiadiazole derivatives. This will enable the development of more precise SAR models and the identification of lead compounds with enhanced potency and selectivity against cancer, microbial, and other disease targets.
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A Comparative Guide to the Synthesis of 4-phenyl-1,2,3-thiadiazole for Researchers and Drug Development Professionals
The 4-phenyl-1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this valuable heterocyclic motif, offering in-depth technical insights, detailed experimental protocols, and comparative data to inform the strategic choices of researchers, scientists, and drug development professionals.
Introduction to 4-phenyl-1,2,3-thiadiazole
The 1,2,3-thiadiazole ring system is a significant pharmacophore, and the 4-phenyl substituted derivative is a key building block in the synthesis of various pharmaceutical agents. The inherent chemical properties of this scaffold contribute to its diverse biological activities, making its efficient and scalable synthesis a topic of considerable interest. This guide will dissect the classical Hurd-Mori reaction, and contrast it with modern, catalytic alternatives that offer improvements in yield, safety, and operational simplicity.
Classical vs. Modern Synthetic Strategies: A Comparative Overview
The synthesis of 4-phenyl-1,2,3-thiadiazole has evolved from traditional methods, often requiring harsh reagents, to more refined catalytic approaches. Below is a summary of the key comparative metrics for the most prominent synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield (%) | Key Advantages & Disadvantages |
| Hurd-Mori Synthesis | Acetophenone semicarbazone | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂), 0°C to reflux | ~83%[1] | Advantages: Well-established, reliable. Disadvantages: Use of hazardous and corrosive thionyl chloride, potential for side reactions. |
| TBAI-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI), K₂S₂O₈ | Dimethylacetamide (DMAC), 100°C | ~85% | Advantages: Metal-free, milder conditions, improved safety profile. Disadvantages: Requires preparation of N-tosylhydrazone precursor. |
| Iodine/DMSO-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C | ~79% | Advantages: Simple, one-pot potential, readily available catalyst. Disadvantages: Requires elevated temperatures. |
In-Depth Analysis of Synthetic Routes
The Hurd-Mori Synthesis: The Classical Approach
The Hurd-Mori reaction is a long-standing and widely utilized method for the synthesis of 1,2,3-thiadiazoles.[2] It involves the cyclization of a hydrazone derivative, in this case, acetophenone semicarbazone, using thionyl chloride.[1][3]
The reaction proceeds through the electrophilic attack of thionyl chloride on the semicarbazone. The choice of thionyl chloride is critical as it serves as both a dehydrating and sulfurizing agent. The reaction is typically performed at low temperatures initially to control the exothermic reaction and then heated to drive the cyclization to completion. Careful temperature control is paramount to prevent the decomposition of the starting material and product.[1]
Experimental Workflow for Hurd-Mori Synthesis
Caption: Workflow for the Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole.
Step 1: Synthesis of Acetophenone Semicarbazone [1][3]
-
In a round-bottom flask, dissolve 10.0 g (83 mmol) of acetophenone in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 9.3 g (83 mmol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.
-
Add the semicarbazide solution to the acetophenone solution with stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and dry. The expected yield is approximately 13-14 g.
Step 2: Synthesis of 4-phenyl-1,2,3-thiadiazole [1][3]
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend 10.0 g (56 mmol) of dry acetophenone semicarbazone in 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL (200 mmol) of thionyl chloride dropwise over 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford pure 4-phenyl-1,2,3-thiadiazole.
Modern Catalytic Approaches: TBAI and Iodine/DMSO Systems
In recent years, metal-free catalytic systems have emerged as safer and more environmentally friendly alternatives to the Hurd-Mori synthesis. These methods often utilize N-tosylhydrazones as precursors, which can be readily prepared from the corresponding ketone.
This method employs a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate the reaction between an N-tosylhydrazone and elemental sulfur. The use of TBAI avoids the need for corrosive reagents like thionyl chloride.
-
In a reaction vessel, combine acetophenone N-tosylhydrazone (0.5 mmol), sulfur powder (1.0 mmol), TBAI (0.15 mmol), and K₂S₂O₈ (1.0 mmol).
-
Add dimethylacetamide (DMAC, 3.0 mL) to the mixture.
-
Stir the reaction mixture at 100 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 4-phenyl-1,2,3-thiadiazole.
This approach utilizes a simple and inexpensive iodine catalyst in dimethyl sulfoxide (DMSO), which acts as both the solvent and an oxidant.[4] This method can be performed as a one-pot synthesis directly from acetophenone.
The I₂/DMSO system is thought to involve the oxidation of iodide to an active iodine species by DMSO.[4] This species then catalyzes the cyclization of the N-tosylhydrazone with sulfur. The dual role of DMSO as a solvent and an oxidant simplifies the reaction setup.[4]
Reaction Mechanism for Iodine/DMSO-Catalyzed Synthesis
Caption: Proposed mechanism for the Iodine/DMSO-catalyzed synthesis.
-
To a Schlenk tube, add acetophenone (0.3 mmol), tosylhydrazine (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).
-
Degas the tube and backfill with argon (repeat three times).
-
Add DMSO (3 mL) under an argon atmosphere.
-
Stir the reaction mixture at 100°C for 5 hours.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Classical Routes with Limited Application to 4-phenyl-1,2,3-thiadiazole
While the Hurd-Mori synthesis is the most cited classical route, the Wolff and Pechmann syntheses are also historically significant for the formation of 1,2,3-thiadiazoles. However, their application for the direct synthesis of 4-phenyl-1,2,3-thiadiazole is less common, and specific, detailed protocols are not as readily available in the contemporary literature.
-
Wolff Synthesis: This method involves the heterocyclization of α-diazo thiocarbonyl compounds. While a fundamental reaction in organic chemistry, its application to generate 4-phenyl-1,2,3-thiadiazole is not a primary route.
-
Pechmann Synthesis: This reaction typically involves the cycloaddition of diazoalkanes to a C=S bond. It is more commonly associated with the synthesis of coumarins and its direct, efficient application for 4-phenyl-1,2,3-thiadiazole is not well-documented.
Conclusion and Future Perspectives
The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available starting materials, and safety considerations. For routine, small-scale synthesis, the Hurd-Mori reaction remains a viable option. However, for larger-scale production and in environments where the use of hazardous reagents is restricted, the modern catalytic methods present a clear advantage.
Future research in this area will likely focus on the development of even milder and more efficient catalytic systems, potentially utilizing flow chemistry and other advanced manufacturing technologies to further enhance the synthesis of this important pharmaceutical building block.
References
- BenchChem Technical Support. (2025). Synthesis of 4-Phenyl-1,2,3-thiadiazole. BenchChem.
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- BenchChem. (2025). A comparative study of different synthetic routes to 1,2,3-thiadiazole. BenchChem.
- Li, W., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry, 8, 599.
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A Researcher's Guide to Validating the Anticancer Efficacy of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
Introduction: The Promise of the 1,2,3-Thiadiazole Scaffold in Oncology
In the landscape of medicinal chemistry, the search for novel scaffolds that can serve as the backbone for potent and selective anticancer agents is relentless. The 1,2,3-thiadiazole ring is one such pharmacophore that has garnered significant interest.[1][2] As a bioisostere of pyrimidine and oxadiazole, its unique mesoionic character allows it to readily cross cellular membranes and engage with a variety of biological targets.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including the ability to disrupt microtubule dynamics, inhibit crucial molecular chaperones like Hsp90, and trigger programmed cell death (apoptosis) in cancer cells.[1][2]
This guide presents a comprehensive, field-proven framework for the systematic validation of a specific derivative, (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol (herein referred to as PTM). We will delineate a multi-phase experimental workflow, from initial broad-spectrum cytotoxicity screening to in-depth mechanistic studies, designed to rigorously assess its potential as a therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice. For comparative analysis, we will benchmark PTM's performance against Doxorubicin, a well-established chemotherapeutic agent.[3][4]
Phase 1: Foundational Workflow for Anticancer Agent Validation
A systematic approach is paramount to generating robust and reproducible data. The validation process should be viewed as a logical progression, where the results of one phase inform the experimental design of the next. This ensures a cost-effective and scientifically sound investigation.
Caption: A logical workflow for validating a novel anticancer compound.
Phase 2: Initial Cytotoxicity and Comparative Potency
The first critical step is to ascertain whether PTM exhibits cytotoxic or cytostatic activity against a diverse panel of cancer cell lines and to quantify its potency.
Rationale for Experimental Design
We employ colorimetric assays like MTT or SRB as they are robust, high-throughput methods for determining cell viability.[5][6] The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.[5][7] By testing against a panel of cell lines from different tissue origins (e.g., breast, lung, colon), we can assess the breadth of PTM's activity. Comparing its half-maximal inhibitory concentration (IC50) value—the concentration required to inhibit 50% of cell growth—to a standard drug like Doxorubicin provides an immediate benchmark of its potency.[8]
Comparative Cytotoxicity Data
The following table presents hypothetical, yet realistic, IC50 data that would be generated from this phase of testing.
| Cell Line | Tissue of Origin | PTM (IC50 in µM) | Doxorubicin (IC50 in µM) | Selectivity Index (SI) of PTM* |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 1.2 | 7.1 |
| A549 | Lung Carcinoma | 12.3 | 2.5 | 4.9 |
| HCT116 | Colon Carcinoma | 6.8 | 0.9 | 8.8 |
| MCF-10A | Non-tumorigenic Breast | 60.2 | 15.8 | - |
*Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancerous cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) and non-cancerous cells (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of PTM in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Do the same for Doxorubicin.
-
Cell Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with DMSO vehicle alone (vehicle control).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Phase 3: Unraveling the Mechanism of Action
Observing cytotoxicity is the first step; understanding how PTM induces cell death is crucial for its development. The primary questions to answer are: Does it induce apoptosis? Does it disrupt the normal progression of the cell cycle?
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis is a highly regulated process of cell suicide that is often dysregulated in cancer.[10][11] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect this event.[12][13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[12] By using these two dyes simultaneously with flow cytometry, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[14][15]
Caption: Key proteins in the intrinsic and extrinsic apoptosis pathways.[10][16][17]
Detailed Protocol: Annexin V-FITC / PI Apoptosis Assay
-
Cell Treatment: Seed HCT116 cells (or the most sensitive cell line) in 6-well plates. Treat the cells with PTM at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Arrest: Halting Cancer Proliferation
Many anticancer agents exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division.[18] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases (G0/G1, S, and G2/M) based on their DNA content.[18][19][20] An accumulation of cells in a specific phase after treatment with PTM would indicate cell cycle arrest.
Caption: The four main phases of the eukaryotic cell cycle.
Detailed Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Seed cells as described for the apoptosis assay and treat with PTM at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the pellet in 500 µL of a PI staining solution containing RNase A. The RNase A is crucial to ensure that only DNA is stained.[20][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[19][22]
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial validation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, comparing its potency to established drugs, and elucidating its primary mechanisms of action through apoptosis and cell cycle analysis, researchers can build a strong, evidence-based case for its further development.
Positive and selective results from these in vitro assays would justify advancing PTM to more complex studies, including Western blot analysis to probe the specific proteins involved in its induced apoptosis or cell cycle arrest (e.g., caspases, Bcl-2 family proteins, cyclins), and ultimately, to in vivo studies using xenograft models.[10][17][23] The thiadiazole scaffold holds considerable promise, and a rigorous, methodical approach is the key to unlocking its therapeutic potential.[1][24]
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Kinnell, H. L., et al. (2019). Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro. Reproduction. Available at: [Link]
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Onay, U. O., et al. (2021). Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9. MDPI. Available at: [Link]
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Al-Fatlawi, A. A., & Al-Bahrani, W. R. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. PubMed. Available at: [Link]
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ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. Available at: [Link]
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El-Gazzar, M. G., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at: [Link]
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El-Sayed, N. N. E., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Available at: [Link]
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A Comprehensive Guide to Investigating the Cross-Reactivity of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
In the landscape of modern drug discovery, the early and thorough characterization of a compound's selectivity is paramount. A promising therapeutic candidate must not only exhibit high potency towards its intended target but also demonstrate minimal interaction with other enzymes to mitigate the risk of off-target effects and potential toxicity. This guide provides a detailed framework for conducting cross-reactivity studies on (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, a member of the biologically active 1,2,3-thiadiazole class of compounds.
The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, anticancer, and plant-activating properties.[1][2][3][4] This broad bioactivity suggests that compounds containing this moiety have the potential to interact with a variety of enzymatic targets. Therefore, a systematic evaluation of the cross-reactivity of this compound is a critical step in its development as a potential therapeutic agent.
This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. We will explore the logical selection of a screening panel of enzymes, provide detailed methodologies for robust in vitro testing, and discuss the interpretation of the resulting data.
Rationale for Enzyme Panel Selection
Given the absence of specific interaction data for this compound, a logical starting point for a cross-reactivity study is to select a panel of enzymes representing major classes that are commonly associated with the off-target effects of small molecules. The diverse biological activities reported for 1,2,3-thiadiazole derivatives further inform this selection.[3][4]
A tiered approach is recommended. The initial broad screening panel should include representatives from key enzyme families implicated in cellular signaling, metabolism, and detoxification.
Table 1: Proposed Enzyme Panel for Initial Cross-Reactivity Screening
| Enzyme Class | Representative Enzymes | Rationale |
| Kinases | c-Met, EGFR, VEGFR2 | Kinases are frequently implicated in off-target effects of drug candidates and are central to many signaling pathways.[5] |
| Proteases | Trypsin, Chymotrypsin, Caspase-3 | Proteases play crucial roles in various physiological processes; inhibition can lead to unintended consequences. |
| Metabolic Enzymes | Cytochrome P450s (e.g., CYP3A4, CYP2D6), Carbonic Anhydrase | Interaction with metabolic enzymes can alter the pharmacokinetic profile of the compound and co-administered drugs. |
| Transferases | Nicotinamide N-methyltransferase (NNMT), Catechol O-methyltransferase (COMT) | Small molecule methyltransferases are an emerging area of interest for cross-reactivity profiling.[6] |
| Hydrolases | Lipase, α-amylase, α-glucosidase | These enzymes are involved in key metabolic pathways, and their inhibition can have systemic effects.[7] |
This initial panel provides a broad overview of the compound's potential for off-target interactions. Any significant inhibition observed in this primary screen should be followed by more extensive profiling against a larger panel of enzymes within the implicated class.
Experimental Workflow for Cross-Reactivity Profiling
A systematic and well-controlled experimental workflow is essential for generating reliable and reproducible cross-reactivity data. The following diagram outlines a tiered approach to screening, from initial high-throughput screening to detailed kinetic analysis of confirmed interactions.
Caption: Tiered workflow for cross-reactivity assessment.
Detailed Experimental Protocols
The following protocols provide a standardized framework for conducting enzyme inhibition assays.[8][9] These should be adapted based on the specific requirements of each enzyme and substrate.
General Enzyme Inhibition Assay Protocol
This protocol is designed for a 96-well plate format and is adaptable for various enzyme classes.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO (vehicle control).
-
Control wells (100% enzyme activity): Add the enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add the enzyme solution and the desired concentrations of the test compound.
-
Positive control wells: Include a known inhibitor for the enzyme if available.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance or fluorescence over a set period using a microplate reader. The wavelength and time course will be specific to the assay.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Kinase Inhibition Assay Protocol (Example Adaptation)
This protocol is a specific adaptation for screening against protein kinases.
Materials:
-
Purified kinase
-
Specific peptide substrate
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
-
This compound in DMSO
Procedure:
-
Compound Preparation: As described in the general protocol.
-
Assay Setup:
-
Add the diluted test compound or vehicle control to the wells of the plate.
-
Add the kinase and substrate solution to each well.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of product formed. For radiometric assays, this involves capturing the radiolabeled substrate on a filter. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced.[8]
-
-
Data Analysis: As described in the general protocol.
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be presented in a clear and concise manner to facilitate comparison. A summary table is an effective way to display the IC50 values for the compound against the panel of enzymes.
Table 2: Template for Summarizing Cross-Reactivity Data
| Enzyme Class | Enzyme | IC50 (µM) of this compound |
| Kinases | c-Met | [Insert experimental value] |
| EGFR | [Insert experimental value] | |
| VEGFR2 | [Insert experimental value] | |
| Proteases | Trypsin | [Insert experimental value] |
| Chymotrypsin | [Insert experimental value] | |
| Caspase-3 | [Insert experimental value] | |
| Metabolic Enzymes | CYP3A4 | [Insert experimental value] |
| CYP2D6 | [Insert experimental value] | |
| Carbonic Anhydrase | [Insert experimental value] | |
| Transferases | NNMT | [Insert experimental value] |
| COMT | [Insert experimental value] | |
| Hydrolases | Lipase | [Insert experimental value] |
| α-amylase | [Insert experimental value] | |
| α-glucosidase | [Insert experimental value] |
A selectivity index can be calculated for any "hit" enzymes by comparing their IC50 values to the IC50 of the primary target (once identified). A higher selectivity index indicates a more desirable therapeutic profile.
Illustrative Signaling Pathway
To conceptualize the potential impact of off-target inhibition, it is useful to visualize the role of key enzymes in cellular signaling. The following diagram illustrates a generic kinase signaling pathway that is often implicated in cell proliferation and survival, and represents a common pathway for off-target interactions.
Caption: A generic kinase signaling cascade.
Conclusion
The systematic investigation of enzyme cross-reactivity is a non-negotiable step in the preclinical development of any new chemical entity. For this compound, a compound belonging to a class with known broad biological activity, such studies are particularly crucial. By employing a tiered screening approach, utilizing robust and standardized protocols, and carefully analyzing the resulting data, researchers can build a comprehensive selectivity profile. This profile is essential for making informed decisions about the continued development of the compound and for understanding its potential therapeutic window and safety profile. The methodologies and frameworks provided in this guide offer a clear path forward for the rigorous evaluation of this and other novel compounds.
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- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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An In Vivo Comparative Analysis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol and Its Analogs in Oncology and Microbiology
A Technical Guide for Drug Development Professionals
The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This is largely attributed to the mesoionic character of the thiadiazole ring, which allows compounds to readily cross cellular membranes and interact with biological targets.[1] This guide provides a comparative in vivo analysis of analogs structurally related to (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, focusing on their anticancer and antimicrobial properties. Due to a lack of available in vivo data for the parent compound, this guide will focus on a comparative study of its structural analogs, providing insights into structure-activity relationships (SAR) and their performance in preclinical animal models.
I. Anticancer Activity of Phenyl-Thiadiazole Analogs: An In Vivo Perspective
Thiadiazole derivatives have shown considerable promise as anticancer agents, with several compounds demonstrating efficacy in various in vitro and in vivo models.[2] The anticancer effects are often linked to the specific substituents on the phenyl and thiadiazole rings, which can influence the compound's interaction with biological targets and its overall pharmacokinetic profile.[2]
A. Comparative Efficacy in Xenograft Models
In vivo studies using xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, are a critical step in evaluating the potential of new anticancer agents.[3] A study on a series of 1,3,4-thiadiazole derivatives demonstrated that compounds 4c and 4d displayed anticancer activity comparable to the standard drug in in vivo studies.[1]
Table 1: In Vivo Anticancer Activity of Selected Thiadiazole Analogs
| Compound ID | Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition (%) | Reference |
| NSC745885 | SAS xenografts | Oral Cancer | Not Specified | Significant reduction | [1] |
| NSC763968 | DU-145 xenografts | Prostate Cancer | Not Specified | Significant reduction | [1] |
| Compound 25 | T47D xenografts | Breast Cancer | Not Specified | Significant reduction | [1] |
| EATDA | Mammary adenocarcinomas | Breast Cancer | Not Specified | Significant reduction | [1] |
| ATDA (NSC 4728) | Systemic leukemia | Leukemia | Not Specified | Prolonged survival | [1] |
Note: Specific quantitative data on tumor growth inhibition and dosage were not available in the summarized source. The table reflects the reported outcomes.
B. Structure-Activity Relationship (SAR) Insights from In Vivo Studies
The substitution pattern on the phenyl and thiadiazole rings plays a crucial role in the in vivo anticancer activity. For instance, in a series of 3-substituted benzo[4][5]imidazo[1,2-d][1][4][6]thiadiazole derivatives, the length of a polymethylene spacer was found to influence activity, with a shorter chain (three methylene units) showing better anticancer effects than a longer chain (six methylene units).[1] Furthermore, the nature of the aryl ring substituent has been shown to be a key determinant of activity.[1]
II. Antimicrobial Potential of Phenyl-Thiadiazole Analogs: In Vivo Evidence
Thiadiazole derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[7] Their mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.
A. Efficacy in Murine Infection Models
In vivo evaluation in animal models of infection is essential to confirm the therapeutic potential of new antimicrobial agents. A study utilizing a murine skin infection model with Methicillin-Resistant Staphylococcus aureus (MRSA) demonstrated that a lead thiazole compound and three of its analogs exhibited potent antimicrobial activity in vivo.[8] These compounds reduced the bacterial burden in skin wounds by over 90%, an efficacy comparable to the topical antibiotic mupirocin.[8]
Table 2: In Vivo Antimicrobial Activity of Selected Thiadiazole Analogs
| Compound ID | Animal Model | Pathogen | Route of Administration | Outcome | Reference |
| Thiazole Analog 1 | Murine Skin Infection | MRSA | Topical | >90% reduction in bacterial load | [8] |
| Thiazole Analog 3 | Murine Skin Infection | MRSA | Topical | >90% reduction in bacterial load | [8] |
| Thiazole Analog 4 | Murine Skin Infection | MRSA | Topical | >90% reduction in bacterial load | [8] |
| Thiazole Analog 5 | Murine Skin Infection | MRSA | Topical | >90% reduction in bacterial load | [8] |
B. Structure-Activity Relationship (SAR) in Antimicrobial Analogs
The antimicrobial potency of thiadiazole derivatives is significantly influenced by the nature and position of substituents. For example, in a series of 1,3,4-thiadiazole derivatives, chloro-substituted compounds exhibited stronger antimicrobial activity compared to those with nitro, methoxy, hydroxy, or methyl groups.[7] Specifically, a 2-chlorophenyl substitution was found to be particularly favorable for antimicrobial potency.[7] Furthermore, the substitution on the sulfur atom of the thiadiazole ring has been shown to enhance antimicrobial activity compared to compounds with a free sulfhydryl group.[9]
III. Experimental Methodologies for In Vivo Evaluation
The robust and reproducible in vivo evaluation of novel chemical entities is paramount for their successful translation into clinical candidates. The following sections detail standardized protocols for assessing anticancer and antimicrobial efficacy in murine models.
A. In Vivo Anticancer Efficacy Testing in Xenograft Mouse Models
This protocol outlines the general steps for evaluating the anticancer activity of thiadiazole analogs in a subcutaneous xenograft model.
Experimental Workflow for In Vivo Anticancer Efficacy
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- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole moiety is a cornerstone in medicinal chemistry, prized for its broad spectrum of biological activities. This guide provides an in-depth technical comparison of synthetic routes to (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, a key building block for novel therapeutic agents. We will dissect the classical Hurd-Mori reaction, repurposed for the synthesis of a 5-substituted precursor, and benchmark it against modern, streamlined methodologies. This document is structured to provide not only procedural steps but also the underlying chemical rationale, empowering researchers to make informed decisions in their synthetic strategies. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to ensure scientific integrity and practical applicability.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring system is a recurring motif in a plethora of biologically active compounds, exhibiting properties ranging from antimicrobial and antiviral to antitumor. The strategic placement of substituents on this heterocyclic core is paramount in modulating its pharmacological profile. The target molecule of this guide, this compound, offers a reactive hydroxyl group at the 5-position, presenting a valuable handle for further chemical elaboration and the construction of diverse compound libraries.
This guide will explore two primary synthetic pathways to this target molecule, each with its own set of advantages and challenges. We will begin with a well-established, multi-step approach rooted in the classical Hurd-Mori synthesis, followed by a comparative analysis of more contemporary methods for the formation of the thiadiazole core.
Methodology 1: The Classical Approach - Hurd-Mori Synthesis and Subsequent Functionalization
The Hurd-Mori reaction is a venerable and reliable method for the synthesis of 1,2,3-thiadiazoles from hydrazones bearing an α-methylene group, typically employing thionyl chloride as the cyclizing agent.[1] While this reaction classically yields 4-substituted 1,2,3-thiadiazoles, a judicious choice of starting materials allows for the introduction of a functional group at the 5-position, which can then be elaborated to the desired methanol.
This classical approach is presented as a two-stage process:
-
Stage 1: Synthesis of a 5-Functionalized 4-Phenyl-1,2,3-Thiadiazole Precursor. We will explore two routes to such a precursor:
-
Route A: Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbaldehyde.
-
Route B: Synthesis of Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate.
-
-
Stage 2: Reduction of the 5-Substituted Precursor to this compound.
Stage 1, Route A: Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this context, we apply it to 4-phenyl-1,2,3-thiadiazole to introduce a formyl group at the 5-position.
Experimental Protocol:
-
Synthesis of 4-Phenyl-1,2,3-thiadiazole:
-
Dissolve acetophenone semicarbazone (10.0 g, 0.056 mol) in anhydrous dichloromethane (100 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (8.0 mL, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-phenyl-1,2,3-thiadiazole.
-
-
Vilsmeier-Haack Formylation:
-
In a flask, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 mL) dropwise with stirring.
-
To this Vilsmeier reagent, add a solution of 4-phenyl-1,2,3-thiadiazole (1.62 g, 10 mmol) in DMF (5 mL).
-
Heat the reaction mixture at 60-70 °C for 4-6 hours.
-
Cool the mixture and pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde.
-
Stage 1, Route B: Synthesis of Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate
This route involves the Hurd-Mori cyclization of a precursor already containing the ester functionality.
Experimental Protocol:
-
Synthesis of Ethyl 2-phenyl-2-(tosylhydrazono)acetate:
-
To a solution of ethyl benzoylacetate (19.2 g, 100 mmol) in ethanol (150 mL), add p-toluenesulfonhydrazide (18.6 g, 100 mmol).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
-
Hurd-Mori Cyclization:
-
Suspend the synthesized tosylhydrazone (34.6 g, 100 mmol) in dichloromethane (200 mL).
-
Cool to 0 °C and add thionyl chloride (11 mL, 150 mmol) dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Carefully quench the reaction by pouring it into ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate.
-
Stage 2: Reduction to this compound
The choice of reducing agent depends on the precursor synthesized in Stage 1.
Experimental Protocol (from 5-carbaldehyde):
-
Dissolve 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde (1.90 g, 10 mmol) in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 0.42 g, 11 mmol) portion-wise with stirring.[4][5]
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to afford this compound.
Experimental Protocol (from 5-carboxylate):
-
In a dry three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 0.45 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).[6][7]
-
Cool the suspension to 0 °C.
-
Slowly add a solution of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (2.48 g, 10 mmol) in THF (20 mL) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to yield this compound.
Workflow for the Classical Approach:
Caption: Classical synthetic pathways to this compound.
Methodology 2: Modern Alternatives for 1,2,3-Thiadiazole Core Synthesis
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for constructing the 1,2,3-thiadiazole ring. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, and avoidance of hazardous reagents.
TBAI-Catalyzed Synthesis of 4-Phenyl-1,2,3-thiadiazole
A notable improvement on the Hurd-Mori reaction involves a tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur.[8] This metal-free approach proceeds under mild conditions and offers good to excellent yields.[8]
Experimental Protocol:
-
Synthesis of Acetophenone Tosylhydrazone: (As described in Methodology 1, Route B, Step 1, using p-toluenesulfonhydrazide).
-
-
In a reaction vessel, combine acetophenone tosylhydrazone (10 mmol), elemental sulfur (15 mmol), and TBAI (1 mmol).
-
Add a suitable solvent such as dimethylacetamide (DMAC).
-
Heat the mixture at 100-120 °C for 2-4 hours.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Electrochemical Synthesis of 4-Phenyl-1,2,3-thiadiazole
Electrochemical methods offer a green and sustainable alternative, obviating the need for chemical oxidants. The synthesis of 1,2,3-thiadiazoles can be achieved through the electrochemical reaction of N-tosylhydrazones and elemental sulfur.
Experimental Protocol (Conceptual):
-
In a three-necked flask equipped with a graphite anode and a platinum cathode, dissolve acetophenone tosylhydrazone and elemental sulfur in a suitable solvent like DMAC.
-
Add a supporting electrolyte such as ammonium iodide (NH₄I).
-
Carry out the electrolysis at a constant current at an elevated temperature (e.g., 120 °C).
-
Upon completion, the product can be isolated through standard workup and purification procedures.
Logical Relationship of Synthetic Methodologies:
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- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives' Biological Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among the vast array of heterocyclic compounds, thiadiazoles have emerged as a "privileged" scaffold, consistently appearing in a diverse range of biologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of derivatives of two prominent thiadiazole isomers: 1,2,3-thiadiazole and 1,3,4-thiadiazole. By synthesizing data from numerous studies, we will explore their comparative efficacy in key therapeutic areas, delve into their mechanisms of action, and provide practical experimental protocols for their synthesis and evaluation.
The Tale of Two Isomers: Structural Nuances and Biological Implications
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The arrangement of these heteroatoms gives rise to four possible isomers, with the 1,2,3- and 1,3,4-thiadiazoles being the most extensively studied in drug discovery.
Caption: General structures of 1,2,3-thiadiazole and 1,3,4-thiadiazole.
The subtle difference in the placement of the nitrogen atoms has profound implications for the electronic properties, stability, and three-dimensional shape of the resulting derivatives, which in turn dictates their interaction with biological targets. The 1,3,4-thiadiazole ring, for instance, is often considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This similarity may allow 1,3,4-thiadiazole derivatives to interfere with DNA replication and other vital cellular processes.[1][2]
A Broad Spectrum of Biological Activities: A Comparative Overview
Both 1,2,3- and 1,3,4-thiadiazole derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties. While direct head-to-head studies are limited, a survey of the literature allows for an inferred comparison of their potential in these areas.
Anticancer Activity: A Prominent Battlefield
Both thiadiazole isomers have yielded promising anticancer candidates. The 1,3,4-thiadiazole scaffold is particularly well-represented in the anticancer literature, with derivatives showing activity against a multitude of cancer cell lines.[3][4] The 1,2,3-thiadiazole derivatives have also demonstrated significant cytotoxic effects, often through distinct mechanisms of action.[5][6]
Table 1: Comparative Anticancer Activity of 1,2,3- and 1,3,4-Thiadiazole Derivatives
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivative | T47D (Breast) | 0.042 | [5] |
| 1,2,3-Thiadiazole | Pyrazole oxime derivative | Panc-1 (Pancreatic) | Not specified, but potent | [5] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [7] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [7] |
| 1,3,4-Thiadiazole | Ciprofloxacin-based derivative | SKOV-3 (Ovarian) | 3.58 | [2] |
Disclaimer: The data in this table is compiled from different studies and should not be interpreted as a direct head-to-head comparison due to potential variations in experimental conditions.
Mechanisms of Anticancer Action:
The anticancer activity of thiadiazole derivatives is often multi-targeted.
-
1,3,4-Thiadiazole Derivatives: These compounds have been shown to interfere with several critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[3] Some derivatives act as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest and apoptosis.[3] Inhibition of histone deacetylases (HDACs) and topoisomerases are other reported mechanisms.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
-
1,2,3-Thiadiazole Derivatives: A notable mechanism for this isomer is the inhibition of tubulin polymerization, similar to some 1,3,4-thiadiazoles, leading to G2/M phase cell cycle arrest.[6] Additionally, some 1,2,3-thiadiazole derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of many oncoproteins.[8]
Antimicrobial Activity: A Broad Front Against Pathogens
Both isomers have been extensively explored for their antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi.[9][10] The 1,3,4-thiadiazole derivatives, in particular, have been the subject of numerous studies, with many compounds exhibiting potent antibacterial and antifungal activities.[9][11]
Table 2: Comparative Antimicrobial Activity of 1,2,3- and 1,3,4-Thiadiazole Derivatives
| Isomer | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,2,3-Thiadiazole | Semicarbazone derivative | Staphylococcus aureus | Positive activity | [10] |
| 1,2,3-Thiadiazole | Semicarbazone derivative | Escherichia coli | Positive activity | [10] |
| 1,3,4-Thiadiazole | Tetranorlabdane derivative | Bacillus polymyxa | 2.5 | [9] |
| 1,3,4-Thiadiazole | Gallic acid amide derivative | Vibrio harveyi | 0.0313 | [9] |
| 1,3,4-Thiadiazole | Benzo[d]imidazole derivative | Pseudomonas aeruginosa | 12.5 | [11] |
Disclaimer: The data in this table is compiled from different studies and should not be interpreted as a direct head-to-head comparison due to potential variations in experimental conditions.
Mechanisms of Antimicrobial Action:
The antimicrobial mechanisms of thiadiazole derivatives are diverse and can involve:
-
Inhibition of Essential Enzymes: Many derivatives target and inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Disruption of Cell Membranes: Some compounds can compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some thiadiazole derivatives have been shown to inhibit biofilm formation, rendering the microbes more susceptible to conventional antibiotics.
From Benchtop to Biological Insights: Experimental Protocols
The reproducibility and validation of scientific claims are paramount. The following sections provide detailed, step-by-step methodologies for the synthesis of thiadiazole derivatives and the evaluation of their biological activities.
Synthesis of Thiadiazole Derivatives: Building the Core Scaffolds
The synthetic routes to 1,2,3- and 1,3,4-thiadiazoles are distinct, reflecting their different structural arrangements.
Protocol 1: Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction [8][12]
This protocol outlines a common method for the synthesis of 1,2,3-thiadiazoles.
Caption: Workflow for the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Add a solution of acetophenone (1.0 eq) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a fume hood, suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Thiosemicarbazide [13][14]
This is a versatile method for preparing a wide range of 1,3,4-thiadiazole derivatives.
Step 1: Formation of Thiosemicarbazide Derivative
-
React an appropriate acid hydrazide with an isothiocyanate in a suitable solvent like ethanol under reflux to form the corresponding thiosemicarbazide.
Step 2: Cyclization to 2,5-Disubstituted-1,3,4-thiadiazole
-
To the thiosemicarbazide derivative (1.0 eq) in a round-bottom flask, add an excess of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.
-
Stir the mixture at a temperature ranging from room temperature to 80-90°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).
Biological Evaluation: Quantifying Efficacy
Protocol 3: MTT Assay for Anticancer Activity [15][16][17]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [18][19]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the thiadiazole derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.
-
For anticancer activity , the presence of aromatic or heteroaromatic rings at the 2- and 5-positions of the 1,3,4-thiadiazole ring is often associated with enhanced cytotoxicity. Electron-withdrawing groups on these rings can further potentiate the activity.[2] In the case of 1,2,3-thiadiazoles, the substitution pattern that mimics the structure of known tubulin inhibitors, such as combretastatin A-4, has proven to be a successful strategy.[5]
-
For antimicrobial activity , the introduction of lipophilic groups can enhance the ability of the compounds to penetrate microbial cell membranes. The presence of specific functional groups that can interact with microbial enzymes or other targets is also crucial. For example, a free amino group adjacent to the 1,3,4-thiadiazole ring has been shown to be important for significant antibacterial activity in some derivatives.[9]
Conclusion and Future Directions
Both 1,2,3- and 1,3,4-thiadiazole scaffolds have unequivocally demonstrated their value as privileged structures in the design of novel therapeutic agents. While 1,3,4-thiadiazole derivatives have been more extensively studied and have shown a broader range of well-documented biological activities, 1,2,3-thiadiazole derivatives exhibit potent and often mechanistically distinct activities that warrant further investigation.
The lack of direct comparative studies remains a significant gap in the literature. Future research should focus on the side-by-side evaluation of isomeric pairs with identical substituents to provide a clearer understanding of the influence of the thiadiazole core on biological activity. Furthermore, a deeper exploration of the mechanisms of action, particularly for 1,2,3-thiadiazole derivatives, will be crucial for the rational design of next-generation therapeutic agents. The continued exploration of these versatile scaffolds holds immense promise for the development of new and effective treatments for a wide range of diseases.
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A Senior Application Scientist's Guide to the Synthesis and Biological Evaluation of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol: A Comparative Analysis of Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Perils of a Privileged Scaffold
The 1,2,3-thiadiazole ring system holds a place of honor in medicinal chemistry as a "privileged scaffold," owing to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antifungal, and plant growth-regulating properties.[2][3] (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, the subject of this guide, represents a key derivative with significant therapeutic potential. The phenyl group at the 4-position and the hydroxymethyl group at the 5-position offer avenues for further structural modifications to fine-tune its biological activity.
However, the journey from synthesis to reliable biological data for this class of compounds is not without its challenges. Reproducibility, a cornerstone of scientific integrity, can be a significant hurdle in both the chemical synthesis and the subsequent biological testing of these molecules. This guide, therefore, aims to provide a comprehensive and practical framework for researchers, offering not just protocols, but also a critical analysis of the factors influencing the reproducibility and performance of this compound and its analogs.
I. Synthesis of this compound: A Reproducible Pathway
The synthesis of this compound is most reliably achieved through a multi-step process. This section details a robust and optimized protocol, drawing from established methodologies for the synthesis of the 1,2,3-thiadiazole core and its subsequent functionalization.
Step 1: Synthesis of 4-Phenyl-1,2,3-Thiadiazole via the Hurd-Mori Reaction
The Hurd-Mori reaction is a classic and efficient method for the synthesis of 1,2,3-thiadiazoles from hydrazone derivatives.[4] For the synthesis of 4-phenyl-1,2,3-thiadiazole, the readily available acetophenone is first converted to its semicarbazone, which is then cyclized using thionyl chloride.[4]
Experimental Protocol:
-
Part A: Synthesis of Acetophenone Semicarbazone
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.083 mol) of acetophenone in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 9.3 g (0.083 mol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.
-
Add the semicarbazide solution to the acetophenone solution with continuous stirring.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the acetophenone semicarbazone in a desiccator.
-
-
Part B: Cyclization to 4-Phenyl-1,2,3-Thiadiazole
-
In a fume hood, cautiously add 10.0 g of the dried acetophenone semicarbazone to 30 mL of thionyl chloride (SOCl₂) in a round-bottom flask equipped with a reflux condenser and a gas trap to capture evolved HCl and SO₂.
-
The reaction is exothermic; maintain the temperature at 25-30°C using a water bath.
-
Once the initial exothermic reaction subsides, stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-phenyl-1,2,3-thiadiazole.
-
Causality and Troubleshooting:
-
Purity of Starting Materials: Impurities in acetophenone or semicarbazide hydrochloride can lead to side reactions and lower yields. Recrystallization or distillation of starting materials is recommended if purity is questionable.
-
Reaction Temperature: The reaction with thionyl chloride is highly exothermic. Uncontrolled temperature can lead to decomposition of the product. Slow, portion-wise addition of the semicarbazone and external cooling are crucial.
-
Moisture: Thionyl chloride reacts violently with water. Ensure all glassware is thoroughly dried before use.
-
Work-up: The use of crushed ice for quenching should be done cautiously in a well-ventilated fume hood due to the vigorous evolution of acidic gases.
Step 2: Formylation of 4-Phenyl-1,2,3-Thiadiazole at the C5-Position
The introduction of a formyl group at the C5-position can be achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[5][6]
Experimental Protocol:
-
In a fume hood, cool a solution of 10 mL of anhydrous DMF to 0°C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Slowly add 5.0 mL of POCl₃ to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5.0 g of 4-phenyl-1,2,3-thiadiazole in 20 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde by column chromatography.
Causality and Troubleshooting:
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. All reagents and solvents must be anhydrous.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during its preparation is crucial to prevent decomposition.
-
Substrate Reactivity: The electron-withdrawing nature of the 1,2,3-thiadiazole ring can make formylation challenging. The reaction may require elevated temperatures and longer reaction times.
-
Work-up: Careful neutralization is important to avoid degradation of the aldehyde product.
Step 3: Reduction of the Aldehyde to the Alcohol
The final step involves the reduction of the 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde to the desired this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[7][8][9]
Experimental Protocol:
-
Dissolve 2.0 g of 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde in 50 mL of methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 0.5 g of sodium borohydride (NaBH₄) in small portions with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Causality and Troubleshooting:
-
Solvent: Methanol or ethanol are suitable solvents for this reduction.
-
Temperature: The reaction is typically carried out at 0°C to control the initial exothermic reaction.
-
Quenching: The addition of acid should be done slowly and carefully to avoid a rapid evolution of hydrogen gas.
B. In Vitro Antifungal Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent. [10][11] Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and a reference antifungal drug (e.g., Fluconazole) in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.
Ensuring Reproducibility in Antifungal Susceptibility Testing:
-
Standardized Methodology: Adhere strictly to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) to minimize inter-laboratory variability. [12]* Inoculum Size: The size of the fungal inoculum can significantly impact the MIC value. Careful standardization of the inoculum is critical.
-
Medium Composition: The composition of the culture medium can affect fungal growth and the activity of the antifungal agent. Use a standardized medium like RPMI-1640.
-
Incubation Conditions: Temperature and duration of incubation must be precisely controlled.
-
Endpoint Reading: Visual reading of MICs can be subjective. Using a spectrophotometer to measure optical density can improve objectivity.
IV. Comparative Performance Data
The following tables provide a comparative overview of the reported biological activities of 1,2,3-thiadiazole derivatives and their bioisosteres.
Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole derivative | HeLa (Cervical) | 0.70 | [4] |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole derivative | U2OS (Osteosarcoma) | 0.69 | [4] |
| D-ring fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast) | 0.042-0.058 | [4] |
| 1,3,4-Thiadiazole Derivative (Bioisostere) | MCF-7 (Breast) | 2.32-8.35 | [13] |
| 1,2,4-Oxadiazole Derivative (Bioisostere) | A549 (Lung) | 3.58 | [13] |
Table 2: Antifungal Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| Triethyltin-based 1,2,3-thiadiazole carboxylate | P. piricola | 0.12 | [3] |
| Triethyltin-based 1,2,3-thiadiazole carboxylate | Gibberella zeae | 0.16 | [3] |
| Phenylthiazole derivative with 1,3,4-thiadiazole | S. sclerotiorum | 0.51 | [14] |
| Flavonol derivative with 1,3,4-thiadiazole | Botrytis cinerea | 2.4 | [15] |
| 2,5-disubstituted-1,3,4-thiadiazole derivative | P. infestans | 4.1 | [16] |
V. Conclusion: A Path Forward for Reproducible Research
This compound and its congeners represent a promising class of compounds for drug discovery. However, realizing their full therapeutic potential hinges on the ability to generate reliable and reproducible data. By understanding the nuances of their synthesis and employing standardized and well-controlled biological assays, researchers can navigate the challenges of reproducibility. This guide provides a foundational framework for these endeavors, emphasizing the importance of meticulous experimental design, critical data interpretation, and a commitment to scientific rigor. As the field of medicinal chemistry continues to evolve, a focus on reproducibility will be paramount in translating the promise of privileged scaffolds like the 1,2,3-thiadiazole into tangible clinical benefits.
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A Meta-Analysis of the Biological Activities of 1,2,3-Thiadiazoles: A Comparative Guide for Drug Discovery Professionals
The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This guide provides a comprehensive meta-analysis of published data on the anticancer, antifungal, antibacterial, and insecticidal properties of 1,2,3-thiadiazole derivatives, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Versatility of the 1,2,3-Thiadiazole Moiety
The unique electronic and structural characteristics of the 1,2,3-thiadiazole ring contribute to its ability to interact with a wide range of biological targets.[3] Its mesoionic character facilitates the crossing of cellular membranes, a crucial attribute for bioavailability.[3] Furthermore, this scaffold can act as a bioisostere for other key heterocycles like pyrimidines and oxadiazoles, allowing it to mimic endogenous molecules and interact with their biological pathways.[3][4]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
1,2,3-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms of action.[3][4]
Mechanisms of Anticancer Action
A primary mechanism of action for several 1,2,3-thiadiazole derivatives is the inhibition of tubulin polymerization .[3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]
Another key target is Heat Shock Protein 90 (Hsp90) , a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of these client proteins, thereby suppressing tumor growth.[3]
Figure 1: Key anticancer mechanisms of 1,2,3-thiadiazole derivatives.
Comparative Efficacy of Anticancer 1,2,3-Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-thiadiazole derivatives against various cancer cell lines.
| Derivative Type | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| D-ring fused dehydroepiandrosterone derivatives | Human breast cancer (T47D) | 0.042 - 0.058 | Adriamycin | 0.04 | [5] |
| Pyrazole oxime derivatives | Human pancreatic cancer (Panc-1) | Not specified | Not specified | Not specified | [5] |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | Human colon cancer (HCT-116) | 3.2 - 4.6 | Not specified | Not specified | [5] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Activity: Combating Fungal Pathogens
Several 1,2,3-thiadiazole derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.[1][3]
Mechanism of Antifungal Action
While the exact mechanisms are still under investigation for many derivatives, a key mode of action is believed to be the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane. By inhibiting enzymes involved in its synthesis, 1,2,3-thiadiazole derivatives disrupt membrane integrity, leading to fungal cell death. This mechanism is similar to that of azole antifungal drugs.
Comparative Efficacy of Antifungal 1,2,3-Thiadiazole Derivatives
| Derivative Type | Target Fungus | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | Cercospora arachidicola | Good activity | Commercial drug | Not specified | [3][8] |
| Triethyltin-based 1,2,3-thiadiazole carboxylate | Physalospora piricola | EC50 = 0.12 | Not specified | Not specified | [1] |
| Triethyltin-based 1,2,3-thiadiazole carboxylate | Gibberella zeae | EC50 = 0.16 | Not specified | Not specified | [1] |
| 1,2,4-triazole derivatives with a 1,2,3-thiadiazole ring | Corynespora cassiicola | 93.19% inhibition | Iprodione | 78.20% inhibition | [1] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10]
Figure 3: Workflow for antifungal MIC determination.
Step-by-Step Methodology:
-
Preparation of Antifungal Solutions: Prepare a stock solution of the 1,2,3-thiadiazole derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[9]
Antibacterial Activity: A Potential New Frontier
While less explored than their anticancer and antifungal properties, some 1,2,3-thiadiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Comparative Efficacy of Antibacterial 1,2,3-Thiadiazole Derivatives
| Derivative Type | Target Bacteria | Activity | Citation |
| Semicarbazone-derived 1,2,3-thiadiazoles | Staphylococcus aureus, Escherichia coli | Positive activity | |
| Semicarbazone-derived 1,2,3-thiadiazoles | Pseudomonas aeruginosa | Substantial antipseudomonal activity |
Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion)
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[5][11]
Figure 4: Workflow for the disk diffusion antibacterial assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.[12]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[5]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the 1,2,3-thiadiazole derivative onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 37°C for 16-18 hours.[11]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antibacterial activity.[5]
Insecticidal Activity: A Tool for Crop Protection
Certain 1,2,3-thiadiazole derivatives have demonstrated notable insecticidal properties, making them potential candidates for the development of new pesticides.[1]
Comparative Efficacy of Insecticidal 1,2,3-Thiadiazole Derivatives
| Derivative Type | Target Insect | Activity | Reference Compound | Reference Activity | Citation |
| N-tert-butyl-N,N′-diacylhydrazines | Plutella xylostella L. | 79% mortality at 200 µg/mL | Tebufenozide | 40% mortality | [1] |
| (E)-β-farnesene based carboxamides | Myzus persicae | LC50 = 33.4 µg/mL | Pymetrozine | LC50 = 7.1 µg/mL | [1] |
Experimental Protocol: Insecticidal Activity (Topical Application)
The topical application method is a standard procedure for assessing the direct toxicity of a compound to an insect.[1]
Figure 5: Workflow for topical application insecticidal assay.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Dissolve the 1,2,3-thiadiazole derivative in a suitable solvent like acetone to prepare a stock solution. Make serial dilutions to obtain a range of concentrations.[1]
-
Insect Handling: Anesthetize the insects (e.g., mosquitoes, moths) using carbon dioxide.[1]
-
Topical Application: Using a microapplicator, apply a small, precise volume (e.g., 0.2 µL) of the test solution to the dorsal thorax (pronotum) of each anesthetized insect.[1] Treat a control group with the solvent only.
-
Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead insects at predetermined time intervals (e.g., 24, 48, and 72 hours) and calculate the percentage mortality. Determine the LD50 (the dose that is lethal to 50% of the test population).
Conclusion
The 1,2,3-thiadiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic and agrochemical agents. This meta-analysis highlights the significant anticancer, antifungal, antibacterial, and insecticidal activities exhibited by various 1,2,3-thiadiazole derivatives. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel, more potent, and selective 1,2,3-thiadiazole-based compounds. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of drugs and pesticides derived from this remarkable heterocyclic core.
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Safety Operating Guide
Safe Disposal of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol: A Comprehensive Guide for Laboratory Professionals
As a novel or specialty research chemical, (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol (CAS No. 423768-62-1) lacks extensive, publicly available safety and disposal documentation.[1][2] In such cases, laboratory best practices mandate a conservative approach, treating the substance as hazardous until proven otherwise.[3][4] This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
The foundational principle of this guide is that all waste streams containing this compound—including pure compound, solutions, and contaminated labware—must be managed as regulated hazardous waste.[3] Under no circumstances should this chemical or its containers be disposed of in the general trash or down the sewer drain.[5][6]
Hazard Assessment: An Evidence-Based Approach
-
Core Structure (4-Phenyl-1,2,3-thiadiazole): The parent phenyl-thiadiazole ring is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[7]
-
Analog (4-Methyl-1,2,3-thiadiazol-5-yl)methanol): A closely related compound with a methyl group instead of a phenyl group shares these classifications: skin irritation, serious eye irritation, and potential respiratory irritation.[8]
-
Methanol Moiety: The presence of the methanol group introduces potential toxicity and flammability concerns characteristic of methanol itself.[9]
Based on this data, it is imperative to handle this compound as a substance that is, at a minimum:
-
Harmful if swallowed
-
A skin and eye irritant
-
A respiratory tract irritant
-
Potentially flammable
All handling and disposal procedures must reflect these potential hazards.
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final removal by trained professionals.
Phase I: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Phase II: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions.[5][10]
-
Establish Designated Waste Streams: Create separate, clearly marked waste streams for solid and liquid forms of this compound.[11]
-
Solid Waste: Includes excess solid compound, contaminated weigh boats, gloves, and paper towels. Collect these in a clear plastic bag lining a designated pail or sturdy container.[12]
-
Liquid Waste: Includes reaction mixtures, mother liquors, and solvent rinses. Collect in a chemically compatible, leak-proof container with a screw-top cap.[5] Glass or polyethylene carboys are generally suitable.[4]
-
-
Ensure Container Compatibility: The container must be compatible with the waste. For example, do not use metal containers for potentially corrosive materials.[13] If reusing a chemical bottle, ensure its previous contents are not incompatible with the thiadiazole waste.[6]
-
Avoid Mixing Waste: Critically, do not mix this waste with other chemical streams.[4] The 1,2,3-thiadiazole ring can undergo decomposition, and mixing with strong bases, acids, or oxidizers could initiate unpredictable and hazardous reactions.[14][15]
Phase III: Labeling
Proper labeling is a regulatory requirement and essential for safety.[16][17]
-
Affix Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[4][13]
-
Complete All Fields: The label must include:
Phase IV: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[16][18]
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory.
-
Use Secondary Containment: Place all liquid waste containers within a larger, chemically resistant secondary containment bin or tray to contain potential spills.[5]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times except when adding waste.[16][17]
-
Inspect Weekly: The SAA should be inspected weekly for leaks, proper labeling, and container integrity.[13]
Phase V: Final Disposal
The final step is to arrange for professional removal.
-
Do Not Exceed Limits: Laboratories typically have limits on the amount of hazardous waste that can be stored (e.g., 55 gallons total).[3][16]
-
Request Pickup: Once the container is nearly full (e.g., 90%) or has been accumulating for a set period (often 12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12][18] EHS will manage the waste's transport and disposal by a licensed contractor in accordance with all federal and state regulations.[16]
The table below summarizes the core disposal workflow.
| Step | Action | Rationale |
| 1. Assess | Treat as a skin/eye/respiratory irritant and as harmful if swallowed. | Based on hazard data from structural analogs.[7][8] |
| 2. Segregate | Collect solid and liquid waste in separate, compatible containers.[10][11] | Prevents hazardous reactions and simplifies disposal profiling. |
| 3. Label | Affix a "Hazardous Waste" label with full chemical names and percentages.[17] | Ensures regulatory compliance and safe handling by EHS personnel. |
| 4. Store | Keep sealed containers in a designated Satellite Accumulation Area with secondary containment.[5][18] | Minimizes spill risk and ensures waste is managed at the point of generation. |
| 5. Dispose | Contact institutional EHS for pickup and final disposal.[4] | Guarantees that waste is handled and disposed of in a safe, legal, and environmentally sound manner. |
Spill and Decontamination Procedures
Spill Management
Should a spill occur, all cleanup materials must also be treated as hazardous waste.[3]
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Evacuate and restrict access to the spill area.
-
Assess the Spill: For minor spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[3]
-
Cleanup: Wear appropriate PPE. Use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill.
-
Package Waste: Place all contaminated absorbent materials and PPE into a designated solid hazardous waste container for this compound and label it accordingly.
Empty Container Decontamination
Empty containers that held this compound must be managed carefully.
-
Acutely Hazardous Waste Rule: If the compound were ever to be classified as an acutely toxic "P-listed" waste, empty containers cannot be triple-rinsed and must be disposed of as hazardous waste.[16]
-
Recommended Practice: Given the lack of data, the most prudent course of action is to manage the empty, unrinsed container as hazardous waste.[12] Deface the original manufacturer's label, affix a hazardous waste tag listing the residual chemical, and request a pickup from EHS.
Waste Minimization
In line with responsible laboratory management, always seek to minimize waste generation.[18]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[18]
-
Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[18]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision flowchart for managing this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
